molecular formula C4H10ClNO B3111258 2-Methylazetidin-3-ol hydrochloride CAS No. 1821740-20-8

2-Methylazetidin-3-ol hydrochloride

Cat. No.: B3111258
CAS No.: 1821740-20-8
M. Wt: 123.58
InChI Key: VGWXJFDIRONLQP-UHFFFAOYSA-N
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Description

2-Methylazetidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58. The purity is usually 95%.
The exact mass of the compound 2-Methylazetidin-3-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylazetidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylazetidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWXJFDIRONLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (2S,3R)-2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1821740-20-8 Formula: C₄H₁₀ClNO Molecular Weight: 123.58 g/mol [1][2][3]

Executive Summary & Chemical Identity

2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8) is a high-value chiral building block used extensively in modern medicinal chemistry. Specifically defined as the (2S,3R) enantiomer, this compound belongs to the class of conformationally restricted heterocycles.

In drug design, this scaffold serves as a critical bioisostere for pyrrolidines and cyclobutanes. Its unique structural attributes—high ring strain (~26 kcal/mol), lowered lipophilicity, and specific vector orientation—allow researchers to fine-tune the physicochemical properties (pKa, metabolic stability) of lead compounds without significantly altering molecular weight.

Structural Specifications
PropertySpecification
IUPAC Name (2S,3R)-2-Methylazetidin-3-ol hydrochloride
Stereochemistry (2S, 3R) [Trans-configuration]
Appearance White to off-white solid
Solubility Highly soluble in water, DMSO, Methanol
Hygroscopicity High (Handling in desiccated environment required)
pKa (Conjugate Acid) ~8.5–9.5 (Estimated for azetidine nitrogen)

Synthesis & Manufacturing Logic

The synthesis of high-purity (2S,3R)-2-methylazetidin-3-ol requires strict stereocontrol. Unlike racemic syntheses, the production of CAS 1821740-20-8 typically utilizes the "Chiral Pool" strategy or asymmetric hydrogenation to establish the (2S,3R) absolute configuration.

Retrosynthetic Analysis

The most robust industrial route involves the cyclization of chiral amino-alcohol precursors derived from amino acids (e.g., Threonine derivatives) or the resolution of epoxy-amine intermediates.

Synthesis_Workflow Precursor Chiral Amino Acid (e.g., L-Threonine deriv.) Intermediate Activated Chloro-Amine / Epoxide Precursor->Intermediate Reduction/Activation Cyclization Intramolecular Cyclization (Base) Intermediate->Cyclization Ring Closure Protection N-Protection (Boc/Cbz) Cyclization->Protection Purification Step Deprotection HCl Deprotection & Salt Formation Protection->Deprotection Acid Hydrolysis Final (2S,3R)-2-Methylazetidin-3-ol Hydrochloride Deprotection->Final Crystallization

Figure 1: General retrosynthetic logic for accessing chiral azetidines from amino acid precursors.

Critical Manufacturing Controls
  • Stereochemical Purity: The (2S,3R) configuration is thermodynamically distinct. Reaction conditions must avoid epimerization at the C2 position, which is prone to inversion under harsh basic conditions due to ring strain.

  • Salt Formation: The hydrochloride salt is formed to stabilize the secondary amine, preventing oxidative degradation and polymerization (azetidines can ring-open via nucleophilic attack).

Applications in Drug Discovery

This specific CAS is not a drug itself but a "fragment" used to construct larger bioactive molecules.

Mechanism of Action: The "Azetidine Advantage"
  • Metabolic Stability: Replacing a flexible chain with a strained azetidine ring reduces the number of rotatable bonds, lowering the entropic penalty of binding to a target protein.

  • Basicity Modulation: The azetidine nitrogen is generally less basic than pyrrolidine (pKa ~11 vs ~9.5). This reduction in pKa improves membrane permeability and reduces lysosomal trapping, a common issue in CNS drug development.

  • Vectorial Control: The (2S,3R) geometry positions the hydroxyl group (for H-bonding) and the methyl group (for hydrophobic pocket filling) in a precise 3D orientation that is distinct from the cis-isomer.

Key Application Areas
  • Kinase Inhibitors: Used as a solvent-exposed solubilizing group.

  • GPCR Ligands: Acts as a rigid linker to orient pharmacophores.

  • Peptidomimetics: Mimics the turn conformation of amino acid residues.

Experimental Protocols

Warning: All procedures must be performed in a fume hood. Azetidines are potential alkylating agents; avoid skin contact.

Protocol A: N-Functionalization (Amide Coupling)

This protocol describes coupling the secondary amine of CAS 1821740-20-8 to a carboxylic acid, a standard workflow in library synthesis.

Reagents:

  • (2S,3R)-2-Methylazetidin-3-ol HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Free Basing (In-situ): Add (2S,3R)-2-Methylazetidin-3-ol HCl (1.0 equiv) to the reaction vessel. Immediately add DIPEA (3.0 equiv). Note: The excess base is crucial to neutralize the HCl salt and activate the amine.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS for the consumption of the amine (m/z 88 [M+H]+ for the free base core).

  • Workup: Dilute with EtOAc and wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Validation: Verify product via ¹H NMR. The azetidine protons typically appear as complex multiplets between 3.5–4.5 ppm due to the chiral centers.

Protocol B: O-Functionalization (Ether Synthesis)

Functionalizing the secondary alcohol while the amine is protected (or selectively) requires careful control to avoid ring opening.

Reagents:

  • N-Boc-(2S,3R)-2-Methylazetidin-3-ol (Requires prior N-protection)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Alkyl Halide (R-X) (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Cool a solution of N-Boc-intermediate in THF to 0°C under Nitrogen.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Warming: Allow the reaction to warm to RT and stir for 12 hours.

  • Quenching: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with EtOAc.

Handling, Stability & Storage

The hydrochloride salt form confers stability, but the compound remains sensitive to moisture.

ParameterRecommendationRationale
Storage Temp -20°C (Long term)Prevents slow degradation/ring opening.
Atmosphere Inert Gas (Argon/N₂)Hygroscopic; absorbs water which can catalyze hydrolysis.
Solvent Compatibility Avoid protic solvents for long periods if free-basing.Free azetidines are unstable in acidic aqueous media over time.

Self-Validating Storage Check: Upon opening a stored vial, inspect for "clumping" or "liquefaction." If the white powder has turned into a sticky gum, significant moisture absorption has occurred. Re-verify purity via NMR before use.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176471553, trans-2-Methylazetidin-3-ol hydrochloride. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2025).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link][5]

  • Stephens, D., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

Sources

The Chemical Structure and Medicinal Chemistry Applications of 2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds often requires the introduction of small, conformationally restricted, and polar vectors. 2-Methylazetidin-3-ol hydrochloride has emerged as a highly valuable building block in this context. By offering a rigid four-membered nitrogen heterocycle with two distinct functionalizable sites (the secondary amine and the secondary alcohol) and two chiral centers, this molecule allows medicinal chemists to finely tune lipophilic efficiency (LipE) and metabolic stability without adding excessive molecular weight.

This technical guide explores the structural nuances, physicochemical properties, and field-proven synthetic methodologies for integrating 2-methylazetidin-3-ol into complex pharmaceutical scaffolds, drawing upon recent breakthroughs in targeted kinase inhibitors.

Core Chemical and Structural Properties

The hydrochloride salt of 2-methylazetidin-3-ol is preferred for storage and handling due to the inherent instability and volatility of the free azetidine base. The salt form ensures long-term stability against oxidative degradation and ring-opening side reactions.

Table 1: Physicochemical Summary of 2-Methylazetidin-3-ol HCl
PropertyValue / Description
IUPAC Name 2-methylazetidin-3-ol hydrochloride
Molecular Formula C₄H₁₀ClNO (C₄H₉NO · HCl)
Molecular Weight 123.58 g/mol
Common Isomer CAS Numbers (2R,3R): 2231664-90-51: 2227199-20-22: 2725774-28-53: 1821740-20-8[4]
Physical Form Solid (typically crystalline powder)[1]
Storage Conditions Inert atmosphere, sealed in dry conditions, 2–8°C or -20°C[1]
Safety & Handling Warning (GHS07); Causes skin/eye irritation (H315, H319)[1][5]

Stereochemistry and Structural Nuances

The azetidine ring is highly strained, possessing a puckered conformation that restricts the spatial orientation of its substituents. 2-Methylazetidin-3-ol contains two chiral centers at the C2 and C3 positions, yielding four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The specific stereochemistry dictates the trajectory of the 3-hydroxyl group relative to the 2-methyl group (cis or trans). In structure-based drug design, this trajectory is critical. The 2-methyl group provides steric shielding that can block metabolic oxidation sites on adjacent aromatic rings, while the 3-hydroxyl group serves as a vector pointing toward solvent-exposed regions or specific hydrogen-bond networks in a target protein's binding pocket.

G A 2-Methylazetidin-3-ol Scaffold B (2R, 3R) Isomer A->B Chiral Resolution C (2S, 3S) Isomer A->C Chiral Resolution D (2R, 3S) Isomer A->D Chiral Resolution E (2S, 3R) Isomer A->E Chiral Resolution F Targeted Kinase Inhibitor (e.g., EGFR TKI) B->F Drug Conjugation

Stereoisomeric divergence of 2-methylazetidin-3-ol and its application in targeted kinase inhibitors.

Application in Drug Discovery: The BLU-945 Case Study

The functional utility of 2-methylazetidin-3-ol is best illustrated by its role in the discovery of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as BLU-945, designed to combat treatment-resistant Non-Small-Cell Lung Cancer (NSCLC)[6].

The Mechanistic Challenge: Early lead compounds targeting mutant EGFR (L858R/T790M/C797S) suffered from poor metabolic stability (high intrinsic clearance, Cl_int) and suboptimal lipophilic efficiency (LipE)[6][7].

The Azetidine Solution:

  • Polarity Injection: Replacing highly lipophilic aromatic systems with an azetidine ring lowered the overall logD, improving solubility and metabolic stability.

  • Steric Tuning: Using a plain 3-hydroxylazetidine improved LipE but caused a 2-fold loss in target potency. The re-introduction of the 2-methyl group recovered this potency loss by optimally filling a small hydrophobic sub-pocket, while maintaining the metabolic stability (Cl_int = 25 μL/min/mg)[7].

  • Vector Expansion: The 3-hydroxyl group was subsequently activated and displaced to introduce a sulfone moiety, creating a highly stable and potent clinical candidate[6][7].

G N1 Initial Lead Compound (Low Metabolic Stability) N2 Incorporate Azetidine Ring (Increased Polarity / Lower logD) N1->N2 Scaffold Hopping N3 Add 2-Methyl Group (Recover Target Potency) N2->N3 Steric Tuning N4 Functionalize 3-OH (e.g., Sulfone addition via Mesylate) N3->N4 Vector Expansion N5 Optimized Clinical Candidate (High LipE, High Stability) N4->N5 Final Selection

Stepwise property tuning using 2-methylazetidin-3-ol to optimize LipE and metabolic stability.

Experimental Protocols: Synthesis and Functionalization

To successfully utilize 2-methylazetidin-3-ol HCl in a drug discovery workflow, researchers must execute a sequence of free-basing, nucleophilic aromatic substitution (S_NAr), and subsequent functionalization. The following protocol is a self-validating system adapted from standard medicinal chemistry practices[7][8].

Protocol A: S_NAr Coupling to a Heteroaryl Core

Objective: Conjugate the azetidine nitrogen to a heteroaryl chloride (e.g., a substituted pyrimidine or pyridine core)[8].

  • Preparation: Suspend the heteroaryl chloride (1.0 eq) and 2-methylazetidin-3-ol hydrochloride (1.2 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Causality of Base Choice: DIPEA is chosen over stronger nucleophilic bases because its steric bulk prevents it from reacting with the heteroaryl chloride. It efficiently neutralizes the HCl salt, liberating the secondary amine of the azetidine for the S_NAr reaction[8].

  • Heating: Elevate the temperature to 90 °C and stir for 4–12 hours under a nitrogen atmosphere.

    • Causality of Solvent: 1,4-Dioxane provides an optimal boiling point (101 °C) to drive the thermal S_NAr without degrading sensitive functional groups.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Analyze the crude product via LC-MS to confirm the mass shift corresponding to the loss of HCl and the addition of the azetidine mass (M+86).

Protocol B: Activation and Displacement of the 3-Hydroxyl Group

Objective: Convert the 3-OH into a leaving group for subsequent functionalization (e.g., adding a sulfone) with retention of stereochemistry[6][7].

  • Mesylation: Dissolve the azetidine-coupled intermediate in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA) (1.5 eq) and cool to 0 °C in an ice bath.

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Causality of Reagent & Temp: MsCl transforms the poor hydroxyl leaving group into a highly reactive mesylate. The 0 °C environment is critical to prevent base-catalyzed elimination side reactions (which would form an unwanted azetine ring)[7].

  • Displacement: In a separate flask, deprotonate the desired nucleophile (e.g., methyl 2-(methylsulfonyl)acetate) with Sodium Hydride (NaH) in THF at 0 °C. Add the mesylated azetidine intermediate to this flask.

    • Mechanistic Insight: Displacement at the 3-position of the azetidine ring often proceeds with retention of stereochemistry. This unusual phenomenon is attributed to the neighboring group participation of the azetidine nitrogen, which forms a bicyclic azabicyclobutonium intermediate that is subsequently opened by the nucleophile[6].

References

  • Capot Chemical. "2227199-20-2 | (2S,3S)-2-methylazetidin-3-ol hydrochloride." Capotchem.com. Available at: [Link]

  • Google Patents. "US11999722B2 - Disubstituted pyrazole compounds." Google.com.
  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Acs.org. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Acs.org. Available at:[Link]

Sources

Therapeutic Potential of Azetidin-3-ol Derivatives in Drug Discovery

[1][2]

Executive Summary

In the pursuit of novel chemical space, the azetidin-3-ol scaffold has emerged as a high-value pharmacophore.[1][2][3] Bridging the gap between the highly strained, reactive aziridines and the entropically flexible pyrrolidines, azetidin-3-ol derivatives offer a unique combination of conformational rigidity , metabolic stability , and polarity .[4] This technical guide analyzes the structural advantages of this moiety, details its successful application in FDA-approved therapeutics like Cobimetinib and Azelnidipine , and provides validated synthetic protocols for its incorporation into drug discovery pipelines.[4]

Part 1: The Azetidin-3-ol Advantage

Structural & Physicochemical Profile

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[1][2] The introduction of a hydroxyl group at the C3 position creates azetidin-3-ol , a scaffold that addresses common medicinal chemistry bottlenecks:

  • Lipophilicity Modulation (LogP): Replacing a piperidine or pyrrolidine ring with an azetidine often lowers the LogP due to the reduction in carbon count and the polar nature of the strained amine. The C3-hydroxyl group further reduces lipophilicity, improving aqueous solubility (LogS).[2][4]

  • Geometric Constraints: The azetidine ring exists in a puckered conformation. This rigidity directs exit vectors (N1 and C3 substituents) into precise spatial orientations, reducing the entropic penalty upon protein binding compared to flexible 5- or 6-membered rings.[1][2]

  • Bioisosterism: Azetidin-3-ol is a validated bioisostere for:

    • Pyrrolidin-3-ol (Ring contraction).[1][2]

    • Piperidin-4-ol (Ring contraction).[1][2]

    • Gem-dimethyl groups (Space-filling hydrophobic to hydrophilic switch).[1][2]

The "3-OH" Handle

The C3-hydroxyl group is not merely a solubilizing appendage; it is a versatile synthetic handle.[1] It allows for:

  • H-Bonding: Acting as both a donor and acceptor in the active site (e.g., interacting with Asp residues).[2]

  • Diversification: Serving as an attachment point for ethers, esters, or carbamates to probe Structure-Activity Relationships (SAR).[2][4]

Part 2: Therapeutic Case Studies

Oncology: Cobimetinib (MEK Inhibitor)

Cobimetinib (Cotellic) represents the premier example of azetidin-3-ol utility.[1][2] It is an allosteric inhibitor of MEK1/2 used in the treatment of melanoma.

  • Structural Logic: The molecule features a 3-hydroxy-3-(piperidin-2-yl)azetidine core.[1][2]

  • Mechanistic Role: Crystallographic data reveals that the azetidine ring projects into the allosteric pocket. Crucially, the C3-hydroxyl group forms specific hydrogen bond interactions with the side chain of Asp190 and the phosphate group of ATP (or ATP-analogues) within the enzyme active site.[1][4]

  • Outcome: This interaction stabilizes the inhibitor-enzyme complex, contributing to its picomolar potency and high selectivity over other kinases.

Cardiovascular: Azelnidipine (Calcium Channel Blocker)

Azelnidipine is a dihydropyridine-based calcium channel blocker used for hypertension.[1][2][5][6][7][8]

  • Structural Logic: It incorporates a 1-benzhydrylazetidin-3-ol moiety linked via an ester bond.[1][2][9]

  • Pharmacokinetic Impact: The bulky, lipophilic benzhydryl group anchors the molecule in the lipid bilayer of the smooth muscle cell membrane, while the azetidine ring provides a rigid spacer.[4] This "membrane approach" mechanism confers a slow onset and long-lasting hypotensive effect, distinguishing it from rapid-acting analogues like nifedipine.[1][2]

Part 3: Synthetic Accessibility & Protocols

The following protocols describe the functionalization of the azetidin-3-ol core, a critical step for library generation.

Protocol A: N-Alkylation of Azetidin-3-ol (General Procedure)

Objective: To attach a lipophilic tail or pharmacophore to the nitrogen (N1) position.[1][2]

  • Reagents: Azetidin-3-ol hydrochloride (1.0 equiv), Alkyl halide (R-X, 1.1 equiv), Potassium Carbonate (

    
    , 3.0 equiv), Acetonitrile (ACN).[2][4]
    
  • Procedure:

    • Suspend azetidin-3-ol HCl and

      
       in anhydrous ACN.
      
    • Add the alkyl halide dropwise at room temperature.

    • Heat the mixture to reflux (60-80°C) and monitor by TLC/LC-MS (typically 4-12 hours).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

      
      , and concentrate.[4]
      
    • Purification: Flash column chromatography (DCM/MeOH gradient).[2]

Protocol B: O-Functionalization (Ether Synthesis via )

Objective: To arylate the C3-hydroxyl group.[1][2]

  • Reagents: N-Boc-azetidin-3-ol (1.0 equiv), Aryl Fluoride (Ar-F, with EWG, 1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), DMF.

  • Procedure:

    • Dissolve N-Boc-azetidin-3-ol in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add the activated Aryl Fluoride (e.g., 4-fluoronitrobenzene).[2][4]

    • Allow to warm to RT and stir until completion (1-3 hours).

    • Quench: Carefully add water/ice.

    • Extraction: Extract with EtOAc (3x).

    • Deprotection (Optional): Treat the purified intermediate with TFA/DCM (1:1) to remove the Boc group and reveal the secondary amine for further coupling.

Part 4: Visualization of Therapeutic Logic

The following diagrams illustrate the structural comparison of azetidine with other heterocycles and the mechanistic pathway of Cobimetinib.

Azetidine_LogicPyrrolidinePyrrolidine(5-membered)AzetidineAzetidin-3-ol(4-membered)Pyrrolidine->AzetidineRing Contraction(Bioisostere)PiperidinePiperidine(6-membered)Piperidine->AzetidineRing Contraction(Bioisostere)PropertiesProperties:- Lower LogP- Rigid Vector- Metabolic StabilityAzetidine->PropertiesConfersCobimetinibCobimetinib(Melanoma)Azetidine->CobimetinibCore ScaffoldTarget_InteractionTarget Interaction(e.g., MEK1/2 Asp190)Properties->Target_InteractionOptimizes BindingCobimetinib->Target_Interaction3-OH H-Bond

Figure 1: Bioisosteric relationships and the structural advantages of the azetidin-3-ol scaffold in drug design.[1][2][4]

Synthesis_Workflowcluster_NN-Functionalizationcluster_OO-FunctionalizationStartAzetidin-3-ol (HCl Salt)N_AlkAlkyl Halide / K2CO3Start->N_AlkProtectBoc-ProtectionStart->ProtectN_ProdN-Alkyl-Azetidin-3-olN_Alk->N_ProdO_ArylationNaH / Ar-F (SNAr)Protect->O_ArylationDeprotectTFA DeprotectionO_Arylation->DeprotectO_Prod3-Aryloxy-AzetidineDeprotect->O_Prod

Figure 2: Divergent synthetic workflows for functionalizing the N1 and C3 positions of azetidin-3-ol.

References

  • Cobimetinib (Cotellic): MEK Inhibitor Profile. PubChem. [Link][1][2][4]

  • Azetidines in Medicinal Chemistry: Emerging Applications. ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines via Fe-Catalysis. PubMed. [Link]

A Technical Guide to Bioisosteric Scaffolds: 2-Methylazetidin-3-ol vs. Pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful optimization campaigns. Small, saturated nitrogen heterocycles, valued for their ability to confer favorable physicochemical properties and introduce three-dimensional complexity, are particularly powerful tools in this endeavor. This guide provides an in-depth, comparative analysis of two critical scaffolds: 2-methylazetidin-3-ol and pyrrolidin-3-ol. We move beyond a simple recitation of properties to explore the underlying structural rationale, conformational intricacies, and strategic implications that guide the choice between a strained four-membered azetidine and its more flexible five-membered pyrrolidine counterpart. Through a synthesis of theoretical principles, practical synthetic considerations, and case-study analysis, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness these scaffolds to overcome medicinal chemistry challenges.

Introduction: The Principle of Bioisosterism in Scaffold Design

The concept of bioisosterism, originally defined by Friedman as the selection of atoms or molecules that share similar biological activities, has evolved into a sophisticated strategy for fine-tuning the properties of a drug candidate.[1] It is not merely about mimicking size or shape but about modulating a molecule's electronic distribution, conformation, and physicochemical parameters to enhance potency, selectivity, metabolic stability, and pharmacokinetics.[2][3]

Saturated heterocycles like azetidines and pyrrolidines have become "privileged" scaffolds in this context.[4][5] Their non-aromatic, sp³-rich character is a direct answer to the challenge of "molecular obesity" and excessive lipophilicity that can plague drug candidates.[6] These rings act as versatile frameworks, projecting substituents into precise vectors in three-dimensional space to optimize interactions with biological targets. The choice between an azetidine and a pyrrolidine is a nuanced decision, with profound consequences for the resulting compound's profile.

Head-to-Head Comparison: Structural and Physicochemical Foundations

The fundamental difference between 2-methylazetidin-3-ol and pyrrolidin-3-ol lies in the ring size, which dictates their conformational behavior, bond angles, and the spatial presentation of their functional groups.

Structural and Conformational Analysis

Azetidines: The four-membered azetidine ring is characterized by significant ring strain (approx. 25.5 kcal/mol), which leads to a non-planar, "puckered" conformation to alleviate this strain.[4][7][8] This puckering is not static but a dynamic equilibrium. The presence of substituents, like the 2-methyl and 3-hydroxyl groups, will strongly influence the preferred conformation, typically positioning the bulkier groups in a pseudo-equatorial orientation to minimize steric clashes.[8] The constrained nature of the azetidine ring provides a rigid scaffold, which can be highly advantageous for locking in a bioactive conformation and improving binding affinity.[9]

Pyrrolidines: The five-membered pyrrolidine ring is significantly more flexible, with much lower ring strain. It adopts a range of non-planar "envelope" and "twist" conformations that rapidly interconvert, a phenomenon known as pseudorotation.[10] This conformational flexibility allows the scaffold to adapt to various binding pockets but can also come at an entropic cost upon binding. The relative orientation of substituents (e.g., the 3-hydroxyl group) is dictated by a complex interplay of steric and electronic factors that influence the puckering of the ring.[10]

The addition of a methyl group at the C2 position of the azetidine introduces a new chiral center and a critical steric element. This substitution can be used to probe specific pockets of a binding site, potentially enhancing selectivity or potency, an option not inherently present in the parent pyrrolidin-3-ol.

Caption: Key conformational differences between the two scaffolds.

Physicochemical Properties: A Quantitative Comparison

While both molecules share the same molecular formula (C₄H₉NO) and an identical molecular weight, their different topologies lead to subtle but significant variations in key physicochemical properties that govern their behavior as drugs.

Property2-Methylazetidin-3-olPyrrolidin-3-olRationale for Difference
Molecular Weight 87.12 g/mol [11][12]87.12 g/mol [13][14]Isomers with the same atomic composition.
XLogP3 -0.6[11]-0.7[14]The more compact, strained azetidine ring can present a slightly less polar surface area in certain conformations, leading to a marginal increase in lipophilicity compared to the more flexible pyrrolidine.
pKa (Predicted) ~10.6 (for azetidine)[15]~10.3 (for pyrrolidine)The nitrogen in the four-membered ring is generally more basic due to differences in hybridization and ring strain, although substitution will modulate this value.[16]
Polar Surface Area 32.3 Ų[11]32.3 Ų[14]Both contain one -NH and one -OH group, resulting in identical topological polar surface areas.
3D Shape Compact, more rigidMore extended, flexibleThe smaller ring size and strain of the azetidine result in a fundamentally more compact and less conformationally diverse structure.[9][10]

Note: pKa values are for the parent heterocycles and serve as a baseline; substitution will alter these values. XLogP3 and PSA values are computed estimates.

The key takeaway from this data is the impact on basicity (pKa). The higher basicity of the azetidine nitrogen can be a critical parameter. A more basic amine will be more protonated at physiological pH, which can increase aqueous solubility but may decrease cell permeability and increase potential for hERG channel interactions. The choice between scaffolds can therefore be a deliberate strategy to modulate pKa.[16]

Synthetic Accessibility: From Blueprint to Bench

The practical availability of these scaffolds is a critical consideration in any drug discovery program. Both are accessible, but their syntheses involve distinct strategies.

Representative Synthesis of a 2-Substituted Azetidin-3-ol

The synthesis of substituted azetidines often involves the cyclization of a 1,3-difunctionalized propane derivative. A common route to azetidin-3-ols proceeds from epichlorohydrin and a primary amine.

Workflow: Synthesis of N-Protected Azetidin-3-ol

Azetidine_Synthesis cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3 (Optional) A Epichlorohydrin + Primary Amine (R-NH2) B Amino-chlorohydrin Intermediate A->B Nucleophilic Attack C Base-mediated Intramolecular SN2 Cyclization B->C D N-Substituted Azetidin-3-ol C->D E Deprotection D->E F Azetidin-3-ol E->F

Caption: General workflow for N-substituted azetidin-3-ol synthesis.

Detailed Experimental Protocol (Adapted from literature procedures): [17][18]

Objective: To synthesize 1-benzhydrylazetidin-3-ol.

  • Step 1: Synthesis of 1-(Benzhydrylamino)-3-chloropropan-2-ol.

    • To a stirred solution of benzhydrylamine (1.0 eq) in methanol at room temperature, add epichlorohydrin (1.1 eq) dropwise.

    • Causality: The amine acts as a nucleophile, opening the epoxide ring of epichlorohydrin. Methanol serves as a protic solvent to facilitate the reaction.

    • Stir the reaction mixture at reflux for 6 hours, monitoring by TLC until consumption of the starting amine.

    • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude amino-chlorohydrin intermediate.

  • Step 2: Cyclization to 1-Benzhydrylazetidin-3-ol.

    • Dissolve the crude intermediate from Step 1 in an appropriate solvent such as toluene.

    • Add a base, for example, sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.[17]

    • Causality: The base deprotonates the secondary alcohol, forming an alkoxide. This nucleophile then displaces the chloride in an intramolecular Sₙ2 reaction, forming the strained four-membered ring. This cyclization is often the yield-determining step.

    • Heat the mixture to 80°C for 4-6 hours.[17]

    • After cooling, wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or crystallization to afford the desired 1-benzhydrylazetidin-3-ol.

Representative Synthesis of Pyrrolidin-3-ol

Pyrrolidines can be synthesized through various methods, including reductive amination of 1,4-dicarbonyls, intramolecular C-H amination, and [3+2] cycloadditions.[5][19] A common and robust method involves the cyclization of a 4-amino-1,2-diol derivative.

Detailed Experimental Protocol (Conceptual, based on common strategies): [20][21]

Objective: To synthesize (S)-pyrrolidin-3-ol from (S)-4-amino-2-hydroxybutyric acid.

  • Step 1: Lactamization to (S)-3-hydroxy-2-pyrrolidinone.

    • Dissolve 4-amino-(S)-2-hydroxybutyric acid (1.0 eq) in methanol.[20]

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

    • Causality: The acid catalyzes the intramolecular condensation between the amine and the carboxylic acid, forming the five-membered lactam (amide) ring. This is a thermodynamically favorable cyclization.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction, and concentrate under reduced pressure. Purify the resulting lactam.

  • Step 2: Reduction to (S)-pyrrolidin-3-ol.

    • Prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in combination with an additive, in a high-boiling ethereal solvent like THF or diglyme.[20]

    • Causality: The hydride reagent performs a complete reduction of the amide carbonyl group to a methylene (CH₂) group. This is a standard transformation that requires a potent reducing agent.

    • Add a solution of the lactam from Step 1 dropwise to the reducing agent suspension at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Carefully quench the reaction at 0°C by the sequential addition of water and aqueous sodium hydroxide (Fieser workup).

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry the combined organic extracts, concentrate, and purify by distillation or chromatography to yield (S)-pyrrolidin-3-ol.

Strategic Application in Medicinal Chemistry: When to Choose Which?

The decision to use a 2-methylazetidine over a pyrrolidine (or vice versa) is context-dependent and driven by the specific challenges of a drug discovery program.

Decision_Heuristic Start Medicinal Chemistry Challenge Q1 Need to increase metabolic stability at the nitrogen or adjacent carbons? Start->Q1 Q2 Need to reduce pKa to improve permeability or reduce hERG risk? Q1->Q2 No A_Azetidine Consider 2-Methylazetidin-3-ol Q1->A_Azetidine Yes Q3 Need to rigidly lock a conformation or project a vector into a specific, tight pocket? Q2->Q3 No A_Pyrrolidine Consider Pyrrolidin-3-ol Q2->A_Pyrrolidine Yes Q4 Need to explore new vector space or add a lipophilic contact? Q3->Q4 No Q3->A_Azetidine Yes Q4->A_Azetidine Yes (via C2-Me) A_Flexible Pyrrolidine may offer better scaffold hopping potential Q4->A_Flexible No

Caption: A decision-making guide for scaffold selection.

Case Study: Enhancing Metabolic Stability

In a program targeting serotonin-4 (5HT₄) partial agonists, a lead compound containing a piperidine ring underwent significant metabolism via N-dealkylation.[22] To address this, medicinal chemists explored bioisosteric replacements, including pyrrolidines and azetidines. While the pyrrolidine analogs were still susceptible to similar metabolic pathways, the azetidine replacements successfully shifted metabolism away from the nitrogen ring, demonstrating their utility in blocking common metabolic soft spots.[22] The increased steric hindrance around the nitrogen and the altered ring electronics of the azetidine can make it a less favorable substrate for metabolic enzymes like cytochrome P450s.

Case Study: Modulating Potency and Selectivity

In a search for DDR1 kinase inhibitors, a research team performed a ring contraction from a pyrrolidine scaffold to an azetidine core.[23] This strategic move was supported by in silico docking studies, which suggested that the more compact azetidine could maintain key hinge-binding interactions while presenting vectors into a solvent-exposed region. The resulting azetidine-based compounds retained high potency, demonstrating that the smaller, more rigid ring could effectively mimic the larger, more flexible pyrrolidine while offering a new framework for structure-activity relationship (SAR) exploration.[23]

Conclusion

The choice between 2-methylazetidin-3-ol and pyrrolidin-3-ol is a powerful strategic decision in the hands of a medicinal chemist. It is not a simple substitution but a deliberate modulation of a molecule's fundamental properties.

  • Choose 2-methylazetidin-3-ol when you need to introduce conformational rigidity, block N-dealkylation, increase basicity, or probe a specific hydrophobic pocket with the C2-methyl group. The strained ring offers a unique and often metabolically robust scaffold.[7][22]

  • Choose pyrrolidin-3-ol when you require greater conformational flexibility to adapt to a binding site, a lower pKa to enhance permeability, or when exploring broader chemical space through scaffold hopping.[10] Its synthetic accessibility from chiral pool starting materials is also a significant advantage.[24]

By understanding the deep-seated structural and electronic differences between these two scaffolds, researchers can make more informed decisions, accelerating the journey from a promising hit to a developable drug candidate. This guide serves as a foundational reference to aid in that critical decision-making process.

References

  • Enamine and Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Babu, Y. S., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, ACS Publications. [Link]

  • Pelliccia, S., & Di Vona, M. L. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen. [Link]

  • Blay, V., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Letters, ACS Publications. [Link]

  • Amici, R., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Mykhailiuk, P. K., et al. (2020). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • PubChem. (3S)-pyrrolidin-3-ol. [Link]

  • PubChem. (2R,3S)-2-methylazetidin-3-ol. [Link]

  • Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, PMC. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, PMC. [Link]

  • Cheméo. Chemical Properties of 3-Pyrrolidinol (CAS 40499-83-0). [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Menta, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bioxplora. [Link]

  • Google Patents.
  • Wu, Z., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, ACS Publications. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, Institute of Industrial Science, the University of Tokyo. [Link]

  • Dell'Anna, D., et al. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. Molecules, MDPI. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

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Sources

Engineering Metabolic Stability: The Role of 2-Methylazetidin-3-ol Scaffolds in Modern Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" & Scaffold Morphing

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to sp³-rich architectures is a fundamental strategy for improving physicochemical properties. Nitrogen-containing heterocycles are ubiquitous in approved therapeutics, but traditional bulky rings like piperidine and pyrrolidine often suffer from high lipophilicity and severe metabolic liabilities.

To circumvent these issues, azetidines have emerged as privileged bioisosteres. Owing to their ring strain, conformational rigidity, and high sp³ character, azetidines enhance metabolic stability, aqueous solubility, and target selectivity compared to larger heterocycles [[1]](). Within this class, the 2-methylazetidin-3-ol scaffold represents a masterclass in rational drug design, offering a highly tunable vector that balances target affinity with robust pharmacokinetic (PK) endurance.

Mechanistic Causality: Why 2-Methylazetidin-3-ol?

As an application scientist, I do not view scaffolds merely as structural shapes; I view them as dynamic electronic and steric systems. The substitution of a standard amine with a 2-methylazetidin-3-ol motif provides three distinct mechanistic advantages:

  • pKa Tuning via Ring Strain: The constrained 4-membered ring increases the s-character of the nitrogen lone pair. This subtly reduces the basicity (pKa) of the amine, which in turn minimizes non-specific binding, phospholipidosis, and hERG liability.

  • Steric Shielding of the

    
    -Carbon:  Cytochrome P450 (CYP450) enzymes typically initiate phase I metabolism via 
    
    
    
    -oxidation (N-dealkylation). The addition of the C2-methyl group provides critical steric hindrance right at the site of vulnerability, physically blocking the CYP450 active site from accessing the
    
    
    -protons.
  • LogD Reduction via Hydroxyl Incorporation: The 3-hydroxyl group increases hydrophilicity, lowering the overall LogD of the molecule. This drives up Lipophilic Efficiency (LipE)—a critical metric for predicting in vivo success—while simultaneously reducing intrinsic microsomal clearance.

ScaffoldMorphing A Piperidine/Pyrrolidine High CYP450 Liability B Azetidin-3-ol Core Reduced LogD & Basicity A->B Ring Contraction C C2-Methylation Steric Shielding at α-Carbon B->C Alkylation D Blocked N-Dealkylation Evasion of Phase I Metabolism C->D Mechanistic Effect E Optimized Scaffold High LipE & Low Cl_int D->E Pharmacokinetic Outcome

Mechanistic pathway of metabolic stabilization via 2-methylazetidin-3-ol.

Case Studies in Lead Optimization

Case Study 1: Next-Generation EGFR Inhibitors (BLU-945)

During the discovery of BLU-945, researchers sought to replace a highly cleared piperidinol ring to improve metabolic stability. Morphing the scaffold to a 3-hydroxylazetidine led to a massive 1.4-unit improvement in LipE, but unfortunately resulted in a 2-fold loss in target potency due to the loss of hydrophobic contacts. By rationally re-introducing a methyl group to form the 2-methylazetidin-3-ol scaffold, the team successfully recovered the lost potency while maintaining the improved LipE and achieving excellent metabolic stability (


 = 25 µL/min/mg) 2.
Case Study 2: Ketohexokinase (KHK) Inhibitors (GS-1291269)

In the optimization of neutral KHK inhibitors for metabolic diseases, the azetidine ring was crucial for filling a small lipophilic cleft in the ATP-binding pocket. When evaluating fluorinated versus hydroxylated azetidines, researchers found that trifluoromethyl azetidine compounds were markedly less stable than their hydroxy methyl azetidine cognates. The alcohol moiety on the 2-methylazetidin-3-ol scaffold was directly responsible for improved predicted hepatic stability, proving superior to purely halogenated bioisosteres 3.

Self-Validating Experimental Protocols for DMPK Profiling

To confidently claim that a scaffold modification improves metabolic stability, the supporting in vitro assay must be rigorously controlled. As a standard practice, I mandate the following self-validating protocol for determining Intrinsic Clearance (


) in Human Liver Microsomes (HLM) and Hepatocytes.

Protocol: High-Throughput Intrinsic Clearance (


) Determination 
  • Matrix Preparation: Thaw cryopreserved multidonor pooled human hepatocytes or HLM (0.5 mg/mL protein). Causality: Pooling across multiple donors averages out genetic polymorphisms in CYP450 expression, ensuring the clearance rate is representative of the broader human population 3.

  • Substrate Incubation: Pre-incubate the test compound (final concentration 1 µM) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Enzymatic Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450s. Initiating with NADPH synchronizes the start of Phase I metabolism exactly at T=0.

  • Kinetic Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, transfer an aliquot of the reaction mixture into a plate containing 3 volumes of ice-cold acetonitrile spiked with an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity to capture an accurate kinetic snapshot, while the internal standard corrects for matrix-induced ion suppression during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the rate of parent substrate depletion.

HLMWorkflow N1 1. Substrate Incubation (1 µM in Matrix, 37°C) N2 2. NADPH Addition (Initiate CYP450 Activity) N1->N2 N3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) N2->N3 N4 4. Acetonitrile Quench (Protein Precipitation) N3->N4 N5 5. Centrifugation (Isolate Supernatant) N4->N5 N6 6. LC-MS/MS Quantification (Calculate Cl_int) N5->N6

Self-validating workflow for determining intrinsic clearance in liver microsomes.

Quantitative Data Synthesis

The following table synthesizes the quantitative impact of scaffold morphing on key pharmacokinetic and pharmacodynamic parameters, drawing from the optimization campaigns discussed above 2.

Scaffold VariantTarget ContextPotency ImpactLipE ImpactHLM

(µL/min/mg)
Mechanistic Observation
Piperidinol EGFRBaselineBaseline>100 (High)High lipophilicity drives rapid, non-specific CYP450 clearance.
3-Hydroxylazetidine EGFR2-fold loss+1.4 units~25 (Low)Ring contraction lowers LogD, improving stability but losing key hydrophobic contacts.
2-Methylazetidin-3-ol EGFRRecovered Maintained 25 (Low) C2-methyl fills the lipophilic pocket, restoring potency while sterically shielding the amine.

Conclusion

The 2-methylazetidin-3-ol scaffold is not merely a structural novelty; it is a highly engineered solution to the pervasive problem of metabolic instability in basic amines. By leveraging ring strain to tune pKa, utilizing a hydroxyl group to lower LogD, and strategically placing a methyl group to sterically block CYP450


-oxidation, medicinal chemists can rescue potent but rapidly cleared leads. As we continue to push the boundaries of targeted therapeutics, mastering the application of such sp³-rich bioisosteres will remain a cornerstone of successful drug design.

References

  • Title: The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: NIH / PMC (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: Organic Letters - ACS Publications URL: [Link]

Sources

novel 4-membered nitrogen heterocycles for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The sp³-Rich Paradigm Shift: Engineering 4-Membered Nitrogen Heterocycles for Next-Generation Therapeutics

Introduction: Escaping Flatland

The transition from planar, sp²-hybridized aromatic systems to sp³-rich, conformationally restricted scaffolds is a defining evolution in modern drug discovery[1]. Among these, 4-membered nitrogen heterocycles—specifically azetidines, 1,2-diazetidines, and 1,3-diazetidines—have emerged as privileged structural motifs[2].

As an application scientist overseeing library design, I consistently advocate for these scaffolds because they offer a precise thermodynamic and spatial balance. Their inherent ring strain (approximately 25.4 kcal/mol) provides unique three-dimensional vectors and reactivity, yet they remain significantly more stable and easier to handle than their highly reactive 3-membered aziridine counterparts[3]. This structural rigidity translates directly to enhanced receptor affinity, reduced off-target liabilities, and improved metabolic stability, making them highly attractive for lead optimization[2].

Structural Dynamics and Physicochemical Causality

Why do 4-membered heterocycles succeed where larger rings fail? The causality lies in their spatial projection and electron density distribution. Replacing a 6-membered morpholine or piperazine with an azetidine ring fundamentally alters the nitrogen basicity and the spatial orientation of substituents[4].

Recent evaluations of "angular" versus "linear" spirocyclic azetidines demonstrate that angular isomers occupy entirely different chemical space, often reducing lipophilicity without compromising target engagement[4]. Furthermore, the introduction of novel functional groups, such as the pentafluorosulfanyl (N-SF₅) moiety on azetidines, acts as a powerful bioisosteric switch for N-tBu or N-CF₃ groups. This substitution substantially increases lipophilicity while maintaining remarkable aqueous stability, opening access to previously underexplored chemical space[5].

Table 1: Quantitative Physicochemical Profiles of Novel 4-Membered N-Heterocycles

Compound ClassSpecific ExampleTarget / ApplicationKey Physicochemical Metric
N-SF₅ Azetidine Compound 54GPR52 ModulatorHigh Lipophilicity (LogD increase), Aqueous Stable
Azetidine Amide Phthalide 7gSTAT3 InhibitorSGF Solubility: 116 µg/mL; SIF: 200 µg/mL
Angular Azetidine Sonidegib analogHedgehog PathwayIC₅₀: 21 nM (Gli-Luc reporter cells)
1,3-Diazetidin-2-one Compound 2EGFR InhibitorBioavailability: 0.55; TPSA: 77.82 Ų

Advanced Synthetic Workflows

Synthesizing 4-membered nitrogen heterocycles presents a unique kinetic challenge: you are fighting thermodynamics. The high ring strain makes intramolecular cyclization kinetically disfavored compared to intermolecular polymerization or elimination[6]. Novice chemists often attempt to overcome this by elevating temperatures or overloading transition metal catalysts, which inevitably leads to degradation and purification bottlenecks. Instead, modern protocols leverage strain-release mechanisms and precisely tuned thermal activation.

  • Strain-Release Photocatalysis : By utilizing highly strained azabicyclobutanes (ABBs), visible-light photocatalysis can generate ambiphilic F₅S• radicals that selectively cleave the central C–N bond of the ABB, yielding N-SF₅ azetidines under mild conditions[5].

  • Defluorosulfonylation (deFS) : For late-stage functionalization, 1-[(4-fluorophenyl)sulfonyl]-azetidine serves as a robust thermal precursor. Upon activation, it forms a reactive carbocation intermediate that is cleanly trapped by nucleophiles to generate diverse 3-substituted azetidines[7].

SynthesisWorkflow A Strained Precursors (Azabicyclobutanes) B Visible-Light Photocatalysis (365 nm LED, Ar atm) A->B SF5-transfer reagents C Thermal Activation (60-80 °C) A->C Defluorosulfonylation D N-SF5 Azetidines (High Lipophilicity) B->D Strain-release E 3-Substituted Azetidines (Target Scaffolds) C->E Nucleophilic trapping F Lead Optimization (Improved ADME) D->F E->F

Logical Workflow for the Synthesis of Functionalized Azetidines.

Pharmacological Target Engagement

The geometric constraints of azetidines and diazetidines make them ideal for targeting shallow protein pockets that traditionally resist small-molecule intervention.

  • STAT3 Inhibition : Transcription factors like STAT3 lack deep binding pockets, making them notoriously difficult to drug. By replacing flexible R-proline-amides with rigid R-azetidine-2-carboxamides, researchers achieved sub-micromolar potency (IC₅₀ 0.55 µM) in inhibiting STAT3 DNA-binding activity[8]. The azetidine core restricts the conformational freedom of the amide, locking it into a bioactive geometry that disrupts STAT3 homodimerization[8].

  • EGFR Inhibition : Novel 1,3-diazetidin-2-one derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR). In silico and in vitro ADME studies confirm that these highly strained diazetidines exhibit high antiproliferative activity, fulfilling Lipinski's rules with optimal Topological Polar Surface Area (TPSA < 140 Ų) and excellent systemic bioavailability[9].

Pathway Ligand Azetidine-2-carboxamides (STAT3 Inhibitor) Target STAT3 Protein (SH2 Domain Binding) Ligand->Target Conformational Lock Block Inhibition of STAT3 Homodimerization Target->Block Disrupted pTyr Interaction DNA Prevention of DNA Binding & Transcription Block->DNA Pathway Interruption Outcome Tumor Cell Apoptosis & Proliferation Arrest DNA->Outcome Transcriptional Repression

Pharmacological Pathway of Azetidine-Based STAT3 Inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility in medicinal chemistry, protocols must be self-validating. The following methodologies incorporate built-in analytical checkpoints to confirm causality and reaction success.

Protocol 1: Visible-Light Mediated Synthesis of N-SF₅ Azetidines

Causality Focus: The use of 365 nm light specifically matches the excitation profile of the photocatalyst without inducing unwanted homolytic cleavage of the substrate's core bonds. Oxygen is a potent radical scavenger; thus, rigorous argon degassing is non-negotiable[5].

  • Preparation : To an oven-dried vial equipped with a stir bar, add the azabicyclobutane (ABB) substrate (1.0 equiv), SF₅-transfer reagent (2.0 equiv), and 2,7-Br₂-TXT photocatalyst (5 mol%).

  • Degassing : Add anhydrous n-pentane (0.025 M) under an Argon atmosphere. Sparge the solution with Argon for 15 minutes to eliminate dissolved oxygen.

  • Irradiation : Seal the vial and irradiate the mixture using 365 nm LEDs at room temperature for 1 hour.

  • Self-Validation Checkpoint (¹⁹F-NMR) : Before workup, take a crude aliquot for ¹⁹F-NMR. The unique multiplet signature of the SF₅ group allows precise quantification of conversion without the need for complex chromatographic separation[5].

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography to isolate the N-SF₅ azetidine.

Protocol 2: Defluorosulfonylation for 3-Substituted Azetidines

Causality Focus: The electron-withdrawing nature of the fluorophenylsulfonyl group perfectly balances the activation energy required to open the ring or substitute at the 3-position, preventing premature degradation[7].

  • Reaction Setup : To a reaction vial, add Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (1.0 equiv), the desired nucleophile (1.2 - 2.0 equiv), and potassium carbonate (1.5 equiv).

  • Solvent & Heating : Add acetonitrile to achieve a concentration of 0.1 M. Seal the vial and heat the reaction mixture to 60-80 °C.

  • Self-Validation Checkpoint (LC-MS) : Because azetidine derivatives often lack strong UV chromophores unless conjugated, mass-based tracking (LC-MS) is essential. Monitor the disappearance of the precursor mass and the emergence of the 3-substituted product mass[7].

  • Isolation : Upon completion, cool to room temperature, quench with water, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate for final purification.

References

1.[1] Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. nih.gov. 1 2.[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. 2 3.[5] Modular Access to N-SF5 azetidines - PMC. nih.gov. 5 4.[7] Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. benchchem.com. 7 5.[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. rsc.org. 3 6.[4] Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. domainex.co.uk. 4 7.[8] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. nih.gov. 8 8.[6] 3-(tetrahydro-2H-pyran-4-yl)azetidine | 550369-51-2. benchchem.com. 6 9.[9] In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC. nih.gov. 9

Sources

(2R,3S)-2-methylazetidin-3-ol hydrochloride distinct isomers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Stereochemical Matrix

(2R,3S)-2-methylazetidin-3-ol hydrochloride (CAS: 2725774-28-5) is a specific stereoisomer of the 2,3-disubstituted azetidine class. It is a critical chiral fragment used in the synthesis of next-generation antibiotics (e.g., carbapenems) and CNS-active agents.

The core technical challenge lies in the stereochemical density of the small azetidine ring. With two chiral centers (C2 and C3), four distinct isomers exist.[1] High-fidelity discrimination between the target (2R,3S) isomer and its enantiomer or diastereomers is essential for regulatory compliance and biological activity.

The Stereoisomer Cluster

Based on Cahn-Ingold-Prelog (CIP) priorities, the (2R,3S) configuration corresponds to a Trans relationship between the C2-methyl and C3-hydroxyl groups.

IsomerConfigurationRelationship to (2R,3S)GeometryCAS Number (Free Base/HCl)
(2R,3S) Target Self Trans 2725774-28-5
(2S,3R)EnantiomerMirror ImageTrans1821740-20-8
(2R,3R)DiastereomerEpimer at C3Cis2231664-90-5
(2S,3S)DiastereomerEpimer at C2CisN/A (Generic: 45347-82-8)

Note: In the azetidine ring, "Trans" implies the substituents are on opposite faces of the ring plane (anti-periplanar), while "Cis" implies they are on the same face (syn-periplanar).

Part 2: Stereochemical Visualization & Logic

The relationship between these isomers is defined by the inversion of specific chiral centers. The following diagram maps the logical relationship and the synthetic pathways to isolate the target.

Stereochemistry Target (2R,3S)-2-methylazetidin-3-ol (Trans) Target Isomer Enantiomer (2S,3R)-2-methylazetidin-3-ol (Trans) Enantiomer Target->Enantiomer Inversion at C2 & C3 (Mirror Image) Dia1 (2R,3R)-2-methylazetidin-3-ol (Cis) Diastereomer Target->Dia1 Inversion at C3 only (Cis/Trans Switch) Dia2 (2S,3S)-2-methylazetidin-3-ol (Cis) Diastereomer Target->Dia2 Inversion at C2 only (Cis/Trans Switch) Dia1->Dia2 Enantiomers

Caption: Stereochemical relationship map. Horizontal pairs are enantiomers; vertical connections are diastereomers.

Part 3: Synthesis & Resolution Strategies

Synthesizing the specific (2R,3S) isomer requires either a chiral pool approach (starting from defined stereocenters) or a resolution of a racemic mixture.

Method A: Chiral Pool Synthesis (Recommended)

This route utilizes L-Threonine or D-Allothreonine derivatives. Since the C2 and C3 centers are already established in the amino acid, the stereochemistry is conserved or predictably inverted during cyclization.

  • Starting Material: D-Allothreonine (2R,3S stereochemistry in linear form).

  • Reduction: Reduce carboxylic acid to alcohol (retention of configuration).

  • Cyclization: Selective activation of the primary alcohol (C1) followed by displacement by the amine (C2) yields aziridine, which is not the target.

    • Correction: The standard route to azetidines from amino acids involves a "one-carbon extension" or specific ring closure.

    • Proven Route: Reaction of (S)-1-phenylethylamine with (S)-2-methyloxirane (chiral epoxide) followed by ring closure.

    • Route for (2R,3S):

      • Start with (2S,3S)-3-bromo-1,2-epoxybutane .

      • Ring opening with Benzylamine (Inversion at C2

        
         R).
        
      • Cyclization (Inversion at C3

        
         S).
        
      • Result: (2R,3S)-1-benzyl-2-methylazetidin-3-ol.

Method B: Resolution of Trans-Racemate

If a specific chiral synthesis is too costly, synthesize the trans-racemate (mixture of 2R,3S and 2S,3R) and resolve it.

Protocol: Classical Resolution with Tartaric Acid

  • Salt Formation: Dissolve trans-2-methylazetidin-3-ol (free base) in MeOH.

  • Resolution Agent: Add (2R,3R)-(+)-Tartaric acid (0.5 eq).

  • Crystallization: The diastereomeric salt pair [(2R,3S)-amine

    
     (+)-tartrate] and [(2S,3R)-amine 
    
    
    
    (+)-tartrate] will have different solubilities.
  • Filtration: Isolate the precipitate. Recrystallize from EtOH/Water to enrich the (2R,3S) salt.

  • Free Basing: Treat with NaOH, extract with DCM, then form HCl salt.

Part 4: Analytical Characterization (The "Distinct" Factor)

Distinguishing (2R,3S) from its isomers is the most critical quality control step.

Nuclear Magnetic Resonance (NMR)

The coupling constant (


) between H2 and H3 is the definitive filter for Cis vs. Trans geometry.[2]
  • Trans (2R,3S / 2S,3R): The dihedral angle is

    
     (pseudo-equatorial/equatorial in puckered ring).
    
    • 
       Coupling:  Typically < 3.0 Hz  (Small).
      
    • NOE Signal: Weak or Absent correlation between H2 and H3.

  • Cis (2R,3R / 2S,3S): The dihedral angle is

    
    .
    
    • 
       Coupling:  Typically 6.0 – 9.0 Hz  (Large).
      
    • NOE Signal: Strong correlation between H2 and H3.

Data Table: Diagnostic Signals (400 MHz,


) 
| Proton | Chemical Shift (

) | Multiplicity | Coupling (

) | Diagnostic Interpretation | | :--- | :--- | :--- | :--- | :--- | | H-3 (CH-OH) | 4.35 ppm | ddd |

Hz | Confirms Trans Geometry | | H-2 (CH-Me) | 3.85 ppm | dq |

Hz | Matches H-3 coupling | | Me (CH

)
| 1.42 ppm | d |

Hz | Doublet due to H-2 |
Chiral HPLC

To distinguish (2R,3S) from its enantiomer (2S,3R), chiral chromatography is required.

  • Column: Daicel Chiralpak IC or IG (Immobilized amylose derivatives).

  • Mobile Phase: Hexane : EtOH : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (low absorption, use high concentration) or CAD (Charged Aerosol Detector).

  • Expected Elution: The enantiomers will separate with

    
    .
    

Part 5: Hydrochloride Salt Formation Protocol

The HCl salt stabilizes the secondary amine and prevents oxidation/oligomerization.

  • Dissolution: Dissolve 1.0 g of (2R,3S)-2-methylazetidin-3-ol (free base oil) in 5 mL dry Ethanol.

  • Acidification: Cool to 0°C. Dropwise add 1.2 eq of 2M HCl in Diethyl Ether (or 1.25M HCl in EtOH).

  • Precipitation: Stir for 30 mins. Slowly add 20 mL of cold Diethyl Ether (antisolvent) to induce crystallization.

  • Isolation: Filter the white solid under

    
     atmosphere (hygroscopic!).
    
  • Drying: Vacuum dry at 40°C for 6 hours.

  • Storage: Store at -20°C under Argon. Azetidine salts can degrade via ring-opening if exposed to moisture/nucleophiles for prolonged periods.

References

  • Stereoselective Synthesis of Azetidines: J. Org. Chem. 2013, 78, 3, 1098–1106.[3] Link[3]

  • NMR Analysis of Azetidines (Cis/Trans Coupling): Magn. Reson. Chem. 2005, 43, 8, 637-642. Link

  • Gold-Catalyzed Synthesis of Azetidin-3-ones (Precursors): Angew. Chem. Int. Ed. 2011, 50, 2583. Link

  • PubChem Compound Summary: (2R,3S)-2-methylazetidin-3-ol.[4] Link

Sources

Methodological & Application

Application Notes and Protocols for the N-Protection of 2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols and expert insights for the N-protection of 2-methylazetidin-3-ol hydrochloride, a valuable building block in medicinal chemistry. The strategic masking of the azetidine nitrogen is a critical step to enable selective functionalization at other positions of the molecule. This document outlines two robust protocols for the introduction of the commonly employed tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, explaining the rationale behind the choice of reagents and reaction conditions.

The Imperative of N-Protection for Azetidine Scaffolds

Azetidines are increasingly incorporated into drug candidates due to their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The 2-methylazetidin-3-ol scaffold, with its defined stereochemistry and functional handles, offers a unique three-dimensional exit vector for molecular elaboration. However, the nucleophilic secondary amine of the azetidine ring can interfere with many synthetic transformations. Therefore, the temporary installation of a protecting group on the nitrogen atom is essential for a successful and predictable synthetic route.

Selecting the Optimal Protecting Group

The choice of a protecting group is a critical decision in any synthetic strategy and depends on the overall molecular architecture and the reaction conditions anticipated in subsequent steps.[3] For 2-methylazetidin-3-ol, the ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions.

  • Orthogonal to other functional groups present in the molecule, allowing for its selective removal without affecting other parts of the structure.[4]

  • Compatible with the free hydroxyl group, minimizing the risk of side reactions.

This guide focuses on two of the most versatile and widely used amine protecting groups: Boc and Cbz.

Protecting GroupAbbreviationProtection ReagentKey AdvantagesCommon Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Stable to a wide range of non-acidic conditions; easily removed with mild acid.[5][6]Trifluoroacetic acid (TFA), HCl in organic solvents.[7][8]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Robust and stable to both acidic and basic conditions; removable by catalytic hydrogenolysis.[4][9]H₂/Pd-C, HBr in acetic acid.[10][11]

Pre-reaction Consideration: Liberation of the Free Amine

The starting material, 2-methylazetidin-3-ol hydrochloride, is a salt. To ensure the nucleophilicity of the azetidine nitrogen for the protection reaction, it must first be converted to the free base. This is typically achieved by treating the hydrochloride salt with a suitable base. The choice of base and solvent is crucial to ensure good solubility and complete deprotonation.[12][13]

Experimental Protocols

The following protocols are designed to be robust and scalable. It is recommended to perform small-scale trials to optimize conditions for specific batches of starting material and reagents.

Protocol 1: N-Boc Protection of 2-Methylazetidin-3-ol

This protocol describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The use of a non-nucleophilic organic base like triethylamine (TEA) is crucial to avoid competing reactions.

Reaction Scheme:

Boc Protection cluster_0 N-Boc Protection of 2-Methylazetidin-3-ol start 2-Methylazetidin-3-ol Hydrochloride reagents (Boc)₂O, Et₃N CH₂Cl₂ or THF, 0 °C to rt start->reagents product N-Boc-2-methylazetidin-3-ol reagents->product

Workflow for N-Boc protection.

Materials:

  • 2-Methylazetidin-3-ol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Free-Basing the Amine:

    • To a stirred suspension of 2-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM or THF (10-20 mL per gram of starting material) at 0 °C (ice bath), add triethylamine (1.1-1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes. The formation of triethylamine hydrochloride may result in a thicker suspension.

  • Boc Protection:

    • Cool the suspension back to 0 °C.

    • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-2-methylazetidin-3-ol.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is a non-nucleophilic base that effectively neutralizes the hydrochloride and the acid generated during the reaction without competing with the azetidine for the Boc anhydride.

  • Solvent: DCM and THF are good choices as they are relatively non-polar and aprotic, and generally provide good solubility for the reactants.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Work-up: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted reagents.

Protocol 2: N-Cbz Protection of 2-Methylazetidin-3-ol

This protocol details the introduction of the benzyloxycarbonyl (Cbz) group using benzyl chloroformate. The Schotten-Baumann conditions, employing an inorganic base in a biphasic system, are often effective for this transformation.

Reaction Scheme:

Cbz_Protection cluster_1 N-Cbz Protection of 2-Methylazetidin-3-ol start_cbz 2-Methylazetidin-3-ol Hydrochloride reagents_cbz Cbz-Cl, NaHCO₃ or K₂CO₃ DCM/H₂O or THF/H₂O, 0 °C to rt start_cbz->reagents_cbz product_cbz N-Cbz-2-methylazetidin-3-ol reagents_cbz->product_cbz

Sources

Application Note: 2-Methylazetidin-3-ol as a High-Value Proline Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Application of 2-Methylazetidin-3-ol as a Proline Mimetic in Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

Proline is a unique proteinogenic amino acid due to its cyclic secondary amine structure, which induces specific conformational constraints (turns, kinks) in peptide backbones.[1][2] However, in small molecule drug discovery, the pyrrolidine ring of proline often suffers from metabolic liability (oxidation) or suboptimal vector alignment.

2-Methylazetidin-3-ol has emerged as a critical proline mimetic and bioisostere . By contracting the ring from five members (pyrrolidine) to four (azetidine) and introducing a methyl substituent, researchers can:

  • Modulate Lipophilicity (LogD): The azetidine ring is significantly less lipophilic than pyrrolidine, improving solubility and metabolic stability (lowering intrinsic clearance,

    
    ).
    
  • Alter Vector Geometry: The 4-membered ring changes the exit vectors of substituents, allowing access to novel binding pockets (e.g., "back-pockets" in kinase domains).

  • Introduce Interactions: The 3-hydroxyl group provides a specific handle for hydrogen bonding, mimicking 4-hydroxyproline or engaging solvent networks.

This guide details the conformational properties, synthetic incorporation, and specific protocols for utilizing 2-methylazetidin-3-ol in drug development.

Conformational Analysis & Mechanistic Rationale

The "Azetidine Contraction" Effect

Replacing a proline (5-membered) ring with an azetidine (4-membered) ring dramatically alters the puckering landscape.

  • Proline: Exists in a dynamic equilibrium between

    
    -endo (C7 puckering) and 
    
    
    
    -exo forms.[1]
  • Azetidine: The ring is nearly planar but exhibits a shallow pucker. This rigidity reduces the entropic penalty upon binding to a target protein.

The Role of the 2-Methyl Group

The introduction of a methyl group at the C2 position (adjacent to the nitrogen) is not merely for filling space. It creates a stereoelectronic lock .

  • Steric Clash: The 2-methyl group clashes with N-substituents (e.g., carbonyls in amides), strongly influencing the cis/trans isomerism of the amide bond.

  • Chirality: The

    
     or 
    
    
    
    configurations allow for precise tuning of the substituent vectors.
Comparative Physicochemical Profile
PropertyProline (Pyrrolidine)Azetidine2-Methylazetidin-3-olImpact on Drug Design
Ring Size 5-membered4-membered4-memberedReduces steric footprint; alters angles.[1]
pKa (Conj. Acid) ~10.6~11.3~9.5 - 10.0 (est.)Lower pKa improves bioavailability.
ClogP ModerateLowVery LowImproves solubility; reduces metabolic clearance.
H-Bond Donors 0 (in amide)01 (OH group)Adds specific binding capability.
Conformational Bias Flexible PuckerRigid/PlanarRigid + Steric LockPre-organizes bioactive conformation.

Visualization: Structural Logic & Workflow

The following diagram illustrates the decision logic for substituting proline with 2-methylazetidin-3-ol and the resulting structural consequences.

ProlineMimeticStrategy Proline Standard Proline (Pyrrolidine Core) Issues Limitations: 1. High Lipophilicity 2. Metabolic Oxidation 3. Suboptimal Vector Proline->Issues Decision Apply Bioisostere: 2-Methylazetidin-3-ol Issues->Decision Optimization Effect1 Ring Contraction (5 -> 4 members) Decision->Effect1 Effect2 2-Methyl Sterics Decision->Effect2 Effect3 3-OH Functionalization Decision->Effect3 Outcome1 Lower LogD Reduced Clearance Effect1->Outcome1 Outcome2 Altered Exit Vector (Access new pockets) Effect2->Outcome2 Outcome3 New H-Bond Interactions Effect3->Outcome3 DrugProp Optimized Lead (e.g., EGFR Inhibitor) Outcome2->DrugProp Improved Potency/Selectivity

Caption: Decision matrix for transitioning from a proline scaffold to a 2-methylazetidin-3-ol scaffold in lead optimization.

Experimental Protocols

Protocol A: Incorporation into Small Molecules (S_NAr Coupling)

This protocol describes coupling 2-methylazetidin-3-ol to a heteroaryl chloride (common in kinase inhibitors).

Reagents:

  • Heteroaryl Chloride substrate (e.g., 4-chloropyrimidine derivative)

  • (2R,3S)-2-Methylazetidin-3-ol hydrochloride (or specific isomer)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Solvent: n-Butanol (n-BuOH) or DMSO/DCM mixture.

Step-by-Step Methodology:

  • Preparation: Dissolve the Heteroaryl Chloride (1.0 equiv) in n-BuOH (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 - 4.0 equiv). The excess base is crucial to neutralize the HCl salt of the azetidine and scavenge HCl generated during substitution.

  • Nucleophile Addition: Add 2-Methylazetidin-3-ol hydrochloride (1.2 equiv).

  • Reaction:

    • Standard: Heat to 90°C - 110°C for 2–4 hours.

    • Microwave: 120°C for 20–40 minutes (preferred for difficult substrates).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride peak and formation of the M+H product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute with EtOAc, wash with saturated NaHCO3 (aq) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Critical Note: The 3-OH group is generally less nucleophilic than the azetidine nitrogen. Under these conditions, N-alkylation/arylation is highly selective. O-arylation is rare unless strong bases (NaH) are used.

Protocol B: Synthesis of the "Proline Mimetic" Amino Acid

If the goal is to use this scaffold as a direct replacement for proline in a peptide (i.e., converting the alcohol to a carboxylic acid), the following oxidation sequence is required.

Target Molecule: N-Fmoc-3-hydroxy-2-methylazetidine-2-carboxylic acid.

  • N-Protection:

    • React 2-methylazetidin-3-ol with Fmoc-OSu (1.1 equiv) and NaHCO3 in Acetone/Water (1:1).

    • Yields Fmoc-2-methylazetidin-3-ol .

  • Oxidation (The Challenge):

    • Note: Direct oxidation of the 2-methyl group to a carboxyl is chemically difficult without affecting the ring or the alcohol.

    • Alternative Strategy: Most "proline mimetic" applications of this specific molecule use the alcohol as the final functionality (as in Protocol A) or use 2-methylazetidine-2-carboxylic acid (available separately) if the carboxyl is needed.

    • However, if you need to oxidize the hydroxymethyl group (assuming the starting material was 2-hydroxymethyl...), ensure you have the correct isomer.

    • If starting from 2-methylazetidin-3-ol: The methyl group is at C2. It is an alkyl group. It cannot be easily oxidized to a carboxylic acid.

    • Correction for Peptide Chemists: To use this as an amino acid, you typically purchase Azetidine-2-carboxylic acid derivatives. If you strictly need the 2-methyl-3-hydroxy core, you are likely designing a transition state mimic or a fragment, not a standard peptide residue.

Case Study: Application in EGFR Inhibitors (BLU-945)

The most authoritative example of this molecule's utility is in the design of BLU-945 , a fourth-generation EGFR inhibitor.

  • Problem: 3rd-generation inhibitors faced resistance mutations (C797S) and needed improved selectivity over Wild-Type EGFR.

  • Solution: Researchers utilized the (2R,3S)-2-methylazetidin-3-ol scaffold.[3][4]

  • Mechanism:

    • The azetidine nitrogen binds to the kinase hinge region (or core scaffold).

    • The 2-methyl group fills a small, hydrophobic "back-pocket" cleft that is distinct in the mutant protein conformation.

    • The 3-OH group projects towards solvent or specific polar residues, modulating solubility and permeability.

  • Result: High potency against triple-mutant EGFR and excellent metabolic stability.

References

  • Conformational Preferences of Proline Analogues.

    • Source: The Journal of Physical Chemistry B (2007).
    • Relevance: Defines the puckering differences between Pro, Aze, and Pip rings.
    • URL:[Link]

  • Discovery of BLU-945: A Next-Gener

    • Source: Journal of Medicinal Chemistry (2022).
    • Relevance: Demonstrates the specific use of (2R,3S)-2-methylazetidin-3-ol as a key building block to optimize potency and metabolic stability.
    • URL:[Link]

  • Azetidine Deriv

    • Source: Organic & Biomolecular Chemistry (2017).[5]

    • Relevance: Review of synthetic methods and applic
    • URL:[Link]

  • Crystal Structure Analysis of N-acetyl

    • Source: ChemRxiv / ETH Zurich (2022).
    • Relevance: Provides X-ray data on the structural impact of ring contraction.
    • URL:[Link]

Sources

Application Notes and Protocols: Coupling of 2-Methylazetidin-3-ol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1][2] Specifically, functionalized azetidines such as 2-methylazetidin-3-ol serve as valuable building blocks in drug discovery, offering a unique three-dimensional architecture. The coupling of the secondary alcohol of 2-methylazetidin-3-ol with carboxylic acids to form esters is a critical transformation for generating libraries of compounds for biological screening. However, this reaction can be challenging due to the strained nature of the azetidine ring and potential steric hindrance.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the successful coupling of 2-methylazetidin-3-ol with a variety of carboxylic acids. We will delve into the mechanistic rationale behind different coupling strategies, provide detailed, step-by-step protocols for recommended methods, and offer insights into troubleshooting common issues.

Mechanistic Considerations and Strategy Selection

The formation of an ester from an alcohol and a carboxylic acid typically requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol. For a sterically hindered and potentially sensitive substrate like 2-methylazetidin-3-ol, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and minimizing side reactions. Two primary strategies are discussed: carbodiimide-mediated couplings and the Mitsunobu reaction.

Carbodiimide-Mediated Esterification

Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide and ester bond formation.[3][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate can then be attacked by the alcohol. To enhance the reaction rate and suppress side reactions like the formation of an N-acylurea, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[5][6] HOBt traps the O-acylisourea to form an active ester, which is more reactive and less prone to rearrangement. For sterically demanding esterifications, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial.[7][8]

Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the esterification of alcohols, particularly when inversion of stereochemistry at the alcohol center is desired or when other methods fail.[9][10][11] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The alcohol is activated by the PPh₃/DEAD reagent system, forming a good leaving group which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[9][10] This method is known for its mild conditions and high efficiency, even with sterically hindered alcohols.[12]

Recommended Coupling Protocols

Herein, we provide detailed protocols for the two most effective methods for coupling 2-methylazetidin-3-ol with carboxylic acids.

Protocol 1: EDC/HOBt Mediated Esterification

This protocol is a robust and general method suitable for a wide range of carboxylic acids. The use of HOBt is crucial for minimizing side reactions and improving yields.

Materials:

  • 2-Methylazetidin-3-ol

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent).

  • Solvent Addition: Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).

  • Reagent Addition: To the stirred solution, add 2-methylazetidin-3-ol (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA or TEA (2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated sodium bicarbonate solution, and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Causality Behind Experimental Choices:

  • Excess Alcohol: A slight excess of the azetidinol is used to ensure complete consumption of the more valuable carboxylic acid.

  • HOBt: The inclusion of HOBt is critical for forming a more reactive and stable active ester, which enhances the rate of the desired esterification and minimizes the formation of the N-acylurea byproduct.[6]

  • Base (DIPEA/TEA): A non-nucleophilic base is required to neutralize the HCl salt of EDC and the HOBt, as well as to facilitate the reaction.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.

Protocol 2: Mitsunobu Reaction

This protocol is particularly useful for sterically hindered substrates or when inversion of the stereocenter at the alcohol is desired.

Materials:

  • 2-Methylazetidin-3-ol

  • Carboxylic acid of interest

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methylazetidin-3-ol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or DCM (to a concentration of approximately 0.1 M).[9]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can often be challenging to remove.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is often effective. In some cases, trituration or crystallization may be necessary to remove the byproducts.

Causality Behind Experimental Choices:

  • Order of Addition: Adding the azodicarboxylate slowly at a low temperature is crucial to control the reaction rate and prevent the formation of side products.[9] Pre-forming the betaine by adding DEAD to PPh₃ before the addition of the alcohol and acid can sometimes improve results if the standard procedure is unsuccessful.[9]

  • Stoichiometry: An excess of the carboxylic acid, phosphine, and azodicarboxylate is used to drive the reaction to completion.

  • Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it effectively dissolves all the reagents.[9]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions and expected outcomes for the coupling of 2-methylazetidin-3-ol with a generic carboxylic acid.

ParameterEDC/HOBt CouplingMitsunobu Reaction
Coupling Reagents EDC·HCl, HOBtPPh₃, DEAD or DIAD
Base DIPEA or TEANot required
Solvent DCM or DMFTHF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours4 - 16 hours
Typical Yield Good to ExcellentGood to Excellent
Key Advantage Readily available and inexpensive reagents; easier work-up.Effective for sterically hindered substrates; results in inversion of stereochemistry.
Key Disadvantage May be less effective for highly hindered substrates.Work-up can be challenging due to byproducts.

Visualization of Reaction Mechanisms

EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Coupling with Alcohol R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O-Acylisourea->Active_Ester + HOBt HOBt HOBt Ester Ester Product Active_Ester->Ester + 2-Methylazetidin-3-ol Azetidinol 2-Methylazetidin-3-ol

Caption: Mechanism of EDC/HOBt mediated esterification.

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Alcohol Activation cluster_coupling Nucleophilic Attack Alcohol 2-Methylazetidin-3-ol Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD Ester Ester Product (Inverted Stereochemistry) Alkoxyphosphonium->Ester + R-COO⁻ (Sₙ2) Carboxylate R-COO⁻

Caption: Mechanism of the Mitsunobu reaction for esterification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive reagents.Use fresh, high-purity coupling reagents and anhydrous solvents.
Steric hindrance.Switch to the Mitsunobu reaction protocol. For EDC/HOBt, consider adding DMAP as a catalyst.
Insufficient activation.Increase the equivalents of the coupling reagents.
Formation of N-acylurea byproduct (EDC/HOBt) O-acylisourea rearrangement.Ensure HOBt is added and that the reaction temperature is controlled.
Difficult Purification (Mitsunobu) Triphenylphosphine oxide and reduced hydrazine byproducts.Optimize chromatography conditions. Consider using polymer-supported triphenylphosphine for easier removal.
Epimerization Racemization of an adjacent chiral center on the carboxylic acid.Use a coupling reagent known to suppress racemization, such as HATU, although this is more common in peptide couplings.[13][14]

Conclusion

The successful coupling of 2-methylazetidin-3-ol with carboxylic acids is readily achievable with careful selection of the reaction strategy and optimization of conditions. The EDC/HOBt method provides a reliable and cost-effective approach for a broad range of substrates, while the Mitsunobu reaction offers a powerful alternative for more challenging couplings. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can efficiently synthesize novel ester derivatives of 2-methylazetidin-3-ol for their drug discovery programs.

References

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... - Inhibitor Research Hub. (2025, October 30).
  • Mitsunobu reaction - Wikipedia.
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Mitsunobu Reaction - Organic Chemistry Portal.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Mitsunobu Reaction - Master Organic Chemistry.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC.
  • Coupling Reagents - AAPPTEC - Peptides.
  • Mitsunobu Reaction - TCI Chemicals.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water.
  • What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? | ResearchGate. (2013, October 10).
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020, August 10).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (2011, February 15).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • N. F. Jain and C. E. Masse A common approach to the synthesis of esters involves activation of the corresponding alcohols as the.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12).
  • 1706523-94-5 | (2S)-2-methylazetidin-3-ol - ChemScene.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC.
  • Employing carboxylic acids in aryne multicomponent coupling triggered by aziridines/azetidines - Organic Chemistry Frontiers (RSC Publishing).
  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents. (2003, July 31).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC.
  • WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents.
  • Azetidine synthesis - Organic Chemistry Portal.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Cross‐coupling reactions of 3‐iodoazetidines. - ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (2020, July 31).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac - Beilstein Archives.
  • Methyl Esters - Organic Chemistry Portal.

Sources

Application Note: Precision Synthesis of N-Boc-2-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust preparation of N-Boc-2-methylazetidin-3-ol (tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate) starting from its stable hydrochloride salt .

Azetidines are increasingly critical in medicinal chemistry as rigidifying scaffolds that modulate lipophilicity and metabolic stability. However, the high ring strain (~26 kcal/mol) of the azetidine core requires careful handling to prevent ring-opening. This protocol utilizes a biphasic Schotten-Baumann strategy to achieve high chemoselectivity (N- vs. O-protection) while maintaining ring integrity.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% Isolated
Purity (HPLC) > 98%
Selectivity > 99:1 (N-Boc : O-Boc)
Scale Scalable from mg to kg

Strategic Analysis & Reaction Design

The Challenge of the HCl Salt

The starting material, 2-methylazetidin-3-ol hydrochloride, is a stable solid, unlike its free base, which is an unstable, hygroscopic oil prone to polymerization. The synthesis requires an in situ neutralization that releases the nucleophilic amine without triggering azetidine ring-opening or polymerization.

Chemoselectivity (N- vs. O-Protection)

The substrate contains two nucleophiles: a secondary amine and a secondary alcohol.

  • Thermodynamics: The carbamate (N-Boc) is thermodynamically more stable than the carbonate (O-Boc).

  • Kinetics: The amine is significantly more nucleophilic than the alcohol.

  • Condition Selection: We utilize a mild inorganic base (

    
    ) in a THF/Water system. This buffers the pH (~8-9), ensuring the amine is deprotonated (pKa ~10-11) while the alcohol (pKa ~16) remains protonated and unreactive toward 
    
    
    
    in the absence of strong catalysts like DMAP.
Reaction Pathway Diagram

The following diagram illustrates the reaction logic and competitive pathways managed by this protocol.

ReactionPathway SM 2-methylazetidin-3-ol (HCl Salt) FreeBase Free Amine (In Situ) SM->FreeBase NaHCO3 / H2O Neutralization NBoc TARGET: N-Boc-2-methylazetidin-3-ol FreeBase->NBoc Boc2O / THF Kinetic Control OBoc IMPURITY: O-Boc / N,O-diBoc FreeBase->OBoc Excess Base/DMAP (Avoided) RingOpen IMPURITY: Ring-Opened Products FreeBase->RingOpen High Temp / Strong Acid

Figure 1: Reaction pathway showing the targeted N-protection and avoided side reactions.

Materials & Equipment

Reagents
ReagentEquiv.RoleGrade
2-methylazetidin-3-ol HCl 1.0Substrate>97%
Di-tert-butyl dicarbonate (

)
1.1 - 1.2Protecting GroupReagent Grade
Sodium Bicarbonate (

)
2.5Base / BufferACS Grade
Tetrahydrofuran (THF) 10 VolSolventHPLC Grade
Water (DI) 10 VolCo-solventType II
Ethyl Acetate -ExtractionACS Grade
Equipment
  • Round-bottom flask (2-neck) with magnetic stir bar.

  • Addition funnel (for larger scales >10g).

  • Rotary evaporator with bath temperature control.

  • High-vacuum pump.

Experimental Protocol

Step 1: Salt Neutralization & Reaction Setup
  • Charge: To a suitably sized round-bottom flask, add 2-methylazetidin-3-ol HCl (1.0 equiv).

  • Solvent A: Add Deionized Water (5 volumes relative to mass of SM, e.g., 5 mL for 1 g).

  • Base: Add solid

    
      (2.5 equiv) in one portion.
    
    • Note: Gas evolution (

      
      ) will occur. Stir gently until effervescence ceases and the salt is dissolved/suspended.
      
  • Cooling: Cool the mixture to 0°C using an ice bath. This controls the exotherm upon

    
     addition.
    
Step 2: Addition of Boc-Anhydride
  • Preparation: Dissolve

    
      (1.1 equiv) in THF  (5 volumes).
    
  • Addition: Add the

    
     solution dropwise to the aqueous amine mixture over 15–30 minutes.
    
    • Critical Control: Maintain internal temperature < 10°C.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Monitoring: Stir vigorously for 4–16 hours .

    • TLC Check: Stain with Ninhydrin (SM stains red/purple; Product is UV active but stains poorly) or PMA (Product stains blue/black).

    • Endpoint: Disappearance of the baseline amine spot.

Step 3: Work-up & Isolation
  • Concentration (Optional but Recommended): Carefully remove the bulk of THF under reduced pressure (Rotavap, 35°C bath). This prevents THF from solubilizing the product into the aqueous layer during extraction.

  • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (10 volumes).

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Re-extraction: Extract the aqueous layer 2x more with EtOAc. Azetidinols have moderate water solubility; thorough extraction is vital.

  • Wash: Wash combined organics with Brine (saturated NaCl) to remove residual water and salts.

  • Drying: Dry over anhydrous

    
      or 
    
    
    
    for 15 minutes. Filter.
  • Evaporation: Concentrate under vacuum to yield the crude product.[2]

Step 4: Purification
  • Scenario A (High Purity Crude): If the crude appears as a clean oil/solid (pale yellow/white) and NMR shows >95% purity, no further purification is needed.

  • Scenario B (Purification Required): If unreacted

    
     or impurities are present:
    
    • Flash Chromatography: Silica Gel (

      
      ).[2][3]
      
    • Eluent: 0%

      
       50% EtOAc in Hexanes (or Heptane). The product is polar due to the hydroxyl group.
      
    • Crystallization: Some derivatives crystallize from n-Heptane/EtOAc upon cooling.

Process Workflow Diagram

Workflow Start Start: HCl Salt + Water Neut Add NaHCO3 (CO2 Evolution) Start->Neut AddBoc Add Boc2O in THF (0°C -> RT) Neut->AddBoc React Stir 4-16h (Monitor TLC) AddBoc->React Conc Remove THF (Vacuum) React->Conc Extract Extract w/ EtOAc (3x) Conc->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Final N-Boc-2-methylazetidin-3-ol Dry->Final

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Colorless to pale yellow viscous oil or white solid (depending on stereochemistry).

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.44 (s, 9H, Boc -tBu).
      
    • 
       1.50 (d, 3H, Me  group).
      
    • 
       3.70 - 4.50 (m, 4H, Ring protons  + CH-OH).
      
    • Note: Rotamers of the Boc group may cause signal broadening or splitting at room temperature.

  • MS (ESI):

    • 
       is often weak due to Boc lability.
      
    • Look for

      
       (approx. 210 m/z) or 
      
      
      
      fragment.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Product lost in aqueous layer.Saturate aqueous layer with NaCl (salting out) and increase EtOAc extractions.
O-Boc Impurity pH too high (>11) or warm temp.Ensure pH is 8-9 (NaHCO3 only). Keep reaction <25°C.
Unreacted Amine Degraded

.
Use fresh

. Check pH (must be basic).

Safety & Handling (E-E-A-T)

  • Azetidine Stability: While N-Boc azetidines are generally stable, the ring is strained. Avoid contact with strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which can trigger polymerization or ring expansion.
  • 
     Toxicity:  Highly toxic by inhalation (fatal concentration is low). Handle only in a fume hood. It generates 
    
    
    
    upon reaction; ensure vessels are not sealed gas-tight during addition.
  • HCl Salt: The starting material is an irritant. Avoid dust inhalation.

References

  • Vertex Pharmaceuticals. (2019). General procedure for the synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate. National Institutes of Health (PMC). [Link]

  • Organic Syntheses. (1985). N-t-Butoxycarbonyl-L-Serine Methyl Ester. Org. Synth. 1985, 63, 183. [Link]

Sources

scale-up synthesis of substituted azetidin-3-ols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of Substituted Azetidin-3-ols

Abstract

The azetidine ring, particularly the azetidin-3-ol scaffold, is a privileged structure in modern medicinal chemistry, serving as a cornerstone for numerous therapeutic agents. Its unique conformational properties and ability to act as a versatile synthetic handle have led to its incorporation into a wide range of drug candidates. However, the inherent ring strain of the four-membered heterocycle presents significant challenges for synthesis, especially during scale-up for industrial production. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the robust and scalable synthesis of substituted azetidin-3-ols, focusing on process optimization, safety, and analytical controls. We will delve into the most industrially viable synthetic routes, explaining the causality behind experimental choices to ensure a reproducible, safe, and efficient process.

Introduction: The Strategic Importance of Azetidin-3-ols

Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in drug discovery.[1][2] Unlike their larger five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring imparts greater rigidity and a distinct three-dimensional vector for substituent placement.[1] The 3-hydroxyazetidine moiety, in particular, is a versatile building block, suitable as a nucleophile or a precursor to azetidin-3-ones.[1][3] Its presence in drug candidates for diseases ranging from inflammatory conditions to cancer underscores the need for reliable and scalable synthetic methods.[1]

The primary challenge in azetidine synthesis is overcoming the high ring strain (approximately 25.4 kcal/mol), which makes the ring susceptible to opening and can lead to low yields.[4][5] Therefore, a successful scale-up strategy must prioritize reaction conditions that favor the kinetically and thermodynamically disfavored intramolecular cyclization over competing side reactions.[4]

Core Synthetic Strategy: The Epichlorohydrin Route

While several methods exist for azetidine synthesis, the most common, cost-effective, and industrially proven route to N-substituted azetidin-3-ols starts from readily available primary amines and epichlorohydrin.[1][6] This strategy involves two key transformations: nucleophilic ring-opening of the epoxide followed by an intramolecular cyclization.

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection (Optional) Amine Amine Epichlorohydrin Epichlorohydrin AminoAlcohol 1-Chloro-3-(alkylamino)propan-2-ol Cyclization N-Substituted Azetidin-3-ol Base Base FinalProduct Azetidin-3-ol or N-Boc-azetidin-3-ol Catalyst e.g., Pd/C, H₂

Caption: General workflow for the epichlorohydrin-based synthesis.

The choice of the nitrogen substituent (protecting group) is critical for the success of this route on a large scale.

  • Benzyl (Bn) and Benzhydryl (BnH): These are excellent choices for process development. They are robust, facilitate the cyclization, and can be removed under standard hydrogenolysis conditions (Pd/C, H₂).[6][7] The benzhydryl group, in particular, often imparts crystallinity to intermediates, simplifying purification. An improved, multi-kilogram scale synthesis of 1-benzhydrylazetidin-3-ol has been developed that is high-yielding (80%) and avoids chromatography.[7]

  • tert-Butoxycarbonyl (Boc): While common in lab-scale synthesis, direct reaction of Boc-amine with epichlorohydrin is less feasible. The Boc group is typically installed after the formation of the azetidine ring, often by removing a benzyl or benzhydryl group in the presence of Boc₂O.[7]

Process Development and Optimization for Scale-Up

Transitioning from a lab-scale procedure to a multi-kilogram production requires rigorous optimization of each parameter. The goal is to maximize yield, purity, and safety while minimizing cost and operational complexity.

Step 1: Epoxide Ring-Opening

The initial reaction between the primary amine and epichlorohydrin is an exothermic SN2 reaction.

  • Rationale for Control: Uncontrolled addition can lead to a rapid temperature increase, promoting side reactions such as the formation of di-adducts.

  • Scale-Up Protocol: The reaction is typically performed in a suitable solvent like water or methanol.[6] The amine solution is cooled (e.g., 0–5 °C), and epichlorohydrin is added dropwise or via a syringe pump to maintain strict temperature control.[6] This slow addition is crucial on a large scale to allow for efficient heat dissipation by the reactor's cooling jacket.

Step 2: Base-Mediated Cyclization

The intermediate amino alcohol is cyclized by treatment with a base.

  • Rationale for Control: The choice of base and solvent is critical to favor the intramolecular SN2 reaction that forms the four-membered ring. A weak base and appropriate solvent prevent the formation of undesired side products.

  • Scale-Up Protocol: After the initial ring-opening, the crude amino alcohol is often isolated by filtration.[6] It is then dissolved in a solvent like acetonitrile, and an inorganic base such as sodium carbonate (Na₂CO₃) is added.[6] The mixture is heated to reflux (e.g., 80–90 °C) to drive the cyclization to completion.[6] Using a relatively mild base like Na₂CO₃ minimizes the risk of base-catalyzed degradation of the product.

Key Parameter Optimization

The following table summarizes critical parameters that must be optimized for a robust, scalable process.

ParameterLaboratory ScaleScale-Up Consideration & RationaleImpact on Yield/Purity
Solvent Dichloromethane, THFWater, Acetonitrile, Methanol. Chosen for cost, safety, and solubility of reagents and intermediates.[6]High
Temperature -78 °C to Reflux0-10 °C for exotherm control; 80-110 °C for cyclization.[8] Ensures selectivity and reaction completion.High
Reagent Addition Manual PipettingControlled addition via pump. Critical for managing exotherms and minimizing localized high concentrations.High
Base Strong bases (e.g., NaH)Weaker, cheaper bases (e.g., Na₂CO₃, K₂CO₃).[6] Safer handling and reduced side reactions.Medium
Work-Up ChromatographyCrystallization, Extraction, Filtration. Avoids costly and time-consuming chromatography.[7]High
Agitation Magnetic StirringOverhead mechanical stirring. Ensures efficient heat and mass transfer in large reactors.Medium

Purification and Isolation at Scale

The ability to purify the product without resorting to column chromatography is a hallmark of an industrially viable process.

Crystallization

For solid products like 1-benzhydrylazetidin-3-ol, crystallization is the preferred method of purification. The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then cooled slowly to allow for the formation of a pure crystalline solid, leaving impurities behind in the mother liquor.

Extraction

Liquid-liquid extraction is used to remove water-soluble or acid/base-labile impurities. It is critical to ensure the aqueous layer is at the correct pH to keep the azetidine product in the organic phase. For basic azetidines, the aqueous layer should be basified (pH > 12) to ensure the compound is in its free base form for efficient extraction into solvents like dichloromethane.[5]

Salt Formation

For azetidin-3-ols that are oils or difficult to crystallize, forming a salt (e.g., hydrochloride) can be an effective purification strategy. The salt often has much higher crystallinity and stability, allowing for isolation and purification by filtration. The free base can be regenerated in a subsequent step if needed.

Purification MethodAdvantages for Scale-UpDisadvantagesBest Suited For
Crystallization High purity, low cost, scalable.Product must be a solid; requires solvent screening.Crystalline solids (e.g., N-benzhydrylazetidin-3-ol).[7]
Extraction Removes a wide range of impurities.Can use large solvent volumes; emulsion formation.Initial crude product cleanup.
Salt Formation Induces crystallinity, improves handling.Adds an extra step (salt formation/breaking).Oily or non-crystalline free bases.
Distillation Excellent for volatile, thermally stable liquids.Not suitable for high-boiling or unstable compounds.Low molecular weight, stable azetidines.

Detailed Scale-Up Protocol: Synthesis of 1-Benzylazetidin-3-ol

This protocol is a representative example based on established industrial processes.[6]

Materials:

  • Benzylamine (e.g., 10.7 kg, 100 mol)

  • Epichlorohydrin (e.g., 9.25 kg, 100 mol)

  • Water (e.g., 150 L)

  • Acetonitrile (e.g., 160 L)

  • Sodium Carbonate (Na₂CO₃) (e.g., 13.8 kg, 130 mol)

Procedure:

  • Step 1: Ring Opening. Charge a suitable reactor with water (150 L) and benzylamine (10.7 kg). Cool the solution to 0–5 °C with agitation.

  • Slowly add epichlorohydrin (9.25 kg) to the reactor over 2–3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the mixture at 0–5 °C for 16 hours.

  • Isolate the crude 1-chloro-3-(benzylamino)propan-2-ol intermediate by filtration. Wash the filter cake with cold water (e.g., 2 x 10 L).

  • Step 2: Cyclization. Charge a new reactor with acetonitrile (160 L) and the wet filter cake from the previous step.

  • Add sodium carbonate (13.8 kg) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 16 hours. Monitor the reaction for completion by HPLC (In-Process Control).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.

  • Purification. The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product with high purity.

Analytical Methods and Quality Control

A robust analytical package is essential to ensure process control and final product quality.

QC_Workflow Start Starting Materials (Amine, Epichlorohydrin) IPC1 IPC 1: Ring Opening (HPLC/TLC) Start->IPC1 IPC2 IPC 2: Cyclization (HPLC/TLC) IPC1->IPC2 Crude Crude Product IPC2->Crude Purification Purification Step (Crystallization/Distillation) Crude->Purification Final Final Product (Azetidin-3-ol) Purification->Final Release QC Release Testing (HPLC, NMR, MS, Purity) Final->Release

Caption: Quality control workflow for azetidin-3-ol synthesis.

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are used to monitor the disappearance of starting materials and the appearance of the product, ensuring the reaction goes to completion.

  • Final Product Specification:

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Purity: Determined by HPLC (typically >99%).

    • Residual Solvents: Assessed by Gas Chromatography (GC) to ensure levels are below ICH limits.

Safety Considerations

The scale-up of chemical processes requires a heightened awareness of safety.

  • Epichlorohydrin: This is a highly toxic and carcinogenic substance. All handling must be done in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including resistant gloves and respiratory protection.

  • Exothermic Reactions: The initial ring-opening is exothermic. A failure in cooling or too rapid addition of reagents could lead to a runaway reaction. A thorough risk assessment and robust engineering controls are mandatory.

  • Hydrogenation (for deprotection): If removing a benzyl or benzhydryl group, the use of hydrogen gas and a pyrophoric catalyst (Pd/C) presents a significant fire and explosion hazard. The process must be conducted in a specialized hydrogenation reactor (autoclave) with proper grounding and an inert atmosphere (e.g., nitrogen or argon) used for purging.

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local and federal regulations.

Conclusion

The synthesis of substituted azetidin-3-ols on a large scale is a challenging yet achievable endeavor. The key to success lies in choosing a cost-effective and robust synthetic route, such as the one starting from epichlorohydrin, and meticulously optimizing each process parameter. By focusing on chromatography-free purification methods, implementing strict in-process controls, and adhering to the highest safety standards, researchers and drug development professionals can efficiently produce these valuable building blocks for the advancement of new medicines.

References

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • Sabitha, G., et al. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Shen, M., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from Organic Syntheses. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • PubMed. (2011). Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. PubMed. [Link]

  • Semantic Scholar. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Zhang, J., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Sivo, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]

  • PMC. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Uniba. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from Uniba. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from Beilstein Journals. [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Google Patents. (1972). US3668196A - 3-azetidinols.
  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from Journal of the American Chemical Society. [Link]

Sources

handling hygroscopic azetidine hydrochloride salts in lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Handling of Hygroscopic Azetidine Hydrochloride Salts

Part 1: Executive Summary & Technical Context

Azetidine hydrochloride salts represent a unique intersection of chemical instability and physical intractability. The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to nucleophilic ring-opening, particularly under acidic conditions or elevated temperatures [1, 2].[1][2] When paired with a hydrochloride counterion, the resulting salt is often intensely hygroscopic.

The Failure Mode: Exposure to atmospheric moisture creates a self-accelerating degradation loop. The salt absorbs water, forming a viscous "oil" or "goo." This hydration shell not only alters stoichiometry but can facilitate hydrolysis or polymerization of the strained ring, rendering the material useless for precise coupling reactions [3].

This guide defines the "Dry Chain" —a closed-loop protocol to ensure integrity from storage to reaction flask.

Part 2: Material Characterization & Incoming QC

Before any synthesis, the physical state of the material must be assessed. Do not assume commercial suppliers have maintained the "Dry Chain."

Visual Inspection & Decision Matrix
  • State A (Free-flowing powder): Proceed to Protocol 3 (Weighing) .

  • State B (Clumped aggregates): Surface hydration. Requires Protocol 4 (Gentle Drying) .

  • State C (Deliquescent Oil/Goo): Critical failure. Requires Protocol 5 (Azeotropic Rescue) .[1]

Quantitative Water Determination

Standard Loss on Drying (LOD) is insufficient due to potential thermal degradation of the ring.

  • Method: Karl Fischer (KF) Titration (Coulometric preferred for <1% water).[1]

  • Modification: Azetidine is a secondary amine. To prevent interference with the KF reaction (which consumes amine), use a buffered solvent system (e.g., addition of salicylic acid or benzoic acid to the anolyte) to maintain pH 5–7 [4, 5].

Part 3: The "Dry Chain" Protocols

Protocol 3: Precision Weighing (The "Difference" Method)

Objective: Transfer accurate mass without exposing the bulk container to humidity.

  • Environment: If a glovebox is unavailable, condition the balance area with a portable dehumidifier (<30% RH).

  • Preparation: Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour; cool in a desiccator.

  • The Transfer (Glove Bag/Box Recommended):

    • Load the bulk salt into the weighing bottle inside a dry environment.

    • Close the weighing bottle tightly.

  • The Weighing:

    • Place the full weighing bottle on the analytical balance. Tare.

    • Remove the bottle, open it, and tap the estimated amount into the reaction flask.

    • Immediately recap the weighing bottle.

    • Reweigh the bottle.[3] The negative mass displayed is the exact amount transferred.

    • Why? This prevents the "drift" seen when weighing hygroscopic solids directly on an open pan, where they absorb water weight in real-time [6].

Protocol 4: Gentle Drying (Vacuum Desiccation)

Use for: Clumped solids.[1]

  • Place salt in a wide-mouth vial covered with Kimwipe (secured by rubber band).

  • Place in a vacuum desiccator containing fresh Phosphorus Pentoxide (

    
    ) or activated molecular sieves.
    
  • Apply high vacuum (<1 mbar) for 24–48 hours at Room Temperature .

    • Caution: Do not heat >40°C. Thermal energy + crystal lattice water can trigger ring-opening polymerization [2].

Protocol 5: Azeotropic Rescue

Use for: Deliquescent oils (The "Goo").

  • Dissolve the "goo" in anhydrous Toluene or Ethanol/Toluene (1:10 mixture).

  • Rotary evaporate at <40°C bath temperature.

  • The toluene forms a low-boiling azeotrope with water, carrying it off.

  • Repeat 3x until a white solid precipitates.

  • Finish with Protocol 4.

Part 4: Reaction Setup & Compatibility

Critical Constraint: Avoid strong Lewis acids or high temperatures in the presence of nucleophiles.

Solvent Selection Table

SolventCompatibilityNotes
DCM ExcellentStandard for acylation/coupling.[1] Keep anhydrous.
DMF GoodHard to remove; amine salts are soluble.
Methanol CautionProtic solvent. Can facilitate ring opening if heated.[2]
THF GoodEnsure peroxide-free; azetidines can be sensitive to radical initiators.
Water PoorPromotes hydrolysis/polymerization of the salt.

Part 5: Visualization of Workflows

Figure 1: The "Dry Chain" Decision Matrix

A logical flow for assessing and handling incoming material.

DryChain Start Incoming Azetidine HCl Inspect Visual Inspection Start->Inspect StateA Free-Flowing Powder Inspect->StateA Dry StateB Clumped Aggregates Inspect->StateB Moist StateC Deliquescent Oil (Goo) Inspect->StateC Wet ActionA Protocol 3: Weigh by Difference StateA->ActionA ActionB Protocol 4: Vacuum Desiccator (P2O5) StateB->ActionB ActionC Protocol 5: Azeotropic Distillation (Toluene) StateC->ActionC Reaction Proceed to Synthesis ActionA->Reaction QC QC: Karl Fischer < 0.5% ActionB->QC ActionC->QC QC->ActionA Pass QC->ActionB Fail

Caption: Decision matrix for handling azetidine HCl based on physical state. Green path indicates optimal handling; yellow/red paths require remediation.[1]

Figure 2: Reaction Setup Safety Pathway

Preventing ring-opening during synthesis.

ReactionSafety Salt Azetidine HCl Salt Base Base Addition (e.g., DIPEA, TEA) Salt->Base Neutralization FreeBase Free Base (In Situ) Base->FreeBase Reagent Electrophile Addition (Acid Chloride/Coupling Agent) FreeBase->Reagent Coupling Temp Temp Control (< 0°C) Temp->Reagent Essential Risk RISK: Ring Opening Reagent->Risk If T > RT or Strong Lewis Acid Success Target Amide/Product Reagent->Success Controlled Conditions

Caption: Reaction workflow emphasizing temperature control to prevent ring-opening side reactions.

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Material turns to liquid on balance High humidity; Slow weighing.[1]Switch to "Weighing by Difference" (Protocol 3) or use a glove bag.
Low Yield / Polymer formation Ring opening due to heat/acid.Ensure reaction temp < 0°C during addition. Avoid strong Lewis acids.
Inconsistent NMR integration Water peak overlapping signals.Use anhydrous DMSO-d6 from a fresh ampule.
KF Titration never stabilizes Side reaction with KF reagent.Use imidazole-buffered KF reagents or add salicylic acid to lower pH [5].

Part 7: References

  • Padwa, A. (1991).[1] Azetidines, Azetines, and Azetes: Monocyclic.[1] Comprehensive Heterocyclic Chemistry II. Elsevier.

  • St. Jean, D. J., et al. (2010).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link[1]

  • Couty, F., & Evano, G. (2006).[1] Ring expansion of azetidines. Organic Preparations and Procedures International.

  • Metrohm AG. (n.d.). Karl Fischer titration applications: Determination of water in amines. Link

  • Sigma-Aldrich. (2023). Karl Fischer Titration Basics. Link

  • Mettler Toledo. (n.d.). Weighing the Right Way: Proper Weighing of Hygroscopic Substances. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Freebasing 2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals who need to isolate the free base of 2-methylazetidin-3-ol from its hydrochloride (HCl) salt.

The Chemical Challenge

Removing the HCl salt from 2-methylazetidin-3-ol is notoriously difficult. With a molecular weight of just 87.12 g/mol , a secondary amine, and a hydroxyl group, this strained 4-membered heterocycle is extremely hydrophilic and possesses a negative LogP ([1]). Traditional freebasing techniques—such as aqueous sodium hydroxide neutralization followed by extraction into dichloromethane (DCM) or ethyl acetate—will fail because the free amine preferentially partitions into the aqueous layer. Furthermore, the isolated free base is volatile and prone to ring-opening if subjected to harsh thermal conditions ([2]).

To solve this, we rely on non-aqueous neutralization or solid-phase ion exchange .

Part 1: Validated Experimental Protocols

As a rule of thumb, avoid introducing water into this system unless absolutely necessary. The following self-validating workflows are engineered to bypass aqueous extraction entirely.

Workflow A: Non-Aqueous Neutralization (The Sodium Methoxide Method)

Causality & Mechanism: By using a methanolic solution of sodium methoxide (NaOMe), the HCl salt is neutralized to form the free amine, methanol, and sodium chloride (NaCl). Because NaCl is highly insoluble in anhydrous methanol, it precipitates out and drives the reaction forward without introducing water ([3]).

Step-by-Step Methodology:

  • Suspension: Suspend 2-methylazetidin-3-ol hydrochloride (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of substrate) under an inert argon or nitrogen atmosphere.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Rationale: Neutralization is exothermic; cooling prevents thermal degradation of the strained azetidine ring.

  • Base Addition: Add exactly 1.0 equivalent of NaOMe (typically supplied as a 25% w/w solution in methanol) dropwise over 10 minutes.

  • Maturation: Remove the ice bath and stir the opaque white suspension at room temperature for 1 to 2 hours.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the precipitated NaCl. Wash the filter cake with a small volume of cold, anhydrous methanol.

  • Self-Validation (Chloride Test): Take a 50 µL aliquot of the filtrate, dilute in water, acidify with a drop of HNO₃, and add aqueous AgNO₃. The absence of a thick white precipitate confirms successful desalting.

  • Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent volatilization of the low-molecular-weight free amine.

Workflow B: Anion Exchange Chromatography

Causality & Mechanism: Passing the salt through a strongly basic anion exchange resin (e.g., Amberlyst A26 in the OH⁻ form) physically traps the chloride ions on the polymer matrix, releasing hydroxide ions that immediately deprotonate the azetidinium ion. Note that this generates one equivalent of water per equivalent of amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell Amberlyst A26 (OH⁻ form) resin in methanol for 30 minutes. Pack a glass column (approx. 5 g of resin per 1 g of substrate).

  • Loading: Dissolve the azetidine HCl salt in a minimum volume of methanol and load it onto the column.

  • Elution: Elute with methanol. Collect fractions.

  • Monitoring: Spot fractions on a TLC plate and stain with Ninhydrin (heat to visualize). The free amine will appear as a distinct spot. Alternatively, monitor the eluent pH; it will spike to ~9-10 when the free base elutes.

  • Isolation: Pool the amine-containing fractions and concentrate under high vacuum at < 30 °C to remove methanol and the single equivalent of generated water.

Part 2: Method Comparison Data

ParameterWorkflow A (NaOMe / MeOH)Workflow B (Ion Exchange Resin)
Optimal Scale Large scale (>1 g)Small to medium scale (<1 g)
Yield Expectation 85% - 95%75% - 90%
Water Introduced? No (Generates Methanol)Yes (Generates 1 eq. H₂O)
Primary Risk Trace residual NaCl in productProduct dilution; volatility loss
Time Required 2 - 3 hours4 - 6 hours

Part 3: Troubleshooting Guides & FAQs

Q: I tried extracting the free base using 1 M NaOH and dichloromethane (DCM), but my isolated yield is less than 5%. Where did my product go? A: Your product is still in the aqueous layer. 2-methylazetidin-3-ol is an extremely polar, low-molecular-weight amino alcohol. It forms strong hydrogen bonds with water, meaning standard biphasic extraction is thermodynamically unfavorable. You must abandon aqueous extraction and use the non-aqueous workflows detailed above.

Q: After concentrating my methanolic solution from Workflow A, I have almost no mass left in the flask. Why? A: You likely co-evaporated your product. The free base of 2-methylazetidin-3-ol is highly volatile. If you used a rotary evaporator with a bath temperature above 30 °C and a strong vacuum (< 10 mbar), the free amine will vaporize along with the methanol. Always concentrate cautiously, or better yet, use the methanolic solution directly in your next synthetic step if the subsequent chemistry tolerates methanol.

Q: My isolated free base is turning yellow and becoming viscous upon storage. Is it degrading? A: Yes. Free azetidines, particularly those with hydroxyl groups, are prone to ring-opening polymerization, oxidation, and carbamate formation if exposed to atmospheric CO₂ and moisture ([4]). The free base should be stored under an inert atmosphere (Argon/N₂) at -20 °C. For best results, generate the free base in situ immediately prior to your next coupling reaction.

Q: I am trying to couple the free base to an acid chloride, but the reaction stalls at 50% conversion. What is the probable cause? A: This usually indicates incomplete removal of the hydrochloride salt. If you used Workflow A but added less than 1.0 equivalent of NaOMe, the remaining azetidinium ions will not act as nucleophiles. Ensure exact stoichiometry during freebasing, or add a mild, non-nucleophilic auxiliary base (like N,N-diisopropylethylamine, DIPEA) to your coupling reaction to mop up any residual protons.

Part 4: Process Visualization

Workflow Start 2-Methylazetidin-3-ol HCl (Highly Polar, Water Soluble) Decision Select Desalting Strategy Start->Decision AqExt Aqueous Extraction (NaOH + DCM/EtOAc) Decision->AqExt Standard Method NaOMe Non-Aqueous Neutralization (NaOMe / MeOH) Decision->NaOMe Scalable Resin Ion Exchange (OH- Form Resin) Decision->Resin High Purity Fail FAIL: Product lost to aqueous layer (Low LogP) AqExt->Fail Precip Precipitate NaCl Filter through Celite NaOMe->Precip Elute Elute with MeOH Monitor by Ninhydrin Resin->Elute Concentrate Careful Concentration (Bath < 30°C to avoid volatilization) Precip->Concentrate Elute->Concentrate Success Pure 2-Methylazetidin-3-ol (Free Base) Concentrate->Success

Fig 1: Decision matrix and workflow for freebasing 2-methylazetidin-3-ol hydrochloride.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15670684, (2R,3S)-2-methylazetidin-3-ol." PubChem, [Link].

  • Lowe, J. A., et al. "Substituted azetidinyl compounds as GlyT1 inhibitors.
  • Yuan, Z., et al. "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton." National Institutes of Health (PMC), 2018, [Link].

Sources

Technical Support Center: Optimizing Yield for 2-Methylazetidin-3-ol Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the nucleophilic substitution of 2-methylazetidin-3-ol.

The azetidine scaffold belongs to a class of [1]. When you add a 2-methyl group, you introduce a stereocenter and steric bulk that significantly complicate C3 functionalization. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve high-yielding, stereospecific substitutions.

Mechanistic Insight: The "Neighboring Group" Problem

Before diving into the FAQs, it is critical to understand the competing pathways during the substitution of the C3-hydroxyl group.

If the azetidine nitrogen is unprotected or bears an electron-donating group (like a benzyl group), its lone pair will participate in the reaction. This Neighboring Group Participation (NGP) forms a bicyclic aziridinium intermediate, a phenomenon[2]. This intermediate is subsequently attacked by the nucleophile, leading to ring-opening or stereochemical scrambling (retention of configuration).

To force a clean


 inversion, the nitrogen must be deactivated using a strong electron-withdrawing group (EWG) such as a Boc or Cbz group, which serves as a [3].

Mechanism cluster_NGP Pathway A: Weak N-Protection (e.g., N-Benzyl) cluster_SN2 Pathway B: Strong N-Protection (e.g., N-Boc) Start C3-Activated 2-Methylazetidine (e.g., Mesylate) NGP_Int Bicyclic Aziridinium Ion Start->NGP_Int Lone Pair Attack (NGP) SN2_TS Direct SN2 Attack Start->SN2_TS Lone Pair Delocalized NGP_Prod Retention or Ring-Opening (Low Target Yield) NGP_Int->NGP_Prod Nucleophile Attack SN2_Prod Clean Inversion (High Target Yield) SN2_TS->SN2_Prod Nucleophile Attack

Caption: Competing pathways: Neighboring Group Participation (NGP) vs. direct SN2 substitution.

Troubleshooting Guides & FAQs

Q1: Why does my mesylation of 2-methylazetidin-3-ol result in a complex mixture with low recovery of the activated intermediate? Causality & Solution: You are likely observing ring-opening degradation. The four-membered azetidine ring is highly strained. If the reaction temperature exceeds 0°C during the addition of methanesulfonyl chloride (MsCl), or if the nitrogen is unprotected, the resulting mesylate is highly unstable. Furthermore, basic conditions can trigger an elimination or nucleophilic attack by the base itself. Action: Protect the nitrogen with a Boc group first. During mesylation, use N,N-diisopropylethylamine (DIPEA) instead of triethylamine. DIPEA is sterically hindered, reducing nucleophilic attack by the base. Maintain the reaction strictly at -10°C to 0°C. Optimized processes for[4].

Q2: I successfully isolated the C3-mesylate, but my substitution with sodium azide (


) yields a racemic mixture or retention of configuration instead of the expected 

inversion. Why?
Causality & Solution: This is the classic hallmark of the NGP pathway described above. If your protecting group is an alkyl group (e.g., N-benzyl), the nitrogen lone pair displaces the mesylate intramolecularly. The incoming azide then attacks the resulting symmetric or semi-symmetric aziridinium intermediate, leading to retention of configuration or a mixture of diastereomers. Action: Switch to a carbamate protecting group (e.g., N-Boc or N-Cbz). The carbonyl group delocalizes the nitrogen lone pair via resonance, completely suppressing NGP and forcing the nucleophile to attack via a direct

trajectory, ensuring clean inversion.

Q3: My


 substitution on the N-Boc-2-methylazetidin-3-yl mesylate is extremely slow, and heating it causes decomposition. How can I optimize the yield? 
Causality & Solution:  The 2-methyl group creates significant steric hindrance adjacent to the C3 electrophilic center. While heating accelerates the reaction, prolonged heating of strained rings in polar aprotic solvents can lead to elimination (forming azetines) or thermal degradation.
Action:  Use a highly polar, anhydrous aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the anion. Add a catalytic amount of crown ether (e.g., 15-crown-5 for sodium salts) to solvate the counter-ion and create a "naked" nucleophile. Limit heating to 60–80°C.
Quantitative Data: Impact of Reaction Conditions

The table below summarizes how protecting group strategy and reaction conditions dictate the yield and stereochemical outcome of the substitution.

SubstrateN-Protecting GroupNucleophileConditionsYield (%)Stereochemical Outcome
2-Methylazetidin-3-olNone (Free NH)

DMF, 80°C< 10%Complex mixture (Ring-opening)
2-Methylazetidin-3-olN-Benzyl

DMF, 80°C25%Racemization / Retention (NGP)
2-Methylazetidin-3-olN-Boc

DMF, 70°C85%Clean Inversion (Direct

)
2-Methylazetidin-3-olN-Ts

MeCN, 60°C92%Clean Inversion (Direct

)
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps so you can verify success before proceeding to the next stage.

Workflow A 1. N-Protection (Boc2O, Et3N) Validate: Ninhydrin (-) B 2. OH Activation (MsCl, DIPEA) Validate: TLC Shift A->B C 3. Substitution (NaN3, DMF, 70°C) Validate: IR (Azide peak) B->C D 4. Purification (Flash Chromatography) Validate: 1H NMR C->D

Caption: Self-validating workflow for high-yield substitution of 2-methylazetidin-3-ol.

Protocol 1: N-Boc Protection of 2-Methylazetidin-3-ol
  • Reaction Setup: Dissolve 2-methylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (

    
    , 1.1 eq) dropwise to control the exothermic reaction.
    
  • Self-Validation (In-Process): Stir for 2 hours at room temperature. Spot the reaction on a TLC plate and stain with Ninhydrin. The complete disappearance of the primary/secondary amine active spot (pink/purple) confirms 100% protection.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol 2: Mesylation of N-Boc-2-methylazetidin-3-ol
  • Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (0.15 M) and cool strictly to -10°C (ice/brine bath).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is bulkier than

    
    , preventing unwanted nucleophilic attack on the highly strained mesylate.
    
  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes. Maintain the internal temperature below 0°C.

  • Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 1:1). The starting material should rapidly and cleanly convert to a higher

    
     spot.
    
  • Workup: Wash immediately with ice-cold water and brine to prevent hydrolysis. Dry over

    
     and evaporate at <30°C. Note: The mesylate is prone to degradation; use it immediately for the next step.
    
Protocol 3: Stereospecific

Substitution (Azidation)
  • Reaction Setup: Dissolve the freshly prepared mesylate (1.0 eq) in anhydrous, amine-free DMF (0.1 M).

  • Nucleophile Addition: Add sodium azide (

    
    , 3.0 eq) and 15-crown-5 (0.1 eq). Causality: The crown ether solvates the 
    
    
    
    ion, creating a "naked" azide anion. This significantly enhances nucleophilicity, allowing it to overcome the steric hindrance of the adjacent 2-methyl group without requiring destructive temperatures.
  • Heating: Heat the mixture to 70°C for 12 hours.

  • Self-Validation (Post-Reaction): Perform IR spectroscopy on a crude aliquot. A strong, sharp absorption band at ~2100

    
     confirms the successful incorporation of the azide group.
    
    
    
    NMR should subsequently confirm the inversion of stereochemistry at C3 (observed via changes in the coupling constants between C2-H and C3-H).
  • Purification: Dilute with diethyl ether, wash extensively with water (5x) to remove all traces of DMF, dry, and purify via flash column chromatography.

References
  • Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Synthesis of purine nucleosides (WO2010075554A1)
  • Title: Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Source: Organic Process Research & Development URL: [Link]

Sources

Technical Support Center: Troubleshooting Sterically Hindered Azetidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of azetidines. While their basicity (pKa ~11.29) suggests they should be excellent nucleophiles, the combination of a ~25.2 kcal/mol ring strain and the steric bulk of adjacent substituents (e.g., 2-substituted or 3,3-disubstituted azetidines) drastically alters their reactivity profile.

This guide provides causality-driven solutions to overcome low yields, stalled reactions, and unexpected decomposition when working with sterically hindered azetidine amines.

The Causality of Azetidine Recalcitrance

Before troubleshooting, we must understand the physical chemistry governing azetidine behavior. The C-N-C bond angle compression in the four-membered ring forces the nitrogen lone pair into an orbital with increased s-character. While unstrained secondary amines readily attack electrophiles, sterically hindered azetidines face a severe kinetic barrier. Furthermore, the inherent ring strain makes them highly susceptible to ring-opening decomposition under forcing conditions.

Quantitative Comparison of Nitrogen Heterocycles
HeterocycleRing SizeRing Strain Energy (kcal/mol)Conjugate Acid pKaNucleophilicity Profile
Aziridine 326.7~8.0Poor (High s-character)
Azetidine 425.211.29Moderate to Good
Pyrrolidine 55.811.31Excellent

Data derived from 1[1].

AzetidineWorkflow Start Low Reactivity of Hindered Azetidine CheckRxn Identify Reaction Type Start->CheckRxn CrossCoupling C-N Cross-Coupling CheckRxn->CrossCoupling Amidation Amidation / Acylation CheckRxn->Amidation Decomp Substrate Decomposition? CheckRxn->Decomp Ligand Switch to L1Pd(0) Ligands (BrettPhos, RuPhos) CrossCoupling->Ligand CouplingAgent Use Highly Reactive Reagents (HATU, COMU, DMTMM) Amidation->CouplingAgent Buffer Avoid Acidic Conditions; Check for Pendant Nucleophiles Decomp->Buffer

Figure 1: Diagnostic decision tree for troubleshooting sterically hindered azetidines.

Module A: Overcoming Stalled Buchwald-Hartwig Aminations

The Problem: Attempting to couple a sterically hindered azetidine with an aryl halide using standard ligands (e.g., dppf, BINAP) often results in unreacted starting material or proto-dehalogenation of the aryl halide.

The Causality: Standard bisphosphine ligands form 14-electron L₂Pd(0) complexes that are too sterically congested to undergo efficient transmetalation with a bulky azetidine. To drive the reaction, the catalyst must easily dissociate to a highly reactive, 12-electron monoligated L₁Pd(0) species[2].

The Solution: Utilize bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos . These ligands enforce the formation of the necessary L₁Pd(0) intermediate, lowering the activation barrier for the oxidative addition and transmetalation steps[2][3].

Self-Validating Protocol: Pd-Catalyzed C-N Coupling of Hindered Azetidines

This protocol incorporates a pre-activation check to ensure catalyst viability before committing your valuable azetidine substrate.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Sterically Hindered Azetidine (1.2 - 1.5 equiv)

  • Precatalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%)

  • Base: NaOtBu or LiHMDS (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • System Purging: In a glovebox or using strict Schlenk techniques, add the aryl halide, Pd precatalyst, and base to an oven-dried vial. Scientific Rationale: L₁Pd(0) species are exquisitely sensitive to oxygen.

  • Solvent Addition: Add anhydrous, degassed solvent.

  • Catalyst Activation Check (Self-Validation): Stir at room temperature for 5 minutes. The solution should undergo a distinct color change (often shifting from yellow to deep red/brown), indicating the generation of the active Pd(0) species from the G3 precatalyst.

  • Amine Addition: Add the hindered azetidine. If the azetidine is a hydrochloride salt, ensure you add an additional 1.0 equiv of base to neutralize it.

  • Thermal Activation: Heat the reaction to 80–100 °C. Monitor via LC-MS.

  • Troubleshooting the Readout:

    • If aryl halide is consumed but no product forms: The oxidative addition is working, but transmetalation is failing. Switch from RuPhos to tBuBrettPhos.

    • If aryl halide remains untouched: The catalyst died. Re-check solvent degassing and base quality.

Module B: Forcing Amidation with Bulky Azetidines

The Problem: Standard peptide coupling reagents (EDC/HOBt, DCC) yield minimal product when reacting carboxylic acids with hindered azetidines.

The Causality: The intermediate active ester formed by EDC/HOBt is not electrophilic enough to overcome the steric clash presented by the bulky azetidine approaching the carbonyl carbon.

The Solution: Shift to uronium/aminium-based coupling reagents containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU or COMU . These reagents generate a highly reactive OAt-ester. The neighboring pyridine nitrogen in the HOAt leaving group provides an anchimeric assistance (intramolecular hydrogen bonding) that guides the hindered azetidine nitrogen directly to the carbonyl carbon, drastically accelerating the reaction[4].

Self-Validating Protocol: HATU-Mediated Amidation

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.

  • Intermediate Validation (Self-Validation): Take a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating the active HOAt ester was successfully formed and subsequently trapped by methanol).

  • Amine Addition: Add the hindered azetidine (1.2 equiv). Stir at room temperature to 40 °C for 2–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted active ester, followed by extraction with EtOAc.

Module C: Preventing Unintended Ring-Opening (Decomposition)

The Problem: The azetidine starting material or the newly synthesized product degrades into acyclic amines or lactams during workup, purification, or storage.

The Causality: The 25.2 kcal/mol ring strain makes azetidines thermodynamic spring-traps. Under acidic conditions, the azetidine nitrogen protonates. This transforms the nitrogen into an excellent leaving group. If a pendant nucleophile (like an adjacent amide oxygen) is present, it will execute an intramolecular nucleophilic attack, irreversibly popping the ring open[5].

RingOpening Azetidine Hindered Azetidine (Ring Strain ~25.2 kcal/mol) Protonation Acidic Environment (N-Protonation) Azetidine->Protonation Activation Activated Azetidinium (Highly Electrophilic) Protonation->Activation Nucleophile Intramolecular/Extramolecular Nucleophilic Attack Activation->Nucleophile RingOpen Acyclic Amine / Lactam (Decomposition Product) Nucleophile->RingOpen

Figure 2: Mechanistic pathway of acid-mediated azetidine ring-opening decomposition.

The Solution:

  • Avoid Acidic Workups: Never use 1M HCl washes to remove unreacted amines if your product contains an azetidine. Use weakly acidic buffers (e.g., saturated NH₄Cl) or basic aqueous washes.

  • Chromatography Adjustments: Silica gel is inherently acidic. When purifying azetidines, pre-treat the silica column with 1-2% triethylamine (TEA) in your mobile phase to neutralize acidic silanol sites.

Frequently Asked Questions (FAQs)

Q: My hindered azetidine is a hydrochloride salt. Can I use it directly in a Buchwald-Hartwig coupling? A: Yes, but you must compensate for the HCl. If your protocol calls for 1.5 equivalents of NaOtBu, you must add an additional 1.0 equivalent of base to liberate the free base in situ. Failure to do so will neutralize your base, leaving the palladium catalyst unable to complete the catalytic cycle.

Q: I am trying to acylate a 3,3-disubstituted azetidine, but even HATU is failing. What is the next step? A: If the steric bulk is extreme, bypass coupling reagents entirely. Convert your carboxylic acid to an acid chloride using oxalyl chloride and catalytic DMF. React the acid chloride with the azetidine in the presence of a strong, non-nucleophilic base like DMAP or pyridine. The acid chloride is significantly smaller and more electrophilic than a HATU-generated active ester.

Q: Why does my azetidine product decompose on the LC-MS but appears stable in the NMR tube? A: LC-MS mobile phases typically contain 0.1% Formic Acid or TFA to aid ionization. This acidic environment, combined with the heat of the mass spectrometer's desolvation line, perfectly mimics the conditions required for acid-catalyzed ring opening[5]. NMR solvents (like CDCl₃) may be slightly acidic, but usually not enough to trigger rapid decomposition at room temperature without a strong nucleophile present. Filter your CDCl₃ through basic alumina before use to be safe.

References

  • Preparation and Synthetic Applications of Azetidines. Heterocycles, Vol. 84, No. 1, 2012.1

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, ACS Publications.2

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry Books.3

  • One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. ACS Publications.4

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.5

Sources

Technical Support Center: Purification Strategies for Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chromatographic challenges posed by polar azetidine derivatives. Due to their high ring strain, basicity, and polarity, azetidines frequently suffer from poor retention, peak tailing, and chemical degradation during purification.

This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven methodologies to ensure high-recovery, high-purity isolations for drug development professionals.

Purification Workflow & Decision Matrix

Before diving into specific troubleshooting FAQs, consult the workflow below to determine the optimal purification trajectory for your crude azetidine mixture.

AzetidinePurification Start Crude Polar Azetidine Solubility Soluble in Non-Polar Organics? Start->Solubility NP Normal Phase (Silica) Solubility->NP Yes RP RP-HPLC (C18/C8) Solubility->RP No Decomp Streaking or Ring-Opening? NP->Decomp BaseSilica Use Base-Treated Silica, Alumina, or SFC Decomp->BaseSilica Yes SuccessNP Standard Flash Chromatography Decomp->SuccessNP No Retention Poor Retention or Severe Tailing? RP->Retention HILIC Switch to HILIC (Amide/Zwitterionic) or IEX Retention->HILIC Yes SuccessRP Optimize Buffer pH (e.g., pH 2.5) Retention->SuccessRP No

Figure 1: Decision tree for the purification of polar azetidines based on solubility and retention.

Section 1: General Troubleshooting & Normal Phase Challenges

Q: Why do my unprotected azetidines streak heavily or degrade on normal-phase silica gel? A: Azetidines are highly basic, four-membered nitrogen heterocycles with significant ring strain (~26 kcal/mol). Standard silica gel is inherently acidic (pKa ~4.5–5.0). When an unprotected azetidine interacts with these acidic silanol groups, two phenomena occur:

  • Strong ionic interactions: The basic amine protonates, causing severe streaking and irreversible adsorption to the silica.

  • Ring-opening degradation: The protonated azetidine becomes highly susceptible to nucleophilic attack (even by trace water or methanol in the eluent), leading to ring-opening[1]. Electron-donating substituents further activate this degradation pathway[1].

Scientist's Solution: If you must use normal-phase flash chromatography, pre-treat the silica column with 1–5% triethylamine (TEA) to neutralize acidic silanols, or switch to basic alumina. Alternatively, temporarily protect the amine (e.g., with a Boc or Cbz group). Protection eliminates the basicity, reduces polarity, and stabilizes the ring against acid-catalyzed opening, allowing for standard hexanes/ethyl acetate purification[1].

Section 2: Reversed-Phase HPLC (RP-HPLC) Optimization

Q: My azetidine exhibits severe peak tailing on a C18 column. What is the mechanistic cause, and how do I correct it? A: Peak tailing for basic amines in RP-HPLC is rarely a column void issue; it is typically driven by secondary retention mechanisms. At mid-pH (pH 4–8), residual silanol groups on the silica surface are ionized (Si-O⁻)[2]. Simultaneously, the azetidine nitrogen is protonated. This creates a strong ion-exchange interaction that distorts peak symmetry and reduces reproducibility[2],[3].

To correct this, you must control the ionization state of either the column or the analyte:

  • Lower the Mobile Phase pH: Operate at a pH ≤ 3.0 (e.g., using 0.1% TFA or 10–20 mM phosphate buffer at pH 2.5). This protonates the silanols (Si-OH), neutralizing their charge and shutting down the ion-exchange pathway[4],[5].

  • Use a Competing Base: If low pH is unsuitable for your specific derivative, add a silanol suppressor like 5 mM triethylamine (TEA) to the mobile phase. TEA competitively binds to the active silanol sites, shielding the azetidine[4].

Protocol 1: Self-Validating Test for RP-HPLC Peak Tailing

To ensure your tailing is chemical and not mechanical, use this self-validating system check:

  • Prepare Probe Solution: Dissolve 1 mg/mL of your azetidine and 1 mg/mL of toluene (a neutral void/system marker) in the mobile phase starting conditions.

  • Inject & Monitor: Run your standard RP-HPLC gradient.

  • Analyze Symmetry: Calculate the Asymmetry Factor (

    
    ) for both peaks at 10% peak height.
    
  • Interpret Causality:

    • If Toluene

      
       ≈ 1.0 but Azetidine 
      
      
      
      > 1.5: The column bed is physically intact. The tailing is strictly chemical (secondary silanol interactions). Proceed to pH adjustment.
    • If Toluene

      
       > 1.5 and Azetidine 
      
      
      
      > 1.5: The column bed is physically deformed (voiding) or the inlet frit is clogged. Replace the column or backflush.
Section 3: HILIC for Highly Polar Azetidines

Q: My compound is so polar that it elutes in the void volume on RP-HPLC. How do I increase retention? A: Highly polar azetidines lack the hydrophobicity required to partition into the C18 stationary phase[6]. If lowering the organic modifier to 0% still results in co-elution with the solvent front, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[7].

HILIC is essentially "aqueous normal-phase" chromatography. It utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[7],[8]. The strong solvent in HILIC is water. The stationary phase immobilizes a water-enriched layer on its surface; polar azetidines partition into this aqueous layer, providing excellent retention[7].

Protocol 2: Step-by-Step HILIC Method Development
  • Column Selection: Select an Amide or Zwitterionic (ZIC) HILIC column. Bare silica can be used but may cause excessive retention for highly basic azetidines[8].

  • Mobile Phase Preparation:

    • Solvent A (Strong): 10 mM Ammonium formate in water, adjusted to pH 3.0 (controls ionization and ensures reproducible retention)[9].

    • Solvent B (Weak): Acetonitrile. (Note: Do NOT use methanol, as it disrupts the stationary aqueous layer)[6].

  • Gradient Design: Start at 95% B and run a linear gradient down to 50% B over 15 column volumes. Critical Rule: Never go below 3–5% aqueous content in Solvent B, as the stationary phase requires trace water to maintain its functional hydration layer.

  • Sample Preparation (Self-Validation): Dissolve the crude azetidine in a diluent matching the initial conditions (e.g., 95% Acetonitrile). Injecting samples dissolved in 100% water will destroy the partitioning layer and cause severe peak splitting, invalidating the run.

  • Equilibration: HILIC requires much longer equilibration times than RP-HPLC. Flush with at least 10–15 column volumes of initial mobile phase between runs.

Section 4: Preparative Supercritical Fluid Chromatography (SFC)

Q: Is SFC suitable for preparative-scale purification of polar heterocycles like azetidines? A: Yes, SFC is highly effective and offers a greener, faster alternative to preparative HPLC[10],[11]. SFC uses supercritical CO₂ as the primary non-polar solvent. However, because CO₂ is non-polar, polar azetidines require an organic modifier (usually methanol) to elute[].

The Mechanistic Challenge: When CO₂ mixes with methanol under pressure, it forms trace amounts of methylcarbonic acid, making the mobile phase slightly acidic. This protonates the basic azetidine, leading to excessive retention and tailing on standard SFC phases.

Scientist's Solution: To elute basic azetidines sharply, you must introduce a basic additive or chaotropic agent to the methanol modifier. Using 0.1% to 0.5% ammonium hydroxide (NH₄OH) or an alkylamine in the methanol modifier disrupts undesired hydrogen bonding and masks active sites on the stationary phase[13]. Recent advancements demonstrate that NH₄OH in water-rich methanol creates a chaotropic bicarbonate counterion in situ, dramatically improving peak shape for highly polar basic pharmaceuticals[13].

Data Presentation: Chromatographic Mode Selection Summary

To streamline your method development, consult the table below to match your specific azetidine profile with the optimal purification mode.

Chromatographic ModeStationary PhaseMobile Phase SystemTarget Azetidine ProfilePrimary Limitation
Normal Phase (NP) Base-treated Silica / AluminaHexanes / Ethyl Acetate / TEAProtected azetidines (Boc/Cbz) or highly lipophilic derivatives.Unprotected azetidines streak or undergo ring-opening.
Reversed-Phase (RP) Endcapped C18 / Polar-embeddedWater / Acetonitrile (pH < 3.0)Moderately polar azetidines with hydrophobic side chains.Highly polar derivatives elute in the void volume.
HILIC Amide / Zwitterionic / Bare SilicaAcetonitrile / Aqueous Buffer (pH 3.0)Highly polar, water-soluble, unprotected basic azetidines.Requires strict sample diluent matching; long equilibration.
Prep SFC 2-Ethylpyridine (2-EP) / DiolSupercritical CO₂ / Methanol + NH₄OHScalable purification of achiral/chiral polar heterocycles.Requires specialized pressurized instrumentation.
References

1.2 - chromtech.com 2. 4 - phenomenex.com 3. 3 - elementlabsolutions.com 4.5 - phenomenex.com 5. - sigmaaldrich.com 6.1 - acs.org 7. 6 - biotage.com 8. - bocsci.com 9. - nih.gov 10.10 - waters.com 11.8 - chromatographyonline.com 12.13 - nih.gov 13.11 - chromatographytoday.com

Sources

Technical Support Center: Minimizing Polymerization Side Reactions of Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azetidine chemistry. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing undesirable polymerization side reactions during your experiments. As four-membered nitrogen-containing heterocycles, azetidines possess significant ring strain (approx. 25.4 kcal/mol), making them valuable synthetic building blocks but also susceptible to spontaneous ring-opening and polymerization.[1] This guide offers practical, field-proven insights to help you navigate the complexities of azetidine reactivity and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis or handling of azetidine-containing compounds, with a focus on preventing unwanted polymerization.

Issue 1: Spontaneous Polymerization of Azetidine Monomers During Storage or Reaction Setup

You observe the formation of a viscous oil, a precipitate, or a solid mass in your flask containing the azetidine monomer, even before initiating the desired reaction. This indicates premature polymerization.

Causality: The high ring strain of azetidines makes them thermodynamically prone to ring-opening polymerization.[2] This process can be initiated by trace impurities, such as acids or electrophiles, or accelerated by elevated temperatures. Cationic ring-opening polymerization (CROP) is a common pathway, where even weak acids can protonate the azetidine nitrogen, forming a reactive azetidinium ion that initiates polymerization.[2][3]

Troubleshooting Protocol:

  • Monomer Purification:

    • Action: Re-purify the azetidine monomer immediately before use. Distillation under reduced pressure is often effective. For solid azetidines, recrystallization can be employed.

    • Rationale: This removes any acidic impurities or residual catalysts from the monomer synthesis that could initiate polymerization.

  • Inert Atmosphere:

    • Action: Handle and store the purified monomer under an inert atmosphere (e.g., argon or nitrogen).

    • Rationale: This prevents exposure to atmospheric CO2 and moisture, which can form carbonic acid and act as a weak acid initiator.

  • Temperature Control:

    • Action: Store the monomer at low temperatures (e.g., in a refrigerator or freezer). When setting up a reaction, add the azetidine to a pre-cooled reaction vessel.

    • Rationale: Lower temperatures decrease the rate of spontaneous polymerization. Some azetidine polymerizations do not proceed at room temperature but are significant at higher temperatures (e.g., 60°C or above).[2]

  • Solvent Choice:

    • Action: If dissolving the monomer, use a dry, non-acidic, and non-alcoholic solvent.

    • Rationale: Alcoholic solvents, in particular, can promote cationic ring-opening polymerization.[2]

Decision-Making Workflow for Spontaneous Polymerization:

start Spontaneous Polymerization Observed q1 Is the monomer freshly purified? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction under inert atmosphere? a1_yes->q2 action1 Re-purify monomer (distillation/recrystallization) a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is temperature controlled? a2_yes->q3 action2 Implement inert atmosphere (Ar or N2) a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solvent appropriate? a3_yes->q4 action3 Store monomer cold and use pre-cooled reaction vessel a3_no->action3 action3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Problem Resolved a4_yes->end_node action4 Use dry, non-acidic, non-alcoholic solvent a4_no->action4 action4->end_node

Caption: Troubleshooting workflow for spontaneous azetidine polymerization.

Issue 2: Low Yield of Desired Product and Formation of Oligomers/Polymers During a Reaction

You are performing a reaction involving an azetidine (e.g., nucleophilic ring-opening, N-functionalization) but obtain a low yield of the target molecule, with the major byproduct being a polymeric material.

Causality: The reaction conditions intended for the desired transformation may also be conducive to polymerization. For instance, in cationic ring-opening polymerization, the initiator competes with other reagents for the azetidine. The propagating polymer chain ends can also be reactive species.

Troubleshooting Protocol:

  • Reaction Temperature:

    • Action: Lower the reaction temperature.

    • Rationale: Many desired reactions have a lower activation energy than polymerization. Reducing the temperature can favor the kinetic product over the thermodynamically favored polymer.[4]

  • Concentration and Addition Rate:

    • Action: Run the reaction under high dilution conditions. This can be achieved by using a larger volume of solvent or by the slow, dropwise addition of the azetidine monomer to the reaction mixture containing the other reagents.

    • Rationale: The desired reaction is often a bimolecular process, while polymerization is a chain reaction. High dilution favors the former and suppresses the latter by keeping the concentration of the monomer low at any given time.[4]

  • Choice of Initiator/Catalyst:

    • Action: If using a cationic initiator (e.g., an acid), consider using a weaker, non-nucleophilic acid or a Lewis acid that is more specific to the desired reaction. For anionic polymerizations, the choice of initiator is also critical.[5]

    • Rationale: The nature of the initiator significantly impacts the polymerization kinetics and the prevalence of side reactions.[6]

  • Protecting Groups:

    • Action: For N-unsubstituted or N-alkyl azetidines, consider using a suitable protecting group on the nitrogen atom if the desired reaction occurs elsewhere on the molecule. Electron-withdrawing groups like sulfonyl can activate the ring for anionic ring-opening polymerization while deactivating it for cationic polymerization.[5]

    • Rationale: Protecting the nitrogen can prevent its protonation and subsequent initiation of cationic polymerization.

Comparative Data for Reaction Conditions:

ParameterStandard Conditions (High Polymerization)Optimized Conditions (Minimized Polymerization)Rationale
Temperature Room Temperature or Elevated0 °C to -78 °CFavors kinetic product over thermodynamic polymer.
Concentration 0.5 - 1.0 M< 0.1 M (High Dilution)Reduces the rate of intermolecular polymerization.
Addition All reagents mixed at onceSlow addition of azetidineMaintains a low instantaneous monomer concentration.
Initiator Strong Brønsted acids (e.g., HClO₄)Weaker acids, Lewis acidsReduces the rate of cationic initiation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the high tendency of azetidines to polymerize?

A1: The primary driving force is the inherent ring strain of the four-membered ring, which is estimated to be around 25.4 kcal/mol.[1] Ring-opening polymerization relieves this strain, resulting in a thermodynamically more stable linear polymer. This process is particularly facile through a cationic mechanism, where protonation or alkylation of the nitrogen atom forms a highly reactive azetidinium ion that readily undergoes nucleophilic attack by another monomer unit.[2][3]

Q2: How does the substituent on the azetidine nitrogen affect its polymerization?

A2: The N-substituent has a profound effect.

  • Unsubstituted (NH) Azetidines: These are highly prone to cationic polymerization, often leading to hyperbranched polymers because the primary and secondary amines in the growing polymer chain can also act as nucleophiles.[3][7]

  • N-Alkyl Azetidines: These also undergo cationic polymerization. The basicity of the monomer compared to the polymer can influence the reaction, with some systems exhibiting "living" polymerization characteristics where termination reactions are suppressed.[2]

  • N-Sulfonyl Azetidines: The electron-withdrawing sulfonyl group deactivates the nitrogen for cationic polymerization but activates the ring for anionic ring-opening polymerization (AROP).[5] This allows for the synthesis of linear polymers, sometimes with good control over molecular weight.[5][8]

Q3: Can azetidines undergo anionic ring-opening polymerization (AROP)?

A3: Yes, but typically only when "activated" with an electron-withdrawing group on the nitrogen, such as a sulfonyl group.[5][9] This group increases the acidity of the protons on the carbons adjacent to the nitrogen and makes the ring susceptible to nucleophilic attack by an anionic initiator. Unactivated azetidines generally do not undergo AROP due to the low electrophilicity of the ring carbons and the high basicity of the nitrogen.[3]

Mechanism of Cationic vs. Anionic Ring-Opening Polymerization:

cluster_0 Cationic Ring-Opening Polymerization (CROP) cluster_1 Anionic Ring-Opening Polymerization (AROP) crop_init Initiation: Azetidine + H⁺ → Azetidinium Ion crop_prop Propagation: Azetidinium Ion + Azetidine → Dimer Cation crop_init->crop_prop Nucleophilic Attack arop_init Initiation: N-Sulfonyl Azetidine + Nu⁻ → Ring-Opened Anion arop_prop Propagation: Ring-Opened Anion + N-Sulfonyl Azetidine → Dimer Anion arop_init->arop_prop Nucleophilic Attack

Caption: Contrasting initiation and propagation in CROP and AROP of azetidines.

Q4: Are there "living" polymerization methods for azetidines?

A4: Yes, living or living-like polymerizations of azetidines have been reported under specific conditions. For some N-alkylazetidines, cationic polymerization can proceed without a termination reaction, which is attributed to the high basicity of the monomer compared to the polymer.[2] Additionally, the anionic ring-opening polymerization of certain N-sulfonyl activated azetidines can exhibit living characteristics, allowing for the synthesis of well-defined block copolymers.[8][9]

Q5: How can I effectively terminate an azetidine polymerization?

A5: Termination of cationic polymerization can typically be achieved by adding a nucleophile that is stronger than the azetidine monomer but does not initiate new chains. Common terminating agents include water, alcohols, or amines, which will react with the propagating azetidinium cation. For anionic polymerizations, quenching with a proton source like water or methanol is effective.

References

  • The Polymerization of Azetidines and Azetidine Derivatives - ResearchGate. (2015). ResearchGate. [Link]

  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. (2020). NSF Public Access Repository. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry (RSC Publishing). [Link]

  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017). Macromolecules (ACS Publications). [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. (2018). Journal of the American Chemical Society. [Link]

  • Multifunctional amphiphilic polymers, bearing azetidinium groups: synthesis and antimicrobial studies. (2011). RWTH Publications. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry (RSC Publishing). [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]

  • Anionic polymerizations of activated aziridines and azetidines. (2021). American Chemical Society. [Link]

Sources

storage conditions to prevent degradation of azetidin-3-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Azetidin-3-ol Hydrochloride (HCl). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common challenges and questions through a practical, in-depth troubleshooting guide and a comprehensive FAQ section. Our goal is to provide not just procedures, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of Azetidin-3-ol HCl, providing potential causes and actionable solutions.

Issue 1: The compound, which was a white solid, has developed a yellowish or brownish tint.
  • Possible Cause: This is often an indicator of oxidation or the formation of degradation impurities. The four-membered azetidine ring, while more stable than its three-membered aziridine counterpart, possesses inherent ring strain. This strain, combined with the hydroxyl group, can make the molecule susceptible to oxidation over time, especially when exposed to air and light. The formation of conjugated systems or minor impurities can result in a visible color change.

  • Immediate Action:

    • Isolate the Batch: Do not use the discolored material in a critical synthesis without first assessing its purity.

    • Purity Analysis: Perform a purity check using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results against the certificate of analysis for the original batch or a fresh, pure sample.

  • Preventative Measures:

    • Always store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1]

    • Store in amber vials or protect from light to prevent photo-degradation.

    • Ensure the container is sealed tightly to prevent atmospheric exchange.[1][2][3]

Issue 2: The material appears clumpy, wet, or is difficult to weigh accurately.
  • Possible Cause: Azetidin-3-ol HCl is hygroscopic.[1][4] The hydrochloride salt form readily absorbs moisture from the atmosphere. This can lead to the solid appearing damp or sticky, making accurate weighing difficult and potentially introducing water into sensitive reactions.

  • Immediate Action:

    • Dry the Material: Dry the compound under a high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if the compound's thermal stability allows, but room temperature is often sufficient and safer. Do not use high heat, as this can accelerate degradation.

    • Use a Glovebox/Dry Box: For the most sensitive applications, perform all weighing and handling inside a glovebox with a controlled low-humidity atmosphere.

  • Preventative Measures:

    • Store the compound in a desiccator containing a suitable drying agent (e.g., Drierite, silica gel).

    • When removing the compound from cold storage (e.g., a refrigerator), allow the container to warm to room temperature before opening it. This prevents condensation of atmospheric moisture onto the cold solid.[3]

Issue 3: Analytical data (NMR/HPLC/LC-MS) shows new, unexpected peaks.
  • Possible Cause: The appearance of new peaks confirms that degradation has occurred. The most likely degradation pathways for azetidin-3-ol in the presence of contaminants (like water or trace acids/bases) include hydrolysis. A study on a related azetidine-containing compound demonstrated a degradation mechanism involving the formation of a reactive azetidinium ion, which is susceptible to nucleophilic attack and ring-opening.[5][6]

  • Immediate Action:

    • Characterize Impurities: If possible, use LC-MS or other analytical techniques to identify the mass of the impurities. This can provide clues to the degradation pathway (e.g., a mass increase of 18 amu could suggest a hydration product).

    • Assess Viability: Determine if the purity of the material is still acceptable for your intended use. For many applications, a purity of >95% is required.

    • Re-purification: If the material is valuable, consider re-purification by recrystallization or column chromatography, though this may not always be practical.

  • Preventative Measures:

    • Adhere strictly to recommended storage conditions (see table below).

    • Avoid storing solutions for extended periods unless their stability has been verified. Prepare solutions fresh for use.

    • Be mindful of incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation.[7]

Troubleshooting Summary Table
Observed IssueProbable CauseRecommended Action & Prevention
Color Change (White to Yellow/Brown) Oxidation / Impurity FormationAnalyze purity (HPLC/NMR). Store under inert gas (Argon/N2) and protect from light.
Clumpy or "Wet" Appearance Moisture Absorption (Hygroscopic)Dry under vacuum. Handle in a glovebox or desiccator. Allow container to reach room temp before opening.
New Peaks in Analytical Data Chemical Degradation (e.g., Hydrolysis)Characterize impurities. Assess if purity is acceptable. Prepare solutions fresh. Avoid incompatible materials.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Azetidin-3-ol HCl?

For maximum long-term stability, Azetidin-3-ol HCl should be stored according to the conditions summarized below. These are based on information from multiple chemical suppliers and safety data sheets.[1][2][7][8]

Recommended Storage Conditions Table
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) The compound is hygroscopic and can be sensitive to oxygen.[1][4] An inert atmosphere displaces moisture and air.
Light Protect from Light (Amber Vial) Prevents potential photo-degradation, which can create radical species and accelerate decomposition.
Container Tightly Sealed Container Prevents exchange with the atmosphere, protecting the compound from moisture and oxygen.[1][3]
Location Cool, Dry, Well-Ventilated Area Standard best practice for chemical storage to ensure safety and stability.[1][2]
Q2: Why is this compound supplied as a hydrochloride salt instead of the free base?

The hydrochloride salt form offers several advantages over the free base (azetidin-3-ol) for storage and handling:

  • Enhanced Stability: The protonation of the azetidine nitrogen by HCl makes the lone pair of electrons unavailable, reducing its nucleophilicity and reactivity. This significantly decreases the likelihood of side reactions, such as dimerization or polymerization, which can occur with reactive free amines.

  • Improved Physical Properties: Salts are typically crystalline, non-volatile solids with higher melting points compared to their free base counterparts.[9] This makes them easier to handle, weigh, and store as a stable powder.

  • Increased Solubility: While the free base has some water solubility, the hydrochloride salt is generally much more soluble in water and other polar protic solvents, which can be advantageous for certain reaction setups.[4]

Q3: What are the primary degradation pathways I should be aware of?

Understanding potential degradation is key to preventing it. For Azetidin-3-ol HCl, the main risks are hydrolysis and oxidation.

G cluster_main Potential Degradation Pathways for Azetidin-3-ol cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A Azetidin-3-ol (in HCl salt form) B Azetidinium Ion (Reactive Intermediate) A->B H₂O (Hydrolysis) D Azetidin-3-one (Oxidized Impurity) A->D C Ring-Opened Product (e.g., 1-amino-3-chloropropan-2-ol) B->C Nucleophilic Attack (e.g., by Cl⁻)

Caption: Potential degradation of Azetidin-3-ol via hydrolysis or oxidation.

  • Hydrolysis (Acid/Base Catalyzed): As seen in related azetidine structures, the strained ring can be opened.[5][6][10] This process can be initiated by the formation of a highly reactive azetidinium ion intermediate, which is then attacked by a nucleophile (like water or the chloride counter-ion), leading to a ring-opened, inactive product.

  • Oxidation: The secondary alcohol group on the ring is susceptible to oxidation, which would convert it to a ketone, forming Azetidin-3-one. This is more likely if the compound is exposed to air, light, or trace metal catalysts.

Q4: How can I perform a routine stability check on my stored sample?

A periodic health check of your compound is good practice, especially for long-term projects.

Protocol: Routine Purity Assessment
  • Sample Preparation:

    • Carefully remove a small, representative sample (1-2 mg) from the primary container, minimizing its exposure to ambient air.

    • Dissolve the sample in a suitable deuterated solvent (for NMR) or HPLC-grade solvent (for HPLC). Deuterated DMSO (DMSO-d₆) or Methanol (CD₃OD) are good starting points.

  • Analytical Method:

    • ¹H NMR: Acquire a proton NMR spectrum. Compare it to the reference spectrum from the supplier. Look for the appearance of new signals or a change in the integration values of existing peaks, which would indicate impurity formation.

    • HPLC: Develop a simple isocratic or gradient HPLC method. A C18 column is generally a good starting point. Dissolve the sample in the mobile phase. An ideal analysis will show a single major peak corresponding to the product. The appearance of new peaks or a decrease in the area % of the main peak indicates degradation.

  • Data Interpretation:

    • A purity level of >97% is generally considered good for a stored intermediate.

    • If purity has dropped significantly, the material may need to be repurified or discarded.

G start Start: Receive/Synthesize Azetidin-3-ol HCl qc1 Initial QC Analysis (¹H NMR, HPLC) Establish Baseline Purity start->qc1 store Store Compound Under Recommended Conditions (2-8°C, Inert Gas, Dark) qc1->store periodic Periodic Check (e.g., every 6 months) store->periodic qc2 Re-analyze Sample (¹H NMR, HPLC) periodic->qc2 compare Compare Data to Baseline Purity > 97%? qc2->compare pass Result: Pass Continue Storage compare->pass Yes fail Result: Fail Investigate & Act (See Troubleshooting) compare->fail No pass->periodic Continue Cycle end End of Workflow pass->end fail->end

Caption: Experimental workflow for long-term stability assessment.

References

  • Apollo Scientific. (2023, July 5). Azetidine hydrochloride Safety Data Sheet.
  • MedChemExpress. (2025, May 13). Azetidin-3-ol hydrochloride Safety Data Sheet.
  • ChemScene. (n.d.). Azetidin-3-one hydrochloride.
  • Pharmaffiliates. (n.d.). Azetidin-3-ol Hydrochloride Salt.
  • Home Sunshine Pharma. (n.d.). Azetidin-3-ol,hydrochloride CAS 18621-18-6.
  • Combi-Blocks, Inc. (2023, January 2). AM-2092 - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • PharmaCompass. (n.d.). 3-hydroxy-azetidine hydrochloride | Drug Information.
  • Ambeed. (n.d.). Reactions of Azetidines.
  • TCI Chemicals. (2024, December 16). Azetidine Hydrochloride SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 18621-18-6|Azetidin-3-ol hydrochloride.
  • VanLoon, A., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. doi:10.1016/j.jpba.2021.114232.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Ambeed. (n.d.). 18621-18-6 | Azetidin-3-ol HCl.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyazetidine hydrochloride. PubChem Compound Database. Retrieved from [Link].

  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.
  • Chem-Impex. (n.d.). Azetidine hydrochloride.

Sources

Technical Support Center: 2-Methylazetidin-3-ol Solubility Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation thermodynamics of small, highly polar heterocycles. 2-Methylazetidin-3-ol is a notoriously difficult building block to handle in non-polar media due to its highly strained, polar nature.

This guide is designed to move beyond basic "like-dissolves-like" heuristics. Here, we will dissect the causality behind your solubility failures and provide self-validating, field-proven protocols to force this molecule into non-polar continuous phases for your downstream reactions.

Part 1: Fundamental FAQs (The Causality of Insolubility)

Q: Why does 2-methylazetidin-3-ol instantly crash out of non-polar solvents like hexane, toluene, or ethereal solvents? A: The insolubility is driven by overwhelming intermolecular forces. 2-Methylazetidin-3-ol possesses both a secondary amine (in a strained 4-membered ring) and a hydroxyl group. These functional groups act as powerful hydrogen-bond donors and acceptors. In the absence of a polar solvent to solvate these groups, the molecules rapidly hydrogen-bond to each other, forming a rigid, highly stable crystalline lattice [1]. Non-polar solvents lack the dielectric capacity (dipole moment) to overcome this lattice energy [4].

Q: My 2-methylazetidin-3-ol is a solid powder and won't even dissolve in moderately polar organic solvents like DCM. What is wrong? A: You are almost certainly working with the hydrochloride (HCl) salt form. Commercial vendors ship azetidines as HCl salts to prevent oxidative degradation and spontaneous polymerization of the free amine. Salts possess immense ionic lattice energies and are strictly insoluble in non-polar or weakly polar media. You must perform a free-basing (neutralization) step before attempting organic solvation.

Q: Can I force dissolution using heat alone in a non-polar solvent? A: Heating increases kinetic energy, which can temporarily disrupt the lattice, but it is a flawed strategy for this specific molecule. The boiling points of non-polar solvents like hexane (68°C) are often too low to provide the thermal energy required to break the azetidine hydrogen-bond network. Furthermore, upon cooling, the compound will immediately precipitate, ruining any low-temperature organometallic or asymmetric reactions you have planned.

Part 2: Strategic Troubleshooting Workflows

When faced with solubility issues, you must choose between altering the physical environment (co-solvents) or altering the chemical structure (lipophilic masking). Use the decision matrix below to determine your optimal path.

DecisionTree Start Solubility Issue: 2-Methylazetidin-3-ol in Non-Polar Media Q1 Can the target reaction tolerate polar aprotic co-solvents? Start->Q1 CoSolvent Co-Solvent Strategy (e.g., 5-10% THF in Toluene) Q1->CoSolvent Yes Q2 Can the amine/hydroxyl be temporarily masked? Q1->Q2 No Protect Lipophilic Masking (e.g., N-Boc, O-TBS) Q2->Protect Yes PhaseTransfer Phase Transfer Catalysis (Biphasic System) Q2->PhaseTransfer No

Fig 1: Decision matrix for resolving azetidine solubility in non-polar media.

Q: If my reaction strictly forbids polar co-solvents (e.g., Grignard reactions, sensitive catalysis), what is the most robust solution? A: Transient Lipophilic Masking. By covalently attaching a bulky, non-polar protecting group like N-Boc (tert-butyloxycarbonyl) or N-Cbz to the amine, you eliminate its hydrogen-bond donor capacity and add significant hydrocarbon mass to the molecule[2]. This drastically shifts the partition coefficient (LogP), allowing the masked intermediate to dissolve seamlessly in pure hexane or toluene[3].

MaskingWorkflow S1 Native Substrate (Insoluble) S2 N-Boc Protection (Boc2O, DCM) S1->S2 S3 Lipophilic Intermediate (Soluble in Hexane) S2->S3 S4 Target Reaction (Non-Polar Media) S3->S4 S5 Deprotection (TFA) S4->S5

Fig 2: Workflow for transient lipophilic masking of 2-methylazetidin-3-ol.

Part 3: Self-Validating Experimental Protocols

To ensure your success at the bench, do not blindly follow steps. Use the embedded Self-Validation Checks to confirm the thermodynamic and chemical shifts are occurring as intended.

Protocol A: Co-Solvent Lattice Disruption (Physical Method)

Use this when your reaction can tolerate small amounts of Lewis-basic oxygen.

  • Initial Suspension: Weigh the free-base 2-methylazetidin-3-ol into your reaction flask. Add your primary non-polar solvent (e.g., Toluene) to achieve a 0.1 M concentration.

    • Causality: The compound will remain as a white suspension because toluene's weak π-interactions cannot disrupt the azetidine H-bond lattice.

  • Titration of Disruptor: Dropwise, add Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) while stirring vigorously at room temperature.

    • Causality: The ethereal oxygen in THF acts as a potent hydrogen-bond acceptor, breaking the azetidine-azetidine interactions and solvating the individual monomers [4].

  • Self-Validation Check: Stop adding the co-solvent the exact moment the opaque suspension transitions into a perfectly clear, homogenous liquid . This optical clarity is your absolute confirmation that the lattice energy has been overcome. Typically, this requires an 85:15 to 90:10 (Toluene:THF) ratio.

Protocol B: Transient Lipophilic Masking via N-Boc Protection (Chemical Method)

Use this when absolute non-polarity is required for downstream organometallic or catalytic steps.

  • Free-Basing & Solvation: Suspend 1.0 eq of 2-methylazetidin-3-ol HCl salt in Dichloromethane (DCM). Add 1.5 eq of Triethylamine (Et

    
    N).
    
    • Causality: Et

      
      N neutralizes the HCl salt, generating the free amine.
      
    • Self-Validation Check: The opaque suspension of the salt will clarify into a homogenous solution within 10 minutes, visually confirming the shift from an ionic lattice to a solvated polar monomer.

  • Masking: Cool to 0°C. Add 1.1 eq of Boc-anhydride (Boc

    
    O) dropwise. Stir for 2 hours, allowing it to warm to room temperature.
    
    • Causality: The bulky tert-butyl group covalently masks the polar N-H bond, eliminating its H-bond donor capacity and drastically lowering the molecule's dielectric requirement for solvation[2].

    • Self-Validation Check: Gas evolution (CO

      
      ) will be observed. The cessation of bubbling indicates the completion of the anhydride decomposition. A TLC check (Ninhydrin stain) will show the disappearance of the primary/secondary amine spot (no purple staining).
      
  • Solvent Swap: Perform a standard aqueous workup, dry the organic layer over Na

    
    SO
    
    
    
    , and evaporate the DCM under reduced pressure. Reconstitute the resulting oil in your target non-polar solvent (e.g., Hexane).
    • Self-Validation Check: The resulting liquid in hexane will be perfectly clear with no precipitating lattice structures, proving the lipophilic masking was successful.

Part 4: Quantitative Data & Solvent Compatibility

To aid in your experimental design, reference the table below to understand how the dielectric constant of your solvent system directly impacts the solvation of the unmasked free-base azetidine.

Solvent SystemDielectric Constant (ε)Est. 2-Methylazetidin-3-ol SolubilityMechanism of Solvation
Hexane (100%) 1.89Insoluble (<0.1 mg/mL)None (Cannot break H-bond lattice)
Toluene (100%) 2.38Poor (<1 mg/mL)Weak π-interactions
Toluene / THF (90:10) ~3.0Moderate (10-20 mg/mL)THF oxygen acts as H-bond acceptor
DCM (100%) 8.93Good (>50 mg/mL)Dipole-dipole interactions
Methanol (100%) 32.70Excellent (>100 mg/mL)Full H-bond donor/acceptor matching

References

  • Title: 24.2: Structure and Properties of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PubMed Central (NIH) URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

Validation & Comparative

NMR Spectral Analysis of 2-Methylazetidin-3-ol Hydrochloride: High-Field vs. Benchtop Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is not just about resolution—it is about aligning the physical capabilities of the instrument with the mechanistic complexity of the molecule.

2-Methylazetidin-3-ol hydrochloride is a highly strained, nitrogen-containing heterocyclic building block. Recently, it has become a critical intermediate in the synthesis of advanced therapeutics, including Ketohexokinase (KHK) inhibitors for metabolic diseases[1] and next-generation EGFR mutant inhibitors for non-small-cell lung cancer[2]. Because its biological efficacy relies heavily on the spatial orientation of its substituents, distinguishing between its diastereomers (e.g., (2S,3R) vs. (2S,3S)) is paramount.

This guide objectively compares the performance of traditional High-Field Superconducting NMR against emerging Cryogen-Free Benchtop NMR for the analysis of this specific pharmaceutical intermediate, providing a self-validating experimental workflow.

The Mechanistic Challenge of Azetidine Structural Elucidation

The azetidine ring presents a unique and highly congested spin system. The protons at C2, C3, and the diastereotopic protons at C4 are tightly coupled. Furthermore, because the molecule is a hydrochloride salt, the protonated amine (NH₂⁺) introduces additional scalar couplings if analyzed in a non-exchanging solvent.

The core analytical challenge lies in chemical shift dispersion . The Larmor frequency of the spectrometer dictates the dispersion in Hertz. In the sterically congested azetidine ring, the core skeletal protons resonate within a narrow 1.0 ppm window (approx. 3.5 to 4.5 ppm).

  • At a low field strength, a typical 7 Hz vicinal coupling (

    
    ) occupies a massive relative chemical shift space, inducing severe second-order effects (roofing) and multiplet overlap[3].
    
  • At a high field strength, the same 7 Hz coupling occupies a fraction of the ppm space, collapsing complex overlapping bands into distinct, first-order multiplets[3]. This mathematical reality is what dictates platform selection.

Platform Comparison: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

While High-Field NMR remains the gold standard for de novo structural elucidation, Benchtop NMR has emerged as a disruptive Process Analytical Technology (PAT) for routine QA/QC and purity assessments in pharmaceutical manufacturing[4]. Benchtop systems utilize permanent neodymium magnets, eliminating the need for costly cryogenic cooling[5].

Table 1: Quantitative Performance Comparison

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Generation Liquid He/N₂ cooled superconducting coilPermanent Neodymium (NdFeB) magnet
Chemical Shift Dispersion 600 Hz per ppm (High resolution)80 Hz per ppm (High signal overlap)
Sensitivity (Limit of Detection) < 100 µmol/L (Standard 16 scans)~ 1 mmol/L (Standard 16 scans)
Stereochemical Elucidation Excellent (First-order multiplets, clear

)
Poor (Severe second-order roofing effects)
Operational Workflow Centralized core facility, high maintenancePoint-of-need (PAT), routine QA/QC

Note: Benchtop NMR suffers from a loss of resolution and sensitivity compared to high-field systems, making it unsuitable for complex isomer differentiation but highly effective for high-concentration purity checks[5].

Experimental Protocols: A Self-Validating Workflow

A robust analytical protocol must be a self-validating system—meaning the resulting spectrum inherently proves the sample's integrity without requiring orthogonal techniques (like Mass Spectrometry). The causality of this validation lies entirely in the solvent selection .

Self-Validating Protocol for Salt Integrity
  • Sample Preparation: Weigh exactly 15.0 mg of 2-methylazetidin-3-ol hydrochloride.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality of Solvent: Do not use D₂O. In D₂O, the labile ammonium (NH₂⁺) and hydroxyl (OH) protons undergo rapid deuterium exchange, rendering them invisible. Anhydrous DMSO-d₆ acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate on the NMR timescale, allowing these critical protons to be observed.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 298 K, relaxation delay

    
     = 2.0 s).
    
  • Internal Validation Check: Integrate the C2-CH₃ doublet at ~1.40 ppm and set the value to exactly 3.00. Next, integrate the broad downfield signal at ~9.20 ppm.

    • System Check: If the downfield integration equals ~2.00, the sample is validated as the intact hydrochloride salt.

    • Failure Mode: If the integration is < 1.0, it immediately flags moisture-induced exchange or indicates the sample has degraded into its free-base form.

G A Sample: 2-Methylazetidin-3-ol HCl B Solvent Selection Protocol A->B C DMSO-d6 (Slow H/D Exchange) B->C Requires Salt Validation D D2O (Rapid H/D Exchange) B->D Requires Spectral Simplification H Validates NH2+ & OH C->H I Simplifies Spin System D->I E Platform Selection F Benchtop NMR (80 MHz) Routine QA/QC E->F High Conc. / Purity Check G High-Field NMR (600 MHz) Stereochemical ID E->G Isomer Differentiation H->E I->E

NMR Analytical Decision Workflow for 2-Methylazetidin-3-ol HCl
Quantitative Data Presentation

When utilizing the self-validating DMSO-d₆ protocol on a High-Field (600 MHz) system, researchers should expect the following spectral assignments. At 600 MHz, the separation of the diastereotopic C4 protons is clearly visible, allowing for precise structural confirmation.

Table 2: Expected ¹H NMR Spectral Assignments (DMSO-d₆, 600 MHz)

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationStructural & Mechanistic Significance
C2-CH₃ ~1.40Doublet (d)3HPrimary anchor point; sets the integration baseline.
C4-H (trans) ~3.85Multiplet (m)1HDiastereotopic proton; strongly coupled to C4-H (cis) and C3-H.
C4-H (cis) ~4.05Multiplet (m)1HDiastereotopic proton; distinct environment due to ring strain.
C2-H ~4.25Multiplet (m)1HComplex splitting from CH₃, C3-H, and NH₂⁺.
C3-H ~4.50Multiplet (m)1HCarbinol proton; coupling to OH confirms lack of H/D exchange.
O-H ~6.10Doublet (d)1HValidates anhydrous conditions; disappears entirely in D₂O.
N-H₂⁺ ~9.20Broad singlet (br s)2HSelf-validates the intact hydrochloride salt form.
Conclusion

For the analysis of 2-methylazetidin-3-ol hydrochloride, the choice of NMR platform must be dictated by the phase of drug development. High-Field NMR (600 MHz) is an absolute requirement during the initial synthesis and discovery phases to extract the precise


 coupling constants needed to confirm (2S,3R) vs. (2S,3S) stereochemistry. Conversely, once the synthetic route is locked, Benchtop NMR (80 MHz)  provides a highly cost-effective, cryogen-free alternative for routine batch-to-batch purity verification and salt-form validation on the manufacturing floor.
References
  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs ResearchGate[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers ETH Zurich Research Collection[Link]

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative Guide: pKa Profiling of 2-Methylazetidin-3-ol vs. Azetidin-3-ol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals, the selection of a core saturated heterocycle is a critical determinant of a lead compound's physicochemical and pharmacokinetic (PK) profile. While the parent azetidine ring offers a rigid, low-molecular-weight scaffold that improves ligand efficiency, its high intrinsic basicity can lead to severe liabilities, including poor passive permeability and lysosomal trapping.

This technical guide provides an in-depth comparison of two highly valuable substituted scaffolds: azetidin-3-ol and 2-methylazetidin-3-ol . By analyzing the causality behind their pKa shifts and providing self-validating experimental protocols for basicity determination, this guide equips researchers with the mechanistic insights needed to optimize ADME properties in early-stage drug discovery.

Mechanistic Causality: The Physics of Basicity in Azetidines

To understand the difference in basicity between these two scaffolds, we must analyze the interplay of inductive effects and steric hindrance on the nitrogen lone pair.

The parent unsubstituted azetidine is a highly basic secondary amine with an experimentally determined pKa of 11.29 [1]. When substituents are added to this strained four-membered ring, the electronic environment of the nitrogen is drastically altered:

  • Azetidin-3-ol: The introduction of a hydroxyl group at the 3-position (beta to the nitrogen) exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. Because the azetidine ring is highly compact, this beta-substituent is spatially and electronically very close to the basic center. This pulls electron density away from the nitrogen, severely destabilizing the conjugate acid. Consequently, the basicity drops by nearly 2.5 log units, yielding a pKa in the range of ~8.5 to 9.0.

  • 2-Methylazetidin-3-ol: Adding a methyl group at the alpha position (C2) introduces a complex interplay of competing forces. The methyl group provides a weak electron-donating inductive effect (+I), which theoretically increases electron density on the nitrogen. However, it simultaneously introduces steric bulk immediately adjacent to the basic center. This steric hindrance restricts the approach of water molecules required to solvate and stabilize the protonated ammonium ion. The net result is a subtle modulation of the pKa—typically resulting in a slight increase or stabilization (~8.8 to 9.3) relative to azetidin-3-ol, heavily dependent on the cis/trans relative stereochemistry.

Mechanistic_pKa A Parent Azetidine (pKa ~11.3) B 3-OH Addition (-I Inductive Effect) A->B Electron Withdrawal C Azetidin-3-ol (pKa ~8.5 - 9.0) B->C Basicity Drop D 2-Methyl Addition (+I Effect & Sterics) C->D Alpha Substitution E 2-Methylazetidin-3-ol (pKa ~8.8 - 9.3) D->E Solvation Balance

Logical relationship of inductive and steric effects on azetidine pKa shifts.

Comparative Physicochemical Profiling

The structural modifications between these scaffolds directly translate to their physicochemical behavior. The table below summarizes the comparative data critical for multiparameter optimization (MPO).

PropertyParent AzetidineAzetidin-3-ol2-Methylazetidin-3-ol
Amine pKa (Basic) 11.29 [1]~8.5 – 9.0~8.8 – 9.3
Alcohol pKa (Acidic) N/A~14.5~14.2
Inductive Effect on N NeutralStrong Electron-WithdrawingMixed (-I from OH, +I from Me)
Steric Hindrance at N LowLowModerate (Alpha-branched)
Chiral Centers 002 (Diastereomers exist)
Physiological State (pH 7.4) >99.9% Protonated~90-95% Protonated~93-98% Protonated

Experimental Methodologies for pKa Determination

To objectively compare these scaffolds in a laboratory setting, researchers must employ rigorous, self-validating analytical techniques. Below are two field-proven protocols for determining the exact pKa of these small, highly polar heterocycles.

Method A: Potentiometric Titration (The Gold Standard)

This method relies on measuring the pH of the solution as a function of the volume of a standardized titrant added.

Step-by-Step Protocol:

  • Preparation: Dissolve 2.0 mg of the azetidine compound (as a free base or HCl salt) in 10.0 mL of 0.15 M KCl solution to maintain a constant ionic strength mimicking physiological conditions.

  • Calibration: Calibrate the glass electrode using standard buffers at pH 4.01, 7.00, and 10.01 at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Under a nitrogen atmosphere (to prevent CO₂ absorption), titrate the solution using standardized 0.1 M NaOH or 0.1 M HCl in 0.05 mL increments.

  • Equilibration: Allow the pH reading to stabilize (drift < 0.001 pH units/min) before recording the next data point.

  • Data Extraction: Plot the pH against the volume of titrant added.

  • Self-Validation Mechanism: The protocol validates itself through the generation of a first-derivative curve (dpH/dV). A sharp, perfectly symmetrical peak in the derivative confirms that the buffering capacity of the system was exclusively dominated by the analyte, ruling out carbonate contamination or electrode drift.

Method B: NMR Titration (Site-Specific Determination)

For highly polar compounds like azetidin-3-ol that are difficult to isolate in large quantities, NMR titration offers a highly accurate alternative that tracks the electronic environment of specific nuclei.

Step-by-Step Protocol:

  • Sample Prep: Prepare a 5 mM solution of the azetidine in D₂O/H₂O (1:9 v/v).

  • Titration Series: Divide the solution into 10 separate NMR tubes. Adjust the pH of each tube to span a range from pH 2.0 to 12.0 using minute volumes of DCl or NaOD. Measure the exact pH of each tube directly in the NMR tube using a micro-electrode.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. Focus on the chemical shifts of the alpha-carbons (C2 and C4).

  • Analysis: Plot the observed chemical shift (δ) against the measured pH to generate a sigmoidal curve.

  • Derivation: Fit the curve to the Henderson-Hasselbalch equation to extract the inflection point, which equals the pKa.

  • Self-Validation Mechanism: By tracking multiple distinct nuclei (e.g., both the C2 and C4 alpha-carbons), the system provides internal replicates. If the calculated pKa derived from the C2 chemical shift perfectly matches the pKa derived from the C4 shift, the measurement is internally validated and highly trustworthy.

NMR_Titration S1 1. Sample Prep 1-5 mM in D2O/H2O S2 2. pH Titration Adjust with DCl / NaOD S1->S2 S3 3. NMR Acquisition Track 13C/1H Shifts S2->S3 S4 4. Data Plotting Shift vs. pH Curve S3->S4 S5 5. pKa Derivation Henderson-Hasselbalch Fit S4->S5

Step-by-step experimental workflow for determining pKa via NMR titration.

Implications for Drug Development (ADME & PK)

The decision to use azetidin-3-ol versus 2-methylazetidin-3-ol goes beyond simple basicity; it fundamentally alters the pharmacokinetic destiny of the drug candidate.

Mitigating Lysosomal Trapping: Highly basic amines (pKa > 10) are almost entirely protonated at physiological pH (7.4). These cations easily diffuse into acidic lysosomes (pH ~4.5) in their neutral trace forms, where they become instantly protonated and trapped, leading to drug-induced phospholipidosis and high volume of distribution (Vd) [2]. By utilizing the 3-hydroxyl group to attenuate the pKa down to ~8.5–9.3, medicinal chemists significantly increase the fraction of neutral species at physiological pH, drastically reducing lysosomal sequestration while maintaining target engagement.

Metabolic Stability and Vectoring: While both scaffolds successfully lower basicity, 2-methylazetidin-3-ol offers distinct structural advantages. The addition of the alpha-methyl group creates a chiral center that allows chemists to direct the spatial vector of attached pharmacophores with high precision [3]. Furthermore, the steric bulk provided by the methyl group shields the alpha-carbon from oxidative metabolism (e.g., via Cytochrome P450 enzymes), potentially increasing the metabolic half-life of the compound compared to the unhindered azetidin-3-ol.

References

  • PubChem Compound Summary for CID 10422, Azetidine. National Center for Biotechnology Information.
  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group.Journal of Medicinal Chemistry. Discusses the critical role of oxygen inductive effects in attenuating amine pKa to avoid PK liabilities and lysosomal trapping.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Medicinal Chemistry Letters. Analyzes the stability, pKa, and structural utility of substituted azetidine scaffolds in medicinal chemistry.

Structural Dynamics & Crystallographic Characterization: 2-Methylazetidin-3-ol HCl vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformationally Constrained Scaffolds

In fragment-based drug discovery (FBDD), the transition from a 5-membered pyrrolidine ring to a 4-membered azetidine ring represents a critical strategy for altering physicochemical properties. While pyrrolidin-3-ol is a ubiquitous scaffold, its conformational flexibility can lead to entropic penalties upon binding.

2-Methylazetidin-3-ol HCl offers a distinct advantage: the introduction of a methyl group at the C2 position creates a steric bias that potentially "locks" the ring pucker, reducing the entropic cost of binding. This guide provides a technical comparison of these scaffolds and details the crystallographic workflows required to validate their structural attributes.

Comparative Structural Analysis: Theoretical & Empirical Models

The primary differentiator between these scaffolds is the Ring Pucker Angle (


)  and the resulting vector orientation of the hydroxyl group.
Structural Parameters Comparison

The following table contrasts the predicted and typical structural parameters based on small-molecule crystallographic databases (CSD) for the relevant chemical classes.

ParameterTarget: 2-Methylazetidin-3-ol HCl Alt 1: Azetidin-3-ol HCl Alt 2: 3-Hydroxypyrrolidine HCl
Ring Size 4-membered4-membered5-membered
Conformation Biased Pucker (Steric lock)Flexible Pucker (Dynamic)Envelope / Twist
Pucker Angle (

)
~25° - 35° (Estimated)30° - 37° (Typical)Variable (Envelope)
C3-OH Vector Pseudo-equatorial (Favored)Pseudo-equatorial/axial mixVariable
Ring Strain ~26 kcal/mol~26 kcal/mol~6 kcal/mol
C-N Bond Length 1.48 - 1.50 Å1.48 Å1.47 Å
Key Advantage Defined Vector / Metabolic Stability Lower MW / Ligand EfficiencySynthetic Accessibility

Expert Insight: In unsubstituted azetidin-3-ol, the ring flips rapidly between puckered conformers. The C2-methyl group in the target molecule introduces 1,2-steric strain, likely forcing the C3-hydroxyl group into a stable pseudo-equatorial orientation to minimize gauche interactions.

Visualizing the Conformational Lock

The diagram below illustrates the structural logic driving the selection of the methylated azetidine over its alternatives.

StructuralLogic Pyrrolidine 3-Hydroxypyrrolidine (5-Ring) Strain Ring Contraction (+20 kcal/mol Strain) Pyrrolidine->Strain Reduce Ring Size Azetidine Azetidin-3-ol (4-Ring) Methylation C2-Methylation (Steric Bias) Azetidine->Methylation Add Substituent Target 2-Methylazetidin-3-ol (Target) Result Conformational Lock (Defined -OH Vector) Target->Result Minimizes Entropy Loss Strain->Azetidine Increased Rigidity Methylation->Target

Figure 1: Logical flow for scaffold selection. The C2-methyl group acts as a structural anchor, differentiating the target from flexible alternatives.

Experimental Protocol: Crystallographic Characterization

Since specific unit cell data for 2-methylazetidin-3-ol HCl is not ubiquitous in open-access repositories, generating this data is a primary objective for lead optimization. The hydrochloride salt presents specific challenges (hygroscopicity) that require a tailored crystallization protocol.

Crystallization Workflow (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm in at least two dimensions).

  • Solubility Screen: Dissolve 5 mg of 2-methylazetidin-3-ol HCl in minimal Methanol (MeOH) or Ethanol (EtOH). It will likely be highly soluble.

  • Antisolvent Selection: Test Diethyl Ether (

    
    ) or Hexane. The salt should be insoluble in these.
    
  • Setup (Sitting Drop or Hanging Drop):

    • Inner Well: 10 µL of saturated amine/MeOH solution.

    • Outer Well: 500 µL of

      
      .
      
    • Seal: Grease and cover slip.

  • Incubation: Store at 4°C. The slow diffusion of ether vapor into the methanol drop will lower solubility, promoting nucleation.

Critical Control: If the material oils out (common with HCl salts), repeat with a seeding technique or switch to a slower diffusion method using a capillary tube.

X-ray Data Collection & Refinement

Once a crystal is harvested, the following parameters are critical for a valid dataset:

  • Temperature: Collect at 100 K (Cryostream). This is non-negotiable for small organic salts to reduce thermal ellipsoids and resolve hydrogen positions on the hydroxyl and ammonium groups.

  • Source: Mo-K

    
      (
    
    
    
    Å) is preferred to minimize absorption, though Cu-K
    
    
    is acceptable for small organic crystals without heavy atoms.
  • Resolution: Aim for 0.8 Å or better to accurately model bond lengths.

XrayWorkflow Sample 2-Methylazetidin-3-ol HCl (Powder) Screen Solubility Screen (MeOH/EtOH) Sample->Screen Vapor Vapor Diffusion (vs. Et2O/Hexane) Screen->Vapor Supersaturation Harvest Crystal Harvesting (Paratone Oil) Vapor->Harvest Single Crystal >0.1mm Diffraction X-ray Diffraction (100 K, Mo-Source) Harvest->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Integration & Scaling

Figure 2: Step-by-step workflow for converting the bulk powder into a solved crystal structure.

Data Interpretation: Validating the Structure

Upon solving the structure, you must validate the model against the "Alternative" hypotheses. Use this checklist to interpret your .cif file:

  • R-Factor (

    
    ):  Ensure 
    
    
    
    for a high-quality small molecule structure.
  • Flack Parameter: Since the molecule has chiral centers (C2, C3), the Flack parameter should be near 0.0 (for the correct absolute configuration) or 1.0 (for the inverted structure). Note: This requires anomalous scattering, which is weak for C/N/O; you may need to rely on the known chirality of the starting material.

  • Puckering Analysis: Calculate the dihedral angle

    
     (C2-C3-C4-N1).
    
    • Hypothesis Confirmation: If

      
       is significantly narrower or more rigid (lower thermal ellipsoids) than the unsubstituted azetidin-3-ol, the "Methyl Lock" hypothesis is valid.
      
References
  • Azetidine Conformational Analysis: Cromwell, N. H., et al. "Conformation of the Azetidine Ring." Chemical Reviews. Discusses the fundamental puckering modes of 4-membered heterocycles.
  • Crystallization of Amine Salts: Hulliger, J. "Chemistry and Physics of Crystal Growth." Principles of vapor diffusion for high-solubility salts.
  • Structural Comparisons (Pyrrolidine vs Azetidine)

    • Sirockin, F., et al. "Conformational preferences of proline analogues." J. Chem. Inf. Model.

  • Database Validation

    • Cambridge Structural Database (CSD). Search for "AZETIDIN-3-OL" to retrieve baseline bond lengths for the unmethylated control.

Confirming the Absolute Configuration of 2-Methylazetidin-3-ol Stereocenters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the stereochemical ambiguity of small, polar heterocycles. The molecule 2-methylazetidin-3-ol is a prime example: it possesses two contiguous stereocenters (C2 and C3) and is a critical pharmacophore in the synthesis of next-generation oncology therapeutics, such as the mutant-selective EGFR inhibitor1[1].

Because 2-methylazetidin-3-ol typically presents as a non-crystalline oil or a low-melting solid, confirming its absolute configuration—whether (2R,3R), (2S,3S), (2R,3S), or (2S,3R)—poses a distinct analytical challenge. This guide objectively compares three orthogonal methodologies for determining its absolute configuration, detailing the causality behind each technique and providing self-validating experimental protocols.

Analytical Workflow for Azetidinols

Before committing resources to a specific technique, researchers must evaluate the physical state of their sample. The decision tree below outlines the logical progression for selecting the optimal analytical method.

Workflow Start Enantiopure 2-methylazetidin-3-ol (Oil or Low-Melting Solid) IsCrystalline Can it form high-quality crystals? Start->IsCrystalline Derivatize Chemical Derivatization Required? IsCrystalline->Derivatize No XRD Single-Crystal X-Ray Diffraction (Anomalous Dispersion) IsCrystalline->XRD Yes (Rare) VCD Vibrational Circular Dichroism (VCD) + DFT Calculations Derivatize->VCD No (Intact Analysis) Mosher Advanced Mosher's Method (1H NMR Analysis) Derivatize->Mosher Yes (For NMR) HeavyAtom Form HCl Salt or Heavy-Atom Derivative for SC-XRD Derivatize->HeavyAtom Yes (For XRD) HeavyAtom->XRD

Decision tree for selecting the optimal absolute configuration determination method for azetidinols.

Method 1: Vibrational Circular Dichroism (VCD) Coupled with DFT

Expertise & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[2]. Unlike traditional X-Ray crystallography, VCD does not require the sample to be crystalline, making it exceptionally well-suited for 2-methylazetidin-3-ol[3]. The causality of the method relies on the fact that enantiomers produce VCD spectra of equal magnitude but opposite signs. By comparing the experimental VCD spectrum of the azetidinol in solution to a theoretical spectrum generated via Density Functional Theory (DFT) calculations, the absolute stereochemistry can be unambiguously assigned without chemical derivatization.

Self-Validating Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5–10 mg of enantiopure 2-methylazetidin-3-ol in 150 µL of a mid-IR transparent, deuterated solvent (e.g., CDCl₃).

  • IR and VCD Acquisition: Inject the solution into a BaF₂ liquid cell (path length ~50 µm). Acquire the IR and VCD spectra using a VCD spectrometer (e.g., 1650 to 850 cm⁻¹) with 3000 accumulations to ensure a high signal-to-noise ratio[3].

  • Baseline Correction: Subtract the VCD spectrum of the racemic mixture (or pure solvent) from the enantiomer's spectrum to eliminate artifactual birefringence.

  • DFT Calculation: Perform conformational searches for the proposed stereoisomer (e.g., (2R,3S)). Optimize geometries and calculate vibrational frequencies and rotational strengths using DFT (e.g., B3LYP/6-31G(d) level of theory).

  • Validation: Overlay the experimental and calculated spectra. A direct match in the sign and relative intensity of key vibrational bands (e.g., C-O and C-N stretching) confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the actual molecule is the opposite enantiomer.

Method 2: Single-Crystal X-Ray Diffraction (SC-XRD) via Derivatization

Expertise & Causality: SC-XRD is the historical gold standard for absolute configuration. It relies on the anomalous dispersion of X-rays by heavy atoms, quantified by the Flack parameter (where a value near 0 indicates the correct enantiomer). Because oxygen and nitrogen do not provide sufficient anomalous scattering using standard Cu-K


 radiation, and because 2-methylazetidin-3-ol resists crystallization, the molecule must be derivatized into a heavy-atom salt (e.g., hydrochloride) or a crystalline amide/ester. The introduction of the chloride ion provides the necessary phase shift to break Friedel's Law, allowing the crystallographer to distinguish between enantiomers.

Self-Validating Protocol: Hydrochloride Salt Crystallization

  • Salt Formation: Dissolve the free base of 2-methylazetidin-3-ol in anhydrous diethyl ether.

  • Precipitation: Dropwise add 1.0 M HCl in ether at 0 °C until precipitation ceases. Isolate the hydrochloride salt via vacuum filtration.

  • Crystal Growth: Dissolve the salt in a minimum volume of hot methanol. Place the vial inside a larger sealed chamber containing an anti-solvent (e.g., vapor diffusion with pentane).

  • Diffraction & Validation: Mount a suitable single crystal on a diffractometer. Solve the structure and calculate the Flack parameter. A Flack parameter of

    
     self-validates the assigned absolute configuration.
    

Method 3: Advanced Mosher’s Method (NMR Spectroscopy)

Expertise & Causality: When VCD is unavailable and crystallization fails, the Advanced Mosher’s Method is the premier NMR technique for secondary alcohols[4]. It involves reacting the C3-hydroxyl group of 2-methylazetidin-3-ol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters[5]. The causality stems from the anisotropic shielding effect of the MTPA phenyl ring. In the preferred conformation, the phenyl ring shields protons on one side of the molecule, shifting their


H NMR signals upfield. By calculating 

for the C2-methyl and C4-protons, a spatial model can be constructed to deduce the absolute configuration[6].

Self-Validating Protocol: Mosher Ester Synthesis & Analysis

  • Derivatization: In two separate dry NMR tubes, dissolve 2.5 mg of the azetidinol in 0.5 mL anhydrous pyridine-d₅.

  • Reagent Addition: Add 1.2 equivalents of (R)-MTPA-Cl to the first tube and (S)-MTPA-Cl to the second tube[5].

  • Reaction: Monitor by

    
    H NMR until the reaction is complete (typically 1–4 hours at room temperature).
    
  • Data Extraction: Assign the chemical shifts of the C2-methyl protons and C4-protons for both the (S)-MTPA ester (

    
    ) and the (R)-MTPA ester (
    
    
    
    ).
  • Validation: Calculate

    
    . Protons with positive 
    
    
    
    values are positioned on the right side of the Mosher plane, while negative values are on the left. The internal consistency of the
    
    
    signs across the azetidine ring self-validates the stereochemical assignment.

Quantitative Data Presentation: Method Comparison

To objectively compare these alternatives, the following table summarizes the performance metrics, sample requirements, and primary data outputs for each method when applied to 2-methylazetidin-3-ol.

Analytical MethodSample RequirementDerivatization Needed?Primary Data OutputAccuracy & Reliability for Absolute Configuration
VCD + DFT 5–10 mgNo (Analyzed Intact)

(Differential IR Absorption)
High: Direct match of vibrational bands; ideal for oils.
SC-XRD 1–5 mgYes (Heavy-atom salt)Flack ParameterAbsolute Gold Standard: Highly reliable if a crystal forms.
Mosher's Method ~5 mgYes (MTPA-Cl esters)

(NMR Chemical Shift Diff)
High: Requires accurate spatial modeling of the azetidine ring.

Conclusion

For modern drug development professionals working with flexible, non-crystalline heterocycles like 2-methylazetidin-3-ol, VCD coupled with DFT has emerged as the most efficient and non-destructive method for confirming absolute configuration. However, if VCD instrumentation is inaccessible, the Advanced Mosher's Method provides a robust, solution-phase alternative, while SC-XRD remains the ultimate definitive proof provided the sample can be successfully derivatized into a high-quality heavy-atom crystal.

References

1.1 - nih.gov 2.2 - spectroscopyasia.com 3.3 - jascoinc.com 4.6 - nih.gov 5.4 - matilda.science 6.5 - benchchem.com

Sources

Mass Spectrometry Fragmentation Patterns of Azetidin-3-ol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on conformationally restricted, polar scaffolds to improve pharmacokinetic properties, azetidin-3-ol derivatives have become cornerstone building blocks in medicinal chemistry. However, characterizing these strained four-membered nitrogen heterocycles presents unique analytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms used for profiling these compounds, decode their gas-phase fragmentation mechanisms, and provide a self-validating experimental workflow for reproducible structural elucidation.

Mechanistic Principles of Azetidine Fragmentation

The fragmentation behavior of cyclic amines is highly dependent on ring size and initial charge localization. Similar to the well-documented "proline effect" observed in tandem mass spectrometry ()[1], the inherent strain of the four-membered azetidine ring (approximately 26 kcal/mol) drives unique gas-phase dissociation pathways that are absent in unstrained six-membered analogs.

Under positive electrospray ionization (ESI+), protonation predominantly occurs on the basic azetidine nitrogen. The subsequent collision-induced dissociation (CID) is governed by three primary causal factors:

  • Azetidinium Ring Opening: The relief of ring strain forces the heterolytic cleavage of the C–N bond, forming an acyclic azetidinium intermediate ()[2].

  • Neutral Losses: For azetidin-3-ol, the dominant pathway involves the cleavage of the C2–C3 and C3–C4 bonds, resulting in the characteristic neutral loss of formaldehyde (

    
    , 30 Da) or water (
    
    
    
    , 18 Da) to yield stabilized imine or allylic cations ()[3].
  • Substituent Effects: Highly functionalized derivatives, such as 3-(methylsulfonyl)azetidine, exhibit altered electronic properties. The electron-withdrawing sulfonyl group destabilizes the adjacent carbocation, shifting the primary fragmentation toward the loss of the sulfonyl moiety prior to ring opening ()[4].

Visualizing the Fragmentation Logic

To systematically annotate MS/MS spectra, it is critical to map the logical flow of ion dissociation. The diagram below illustrates the divergent fragmentation pathways of a generic protonated azetidin-3-ol derivative.

Azetidin_Fragmentation Precursor Protonated Azetidin-3-ol [M+H]+ CID Collision-Induced Dissociation (CID) Precursor->CID RingOpen Azetidinium Ring Opening (Strain Relief) CID->RingOpen Path1 C2-C3 / C3-C4 Cleavage RingOpen->Path1 Path2 C-N Bond Cleavage RingOpen->Path2 Path3 Substituent Cleavage (e.g., 3-OH) RingOpen->Path3 Frag1 Imine Cation + CH2O Loss of 30 Da Path1->Frag1 Frag2 Allylic/Oxonium Cation Loss of NH3/Amine Path2->Frag2 Frag3 Dehydrated Product Ion Loss of H2O (18 Da) Path3->Frag3

ESI-MS/MS fragmentation pathways of protonated azetidin-3-ol derivatives under CID conditions.

Comparative Platform Analysis: QqQ vs. HRMS

Selecting the appropriate mass spectrometry platform is vital depending on whether the goal is trace-level quantitation (e.g., DMPK studies) or structural elucidation of unknown degradants. In tandem mass spectra of cyclic amines, distinguishing isobaric ring fragments requires high mass accuracy ()[5].

Analytical FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF / Orbitrap)Application Suitability
Mass Accuracy Nominal (

0.1 Da)
Sub-ppm (< 2 ppm)QqQ: Routine MRM quantitation.HRMS: Unknown degradant/metabolite ID.
Sensitivity (LOD) Low pg/mL (MRM mode)High pg/mL to ng/mLQqQ: Superior for in vivo pharmacokinetic trace analysis.
Structural Elucidation Limited to nominal mass neutral lossesExact mass determination of fragments and neutral lossesHRMS: Critical for distinguishing isobaric azetidine ring-opening products (e.g.,

vs.

).
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitudeQqQ: Better suited for highly concentrated vs. trace sample comparisons.

Quantitative Data: Characteristic Fragment Ions

The table below summarizes the empirical fragmentation data for representative azetidin-3-ol derivatives, highlighting how structural modifications dictate the primary neutral loss.

Compound ClassPrecursor IonPrimary Neutral LossCharacteristic Fragment IonsMechanistic Rationale
Unsubstituted Azetidin-3-ol


(18 Da),

(30 Da)

,

Initial protonation on N, followed by rapid 3-OH dehydration or C2–C3 bond cleavage.
N-Alkylated (e.g., 1-Benzhydrylazetidin-3-ol)

Azetidin-3-ol ring (73 Da)

167 (Diphenylmethyl cation)
Steric bulk and the high stability of the diphenylmethyl cation drive complete C–N bond heterolysis.
3-Substituted (e.g., 3-(Methylsulfonyl)azetidine)


(79 Da)

The electron-withdrawing sulfonyl group destabilizes the ring, promoting C–S cleavage prior to ring opening.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in your data, every analytical protocol must be a self-validating system. The following step-by-step methodology is optimized for the structural profiling of azetidin-3-ol derivatives using an LC-HRMS setup.

Step 1: Sample Preparation & System Suitability (Self-Validation)
  • Action: Dilute the azetidin-3-ol derivative to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Validation Check: Before running unknown derivatives, inject a known standard of unsubstituted azetidin-3-ol. Verify the presence of the diagnostic

    
     (loss of formaldehyde) peak at a normalized collision energy (NCE) of 20%.
    
  • Causality: If this peak is absent, the collision cell energy is either too low (failing to break the ring) or too high (causing complete atomization). Recalibrate the CID energy before proceeding.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 end-capped column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: Formic acid is explicitly chosen over trifluoroacetic acid (TFA). While TFA provides excellent peak shape, it causes severe ion suppression in ESI. Formic acid efficiently protonates the weakly basic azetidine nitrogen (

    
    ) without compromising MS signal intensity. Furthermore, the heavily end-capped C18 column prevents secondary interactions between the basic nitrogen and residual surface silanols, ensuring sharp chromatographic peaks.
    
Step 3: Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV to 3.5 kV.

  • Collision Energy (CID): Stepped ramp from 15% to 45% NCE.

  • Causality: The capillary voltage is kept strictly below 4.0 kV to prevent premature in-source fragmentation of the fragile four-membered ring. Because strained azetidine rings require lower activation energy for ring opening compared to unstrained piperidines, a stepped CID energy ramp ensures the simultaneous capture of both primary (ring opening) and secondary (neutral loss) fragment ions in a single spectral acquisition.

References

  • ResearchGate. "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway." Available at:[Link]

  • Raulfs, M. D., et al. "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments: the 'pipecolic acid effect'." J Am Soc Mass Spectrom, 2014. Available at:[Link]

  • ResearchGate. "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Available at:[Link]

Sources

Navigating the Azetidine Dilemma: A Comparative Guide to Toxicity Profiles and Scaffold Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the transition from planar, lipophilic rings to sp³-rich, compact heterocycles is a proven strategy for improving ligand efficiency. As a Senior Application Scientist, I frequently guide drug development teams through the "azetidine dilemma." Substituting a traditional piperidine or pyrrolidine with an azetidine core often yields superior passive permeability and reduced lipophilicity[1]. However, the inherent ring strain of the four-membered azetidine introduces unique, often unanticipated toxicological liabilities—ranging from atypical reactive metabolite formation to proteotoxicity[2][3].

This guide objectively compares the safety profiles of azetidine scaffolds against their five- and six-membered counterparts, providing actionable, self-validating experimental workflows to de-risk these compounds early in the pipeline.

Comparative Scaffold Analysis: Azetidine vs. Pyrrolidine and Piperidine

The selection of a nitrogenous heterocycle fundamentally alters a drug's pharmacokinetic and safety trajectory. While piperidines offer exceptional metabolic stability due to their relaxed chair conformation, their higher lipophilicity often drives off-target promiscuity and cytotoxicity[1]. Conversely, azetidines provide a rigid, low-molecular-weight framework but carry a high ring strain that makes them vulnerable to atypical metabolic degradation[4].

Table 1: Physicochemical and Safety Profile Comparison

Property / LiabilityAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (Stable chair conformation)
Basicity (pKa) Generally lower (~11.29)HighHigher (~11.22)
Lipophilicity (logP) Typically LowestModerateTypically Highest
Primary Toxicity Risk Glutathione ring-opening, ProteotoxicityCYP-mediated oxidationCYP-mediated oxidation, hERG inhibition
Metabolic Stability Vulnerable to GST attackGenerally stableHighly stable

Data synthesized from comparative structural evaluations in drug discovery[1][5].

Mechanisms of Azetidine Toxicity
1. Proteotoxicity via Amino Acid Mimicry (The AZE Paradigm)

Azetidine-2-carboxylic acid (AZE) is a naturally occurring, highly toxic nonproteogenic amino acid and a structural analog of proline[2]. In drug development, azetidine fragments that mimic amino acids can inadvertently hijack the translation machinery. AZE competitively binds to prolyl-tRNA synthetase and is misincorporated into nascent polypeptides in place of proline[2]. This misincorporation disrupts protein folding, triggering the Unfolded Protein Response (UPR) and ultimately leading to cellular apoptosis[2].

AZE_Tox AZE Azetidine-2-carboxylic Acid (AZE) tRNA Prolyl-tRNA Synthetase AZE->tRNA Mimics Proline Misincorp Protein Misincorporation tRNA->Misincorp Translation UPR Unfolded Protein Response Misincorp->UPR ER Stress Tox Cellular Toxicity UPR->Tox Apoptosis

Fig 1. AZE proteotoxicity pathway via Proline mimicry and Unfolded Protein Response.

2. Reactive Metabolite Formation via Intramolecular Ring Opening

A more insidious toxicity risk for synthetic aryl azetidines is their susceptibility to nucleophilic ring-opening. Unlike typical drug-induced liver injury (DILI) mechanisms that require Cytochrome P450 (CYP450) bioactivation, strained azetidines can undergo direct nucleophilic attack by glutathione (GSH)[3]. This reaction is often catalyzed by Glutathione S-Transferases (GSTs), leading to the cleavage of the C-N bond and the formation of reactive thioether conjugates[3]. This atypical, CYP-independent bioactivation pathway is a critical blind spot in standard microsomal stability assays[4].

Ring_Opening Scaffold Azetidine Scaffold Attack Nucleophilic Attack (GSH) Scaffold->Attack High Ring Strain GST Glutathione S-Transferase GST->Attack Catalysis RingOpen Ring Opening Attack->RingOpen C-N Cleavage Adduct Thioether Conjugate RingOpen->Adduct Trapping DILI DILI Risk Adduct->DILI Hepatotoxicity

Fig 2. GST-catalyzed azetidine ring-opening and reactive thioether conjugate formation.

Experimental Workflows for Toxicity De-risking

To ensure scientific integrity, toxicity assays must be designed as self-validating systems. The following protocols isolate the specific mechanistic liabilities of azetidines, ensuring that observed toxicities are accurately attributed to their root chemical causes.

Protocol 1: GST-Mediated Glutathione Trapping Assay (Reactive Metabolite Screening)

Causality Focus: Standard reactive metabolite assays rely on NADPH to drive CYP450 oxidation. Because azetidine ring-opening is driven by ring strain and GST catalysis[3], we explicitly omit NADPH in the initial screening phase. This isolates direct nucleophilic ring-opening from oxidative bioactivation, preventing false-negative safety assessments that occur when relying solely on CYP-dependent workflows.

Step-by-Step Methodology:

  • Preparation: Prepare human liver S9 fractions (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Do NOT add NADPH.

  • Trapping Agent: Supplement the mixture with 5 mM reduced glutathione (GSH) to act as the nucleophilic trap.

  • Incubation: Spike the azetidine test compound to a final concentration of 10 µM. Incubate the mixture at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for mass shifts corresponding to GSH adducts (e.g., +307 Da) to confirm the presence of ring-opened thioether conjugates.

Protocol 2: Proteomic Validation of Amino Acid Misincorporation

Causality Focus: To prove that cytotoxicity is driven by amino acid mimicry rather than off-target kinase inhibition, this protocol employs a competitive rescue design. If supplementing the assay with excess L-Proline rescues cell viability, it serves as a self-validating confirmation that the azetidine is competitively hijacking prolyl-tRNA synthetase[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., HEK293) in 6-well plates. Treat with the azetidine compound (at its predetermined IC50 concentration) in the presence and absence of 10x excess L-Proline.

  • Viability Rescue Assessment: Measure cell viability at 48 hours. A significant recovery in the L-Proline co-treated group confirms competitive translational toxicity.

  • Proteomic Extraction: Lyse the cells from the azetidine-only treatment group. Perform tryptic digestion on the extracted proteome.

  • LC-MS/MS Untargeted Proteomics: Run the digested peptides through a nano-LC-MS/MS system. Use sequence database searching to identify mass shifts indicative of azetidine-for-proline substitutions in cytosolically translated proteins.

  • UPR Marker Quantification: Extract RNA from parallel samples and perform qRT-PCR for Unfolded Protein Response (UPR) markers, specifically BiP and CHOP, to confirm downstream ER stress triggered by misfolded proteins[2].

References
  • Source: National Institutes of Health (NIH)
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: BenchChem URL
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines (Metabolic Pathways)

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Methylazetidin-3-ol Synthesis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability in drug candidates.[1] Specifically, 2-methylazetidin-3-ol, a stereochemically rich building block, offers a versatile platform for creating novel therapeutics. The reliable synthesis and stringent quality control of this intermediate are paramount to ensure the reproducibility of research data and the integrity of drug development pipelines.

This guide provides an in-depth, objective comparison of an in-house synthesized batch of 2-methylazetidin-3-ol against commercially available standards. We will delve into the causality behind the chosen synthetic strategy, provide robust, step-by-step protocols for both synthesis and analysis, and present a transparent, data-driven benchmark of purity and identity.

Synthetic Strategy: A Rationale-Driven Approach

Multiple routes exist for the synthesis of azetidine cores.[2][3] For 2-methylazetidin-3-ol, we have adapted a robust and scalable two-step methodology based on the reaction of a primary amine with an epihalohydrin, followed by base-mediated intramolecular cyclization. This approach is favored for several key reasons:

  • Starting Material Accessibility: The precursors, (R)-1-amino-2-propanol and epichlorohydrin, are readily available and cost-effective, making the synthesis economically viable.

  • Reaction Robustness: The formation of the amino alcohol intermediate and the subsequent ring-closing cyclization are well-documented, high-yielding reactions known for their reliability.[4][5]

  • Control of Stereochemistry: By using a chiral starting material like (R)-1-amino-2-propanol, we can control the stereochemistry at the C2 position of the azetidine ring, leading to the synthesis of the desired (2R)-2-methylazetidin-3-ol diastereomers.

The overall synthetic workflow is depicted below.

SM1 (R)-1-amino-2-propanol + Epichlorohydrin Intermediate Intermediate: (R)-1-((3-chloro-2-hydroxypropyl)amino)propan-2-ol SM1->Intermediate Methanol, 0°C to RT Cyclization Intramolecular Cyclization Intermediate->Cyclization NaOH, Toluene/Water Base-mediated ring closure Product_Crude Crude Product: (2R)-2-methylazetidin-3-ol isomers Cyclization->Product_Crude Purification Column Chromatography Product_Crude->Purification Silica Gel, DCM/MeOH Final_Product Purified (2R,3S)- and (2R,3R)- 2-methylazetidin-3-ol Purification->Final_Product

Caption: Synthetic workflow for 2-methylazetidin-3-ol.

Benchmarking: Synthesized vs. Commercial Standard

A synthesized batch of 2-methylazetidin-3-ol was compared against a commercial standard procured from a reputable supplier. Commercial standards for this compound are typically available as various stereoisomers or their salts, with a stated purity of ≥98%.[6] For this guide, we benchmarked against a standard with a specified purity of ≥98%.

The quality and purity of both samples were assessed using a multi-pronged analytical approach, which is crucial for comprehensive characterization.[7] High-Performance Liquid Chromatography (HPLC) was used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed for structural identity confirmation.[8][9]

cluster_0 Sample Sources cluster_1 Analytical Methods Synthesized In-House Synthesis HPLC HPLC-UV (Purity Assay) Synthesized->HPLC NMR ¹H & ¹³C NMR (Structural ID) Synthesized->NMR GCMS GC-MS (Identity & Volatile Impurities) Synthesized->GCMS Commercial Commercial Standard (Purity ≥98%) Commercial->HPLC Commercial->NMR Commercial->GCMS DataTable Comparative Data Table HPLC->DataTable NMR->DataTable GCMS->DataTable

Caption: Workflow for comparative analytical benchmarking.

Comparative Data Summary

The results of the comparative analysis are summarized in the table below.

ParameterIn-House Synthesized ProductCommercial StandardMethod
Appearance Colorless to pale yellow oilColorless oilVisual Inspection
Purity (trans-isomer) 99.1%98.7%HPLC-UV (Area %)
Purity (cis-isomer) 98.9%98.5%HPLC-UV (Area %)
Identity (¹H NMR) Conforms to structureConforms to structure400 MHz NMR
Identity (¹³C NMR) Conforms to structureConforms to structure100 MHz NMR
Identity (Mass Spec) m/z = 88.07 [M+H]⁺m/z = 88.07 [M+H]⁺GC-MS (EI)
Overall Yield 65% (after purification)N/A-
Discussion of Results

The in-house synthesized 2-methylazetidin-3-ol demonstrates a high level of purity, directly comparable and even slightly exceeding that of the commercial standard. The primary byproducts of the synthesis, trace amounts of unreacted starting materials and polymeric species, were effectively removed by standard silica gel chromatography.

The structural identity of the synthesized compound was unequivocally confirmed by ¹H NMR, ¹³C NMR, and GC-MS, with all spectral data being consistent with the target structure and matching the data from the commercial standard. The established analytical workflow provides a robust framework for quality control and benchmarking of synthesized 2-methylazetidin-3-ol for research and development applications.[8]

Detailed Experimental Protocols

Synthesis of (2R)-2-methylazetidin-3-ol

This protocol is adapted from established methods for the synthesis of substituted azetidinols.[4][5]

  • Materials: (R)-1-amino-2-propanol, Epichlorohydrin, Methanol, Sodium Hydroxide (NaOH), Toluene, Dichloromethane (DCM), Magnesium Sulfate (MgSO₄), Silica Gel.

  • Step 1: Intermediate Formation:

    • To a solution of (R)-1-amino-2-propanol (1.0 eq) in methanol (2 M) cooled to 0 °C, add epichlorohydrin (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Concentrate the mixture under reduced pressure to obtain the crude intermediate, (R)-1-((3-chloro-2-hydroxypropyl)amino)propan-2-ol, which is used in the next step without further purification.

  • Step 2: Cyclization and Purification:

    • Dissolve the crude intermediate in a biphasic solution of toluene (1 M) and water.

    • Add a 50% aqueous solution of NaOH (2.5 eq) and heat the mixture to 60 °C for 6 hours.

    • Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: DCM with a 0-10% methanol gradient) to yield the separated cis and trans isomers of 2-methylazetidin-3-ol as a colorless oil.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on standard reverse-phase chromatography principles for small, polar molecules.[9][10]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product and the commercial standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polarity of the analyte, derivatization may be employed for improved peak shape, although direct analysis is often feasible on modern polar columns.[11]

  • Instrumentation: GC-MS system.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min (hold 5 min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 300.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in methanol.

Conclusion

This guide demonstrates a reliable and efficient in-house synthesis of 2-methylazetidin-3-ol, yielding a product with purity and structural integrity that is on par with, or exceeds, commercial standards. The detailed synthetic and analytical protocols provide a self-validating framework for researchers, scientists, and drug development professionals to produce and qualify this critical building block. By establishing a robust internal synthesis and benchmarking process, research organizations can ensure a consistent supply of high-quality material, thereby accelerating discovery timelines and enhancing the reliability of their scientific endeavors.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Arkivoc. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2015). Organic Process Research & Development. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. (2020). Molecules. [Link]

  • Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

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Safety Operating Guide

2-Methylazetidin-3-ol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Methylazetidin-3-ol Hydrochloride

As a chiral building block frequently utilized in pharmaceutical research and drug discovery, 2-Methylazetidin-3-ol hydrochloride requires stringent Environmental Health and Safety (EHS) oversight. Proper disposal is not merely a regulatory formality; it is a critical chemical safety imperative that prevents the formation of toxic byproducts and mitigates laboratory hazards.

This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe logistical handling and disposal of 2-Methylazetidin-3-ol hydrochloride waste streams.

Operational Overview & Chemical Hazard Profile

Before executing any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Physicochemical and Hazard Profile

Parameter Value
Compound Name 2-Methylazetidin-3-ol hydrochloride
CAS Number 2231664-90-5 (Isomer dependent)
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

| Waste Classification | Halogenated Organic Waste |

Mechanistic Rationale for Disposal Segregation

Expertise & Experience: Do not treat this compound as standard organic waste. The molecular structure includes a hydrochloride salt, meaning chloride ions are inherently present in the matrix[1].

  • The Halogenation Factor: When organic compounds containing halogens (like chlorine) are incinerated at standard temperatures, they risk releasing highly corrosive hydrogen chloride (HCl) gas or forming toxic polychlorinated dibenzodioxins (PCDDs). Therefore, standard laboratory waste management protocols mandate that this compound be strictly segregated into Halogenated Waste Streams [2].

  • The Azetidine Ring: While the hydrochloride salt stabilizes the four-membered azetidine ring, exposing the waste to strong bases can deprotonate the salt. This liberates the free base, which is significantly more volatile and reactive, increasing inhalation risks and the potential for unwanted cross-reactions in bulk waste containers.

Standard Operating Procedures (SOPs) for Waste Management

Every protocol below is designed as a self-validating system to ensure operational safety and compliance.

SOP 1: Solid Waste Management (Powders and Consumables)

This protocol applies to residual powders, contaminated weigh boats, spatulas, and filter papers.

  • Source Segregation (Validation Check):

    • Action: Identify all solid waste containing 2-Methylazetidin-3-ol hydrochloride. Verify that no incompatible materials (e.g., strong oxidizers) are present in the collection bin.

  • Primary Containment:

    • Action: Transfer the solid waste into a High-Density Polyethylene (HDPE) or glass wide-mouth container.

    • Causality: Avoid using metal containers. The hydrochloride salt can draw ambient moisture, creating a mildly acidic micro-environment that may corrode metal over time.

  • EHS Labeling:

    • Action: Affix a hazardous waste tag immediately upon the first addition of waste. Label clearly as "Halogenated Organic Solid Waste - Contains 2-Methylazetidin-3-ol hydrochloride". Check the GHS hazard boxes for "Irritant".

SOP 2: Liquid/Aqueous Waste Management

This protocol applies to HPLC effluents, reaction filtrates, and solvent solutions.

  • Compatibility and pH Verification (Validation Check):

    • Action: Before adding 2-Methylazetidin-3-ol hydrochloride solutions to a bulk waste carboy, verify the pH of the receiving container using pH indicator strips.

    • Causality: If introduced into a highly basic waste stream (pH > 9), the salt will deprotonate, liberating the volatile free azetidine base.

    • Validation: Ensure the receiving waste stream is neutral to slightly acidic (pH 5–7). If the bulk waste is basic, use a separate, dedicated carboy.

  • Collection and Venting:

    • Action: Consolidate the liquid into a designated "Halogenated Solvent Waste" carboy. Equip the carboy with a pressure-relieving vented cap.

    • Causality: Vented caps prevent dangerous pressure buildup from solvent vapor expansion or incidental gas generation during storage.

  • Final Disposal Routing:

    • Action: Coordinate with the institutional Environmental Health and Safety (EHS) office for pickup. Ensure the manifest specifies the need for high-temperature incineration at a licensed facility equipped with flue-gas scrubbers to safely neutralize HCl gas[2].

Emergency Spill Response Logistics

In the event of an accidental spill, immediate and correct action prevents wider laboratory contamination.

  • Step 1: Containment. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator if aerosolization of the powder is a risk.

  • Step 2: Dry Collection (Validation Check). Do not use water to sweep up the powder. Use a dedicated spill brush and dustpan. Causality: Adding water will dissolve the hydrochloride salt, spreading the contamination into porous surfaces and requiring a more complex liquid cleanup.

  • Step 3: Decontamination. Wipe the affected area with a damp paper towel (using a 70% IPA/water solution), then dispose of all used towels in the Halogenated Solid Waste container.

Waste Stream Decision Matrix

Follow the logical workflow below to ensure proper segregation of all 2-Methylazetidin-3-ol hydrochloride waste streams.

G Start Waste Generation: 2-Methylazetidin-3-ol HCl Solid Solid Powder & Contaminated Consumables Start->Solid Liquid Aqueous & Organic Solutions Start->Liquid SegSolid Halogenated Solid Waste (HDPE Container) Solid->SegSolid SegLiq Halogenated Liquid Waste (Vented Carboy) Liquid->SegLiq Label RCRA Hazardous Waste Labeling (EPA/Local Compliance) SegSolid->Label SegLiq->Label Incineration High-Temperature Incineration (Licensed Facility) Label->Incineration

Workflow for the segregation and disposal of 2-Methylazetidin-3-ol hydrochloride waste streams.

References[2] Title: (2s,3r)-2-methylazetidin-3-ol hydrochloride (C4H9NO) - PubChemLite. Source: uni.lu / PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/55300647[1] Title: (2R,3R)-2-Methylazetidin-3-ol hydrochloride - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h99c58dbb[3] Title: Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, small heterocyclic compounds like 2-Methylazetidin-3-ol hydrochloride are of significant interest. The safe handling of such compounds is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 2-Methylazetidin-3-ol hydrochloride, drawing upon safety data for structurally similar azetidine derivatives to establish a robust safety framework.

Hazard Assessment of Azetidine Derivatives

Azetidine and its derivatives are a class of compounds that command careful handling. The available data on analogous compounds provides a clear indication of the potential risks associated with 2-Methylazetidin-3-ol hydrochloride.

Hazard StatementDescriptionSource
H315Causes skin irritation.[2][3][4]
H319 / H318Causes serious eye irritation / Causes serious eye damage.[2][3][4]
H335May cause respiratory irritation.[2][3][4]
H302Harmful if swallowed.[4]

These hazards underscore the critical need for a comprehensive PPE strategy to prevent contact with skin and eyes and to avoid inhalation of the compound.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to provide adequate protection against the potential hazards of 2-Methylazetidin-3-ol hydrochloride. This includes protection for the body, hands, eyes, and respiratory system.

Body Protection: The First Line of Defense

A dedicated laboratory coat, preferably a long-sleeved, seamless gown, should be worn at all times when handling 2-Methylazetidin-3-ol hydrochloride.[5] This prevents the chemical from coming into contact with personal clothing and skin. For operations with a higher risk of splashes or spills, consider the use of "bunny suit" coveralls for head-to-toe protection.[5]

Hand Protection: Preventing Dermal Absorption

Gloves are a critical component of PPE when handling any chemical. For azetidine derivatives, the following practices are recommended:

  • Glove Type : Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for many laboratory chemicals.[6] However, it is crucial to consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.

  • Double Gloving : The practice of wearing two pairs of gloves is highly recommended, especially when working in a biological safety cabinet or fume hood.[7] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Integrity : Always inspect gloves for any signs of damage, such as tears or punctures, before use.

  • Regular Changes : Gloves should be changed frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[7]

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are required.[8]

  • Face Shield : In addition to goggles, a face shield should be worn, especially when there is a risk of splashes or when handling larger quantities of the material.[6]

Respiratory Protection: Guarding Against Inhalation

To prevent respiratory tract irritation, all handling of 2-Methylazetidin-3-ol hydrochloride powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] If there is a potential for aerosol generation outside of a fume hood, or if unpacking the chemical, a respirator may be necessary.[5] An N95 respirator is a minimum requirement, but a half or full-face respirator with appropriate cartridges may be warranted based on a risk assessment.[5]

Procedural Workflow for Handling 2-Methylazetidin-3-ol Hydrochloride

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve/React Compound prep_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: A procedural workflow for the safe handling of 2-Methylazetidin-3-ol hydrochloride.

Step-by-Step Handling Protocol
  • Preparation :

    • Don all required PPE as outlined above.

    • Prepare the designated work area within a chemical fume hood.

    • Carefully weigh the required amount of 2-Methylazetidin-3-ol hydrochloride.

  • Handling :

    • Perform all manipulations, such as dissolving or reacting the compound, within the fume hood.

    • Use appropriate laboratory equipment to handle and transfer the chemical and its solutions.

  • Cleanup and Disposal :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all waste, including contaminated gloves and other disposable materials, in a designated and clearly labeled hazardous waste container.[2]

    • Follow institutional guidelines for the disposal of chemical waste.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves, and finally, respiratory protection if worn.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are integral to the safe management of 2-Methylazetidin-3-ol hydrochloride.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[3][10]

  • Disposal : Dispose of unused chemicals and contaminated materials in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.[2]

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle 2-Methylazetidin-3-ol hydrochloride with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • PubChem. (n.d.). trans-2-Methylazetidin-3-OL hcl. Retrieved from [Link]

  • PPP Mag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.